Bromoacetamido-PEG2-Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANHFIJCGRNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191917 | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-44-0 | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromoacetamido-PEG2-Acid: A Core Component in Advanced Bioconjugation
Introduction: The Molecular Architect's Tool for Targeted Therapeutics
In the landscape of modern drug development, precision is paramount. The ability to selectively deliver a therapeutic payload to its target while minimizing off-target effects is the cornerstone of next-generation treatments such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of these sophisticated modalities lies the linker, a critical component that bridges the targeting moiety and the active payload. Bromoacetamido-PEG2-Acid is a heterobifunctional linker that has emerged as a vital tool for molecular architects in this field.[1][2][3]
This guide provides an in-depth technical overview of the structure, reactivity, and application of this compound. We will delve into the causality behind its experimental utility, provide field-proven protocols for its use, and explore its role in the construction of cutting-edge therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a molecule meticulously designed for bioconjugation, featuring three key components: a thiol-reactive bromoacetamide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a primary amine-reactive carboxylic acid terminus.[2]
Caption: Chemical structure of this compound.
The strategic placement of these functional groups allows for a sequential and controlled conjugation of two different molecules. The PEG2 linker plays a crucial role in enhancing the aqueous solubility of the resulting conjugate, a critical factor for in vivo applications, and provides spatial separation between the conjugated entities, which can be vital for maintaining their biological activity.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H16BrNO5 |
| Molecular Weight | 298.13 g/mol |
| CAS Number | 1415800-44-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
Reaction Mechanisms and Experimental Considerations
The utility of this compound stems from the distinct reactivity of its two functional ends. Understanding the underlying mechanisms is key to designing successful conjugation strategies.
Thiol-Alkylation via the Bromoacetamide Group
The bromoacetamide moiety is a potent electrophile that readily undergoes a nucleophilic substitution reaction with the sulfhydryl (thiol) group of a cysteine residue. This reaction, a classic SN2 alkylation, forms a stable thioether bond.
Caption: Reaction of a bromoacetamide with a thiol group.
Expert Insights:
-
pH Optimization: The reaction is most efficient at a slightly alkaline pH (7.5-8.5). At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while primary amines (like those on lysine residues) are largely protonated and thus less reactive, ensuring chemoselectivity.
-
Reducing Agents: For proteins with disulfide bonds that need to be targeted, a pre-reduction step using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary. It is critical to remove the reducing agent before adding the bromoacetamide linker to prevent it from reacting with the linker.
Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid is reactive towards primary amines, such as the ε-amine of lysine residues or an amine-functionalized small molecule. However, this reaction requires an activation step to convert the carboxyl group into a more reactive intermediate. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Caption: Two-step EDC/NHS activation and amine coupling.
Expert Insights:
-
Two-Step vs. One-Pot: A two-step protocol, where the carboxylic acid is first activated with EDC/NHS followed by removal of excess activators before adding the amine-containing molecule, is highly recommended. This prevents the EDC from cross-linking the amine-containing molecule to any available carboxyl groups on the target protein, thus avoiding unwanted polymerization.
-
Buffer Choice: The activation step is most efficient in an acidic buffer (e.g., MES buffer, pH 4.5-6.0) to suppress the hydrolysis of the NHS ester. The subsequent coupling to the amine is favored at a physiological to slightly alkaline pH (7.2-8.0).
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific molecules being conjugated.
Protocol 1: Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule
This protocol outlines a sequential conjugation, first reacting the bromoacetamide group with a protein's cysteine residue, followed by the activation and reaction of the carboxylic acid with a second molecule.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines)
-
Amine-containing molecule (e.g., cytotoxic drug, E3 ligase ligand)
-
This compound
-
EDC and Sulfo-NHS
-
Reaction Buffers:
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.5, with 1 mM EDTA
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer B: PBS, pH 7.2
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Step-by-Step Methodology:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove excess TCEP by dialysis against Conjugation Buffer A or using a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL in Conjugation Buffer A.
-
-
Thiol-Alkylation:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the linker to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Intermediate Conjugate:
-
Remove excess linker by dialysis against Activation Buffer or using a desalting column equilibrated with Activation Buffer.
-
-
Carboxylic Acid Activation and Amide Coupling:
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 50-fold molar excess of EDC and Sulfo-NHS to the intermediate conjugate solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Immediately add the amine-containing molecule (dissolved in an appropriate solvent) at a 10- to 50-fold molar excess.
-
Adjust the pH of the reaction mixture to 7.2 with Conjugation Buffer B.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted small molecules and protein aggregates.
-
Protocol 2: Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule
This protocol reverses the order of conjugation.
Step-by-Step Methodology:
-
Activation of this compound:
-
Dissolve the linker in an anhydrous organic solvent like DMF.
-
Add EDC and NHS (in a 1:1.2:1.5 molar ratio of linker:EDC:NHS) and stir for 4 hours at room temperature to form the NHS ester.
-
-
Amine Coupling:
-
Add the activated linker solution to the amine-containing protein (e.g., antibody) in PBS at pH 7.4-8.0, using a 10- to 20-fold molar excess of the linker.
-
Incubate for 2 hours at room temperature.
-
-
Purification of the Intermediate Conjugate:
-
Remove excess linker by dialysis against PBS, pH 7.5, with 1 mM EDTA.
-
-
Thiol-Alkylation:
-
Add the thiol-containing molecule at a 5- to 20-fold molar excess to the intermediate conjugate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction).
-
Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a valuable asset in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADC construction, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. For instance, the carboxylic acid end can be conjugated to an amine handle on a cytotoxic drug, and the bromoacetamide end can then be reacted with engineered cysteine residues on the antibody (THIOMABs) for site-specific conjugation.[] This site-specific approach yields a homogeneous drug-to-antibody ratio (DAR), which is crucial for a consistent pharmacological profile. The thioether bond formed by the bromoacetamide reaction is highly stable in plasma, preventing premature drug release.[]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound is an ideal linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[1][5] For example, the carboxylic acid can be coupled to the amine group of an E3 ligase ligand like pomalidomide, while the bromoacetamide end can react with a thiol group on a ligand that binds to the target protein. The PEG linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]
Conclusion
This compound is a powerful and versatile tool in the bioconjugation chemist's arsenal. Its well-defined structure, predictable reactivity, and the beneficial properties of the PEG spacer make it an excellent choice for the synthesis of complex biomolecules like ADCs and PROTACs. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage this linker to build the next generation of targeted therapeutics with enhanced efficacy and safety profiles.
References
-
Alley, S. C., O'Keefe, T. J., & Senter, P. D. (2008). In vitro and in vivo evaluation of a potent, thioether-linked auristatin F-antibody conjugate. Bioconjugate chemistry, 19(3), 759–765. [Link]
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-acetic acid (CAT#: ADC-L-1039). Retrieved from [Link]
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Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne (CAT#: ADC-L-1040). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. [Link]
-
AxisPharm. (n.d.). Bromoacetamido-PEG-Acid. Retrieved from [Link]
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National Institutes of Health. (2018). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 90(15), 9474–9480. [Link]
-
National Institutes of Health. (2016). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry, 27(12), 2791–2803. [Link]
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JenKem Technology USA. (2024). PROTAC PEG Linkers. [Link]
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National Institutes of Health. (2016). Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1. RSC Advances, 6(18), 14811–14815. [Link]
-
SciGine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]
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An In-depth Technical Guide to Bromoacetamido-PEG2-Acid: Properties, Reactivity, and Applications in Bioconjugation
This guide provides a comprehensive overview of Bromoacetamido-PEG2-Acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore the reactivity of its distinct functional groups, and provide practical, field-proven insights into its application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Power of Heterobifunctional Linkers
In the realm of bioconjugation, the ability to selectively and stably connect two different molecules is paramount. This compound emerges as a powerful tool in this context, offering two distinct reactive handles: a bromoacetamide group and a terminal carboxylic acid. This dual functionality allows for the sequential and controlled conjugation of different biomolecules, a critical feature in the design of complex therapeutic and diagnostic agents. The inclusion of a short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, a crucial property when working with biological systems.[1][2][3][4]
Core Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. These properties dictate its handling, storage, and behavior in solution.
| Property | Value | Source |
| Chemical Formula | C9H16BrNO5 | [2] |
| Molecular Weight | 298.13 g/mol | [5] |
| CAS Number | 1415800-44-0 | [5] |
| Appearance | Solid to liquid mixture | [5] |
| Purity | Typically >95% | - |
| Storage | -20°C, desiccated | [5] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
Note: It is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of the reactive groups.
The Dual Reactivity of this compound
The utility of this linker lies in the orthogonal reactivity of its two functional groups. This allows for a two-step conjugation strategy, minimizing the formation of unwanted homodimers.
The Bromoacetamide Moiety: A Thiol-Reactive Handle
The bromoacetamide group is a potent electrophile that reacts specifically with nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins.[7] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a highly stable thioether bond.[8]
Reaction Mechanism: Thiol-Bromoacetamide Conjugation
Caption: SN2 reaction of a bromoacetamide with a thiol to form a stable thioether bond.
Causality Behind Experimental Choices: The choice of a bromoacetamide for thiol conjugation is deliberate. Compared to the more commonly used maleimide chemistry, the resulting thioether bond from a bromoacetamide is significantly more stable and not susceptible to retro-Michael addition, a common cause of conjugate degradation with maleimides.[1][8][9] This enhanced stability is a critical factor in the development of long-circulating therapeutics like ADCs.[10]
pH Dependence: The reaction between a bromoacetamide and a thiol is pH-dependent. The optimal pH range for this reaction is typically between 8.0 and 9.0.[11][12] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, accelerating the reaction rate. However, at significantly higher pH values, the risk of hydrolysis of the bromoacetamide group increases.
Kinetic Discrimination: A key advantage of bromoacetamide chemistry is the ability to achieve kinetic discrimination when used in conjunction with maleimides. At a pH of 6.5, maleimides react significantly faster with thiols than bromoacetamides (2-3 orders of magnitude).[11][12] This allows for the sequential conjugation of two different thiol-containing molecules by first reacting with a maleimide at a lower pH, followed by reaction with a bromoacetamide at a higher pH.
The Carboxylic Acid: An Amine-Reactive Handle
The terminal carboxylic acid of this compound provides a handle for conjugation to primary amines, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides. Carboxylic acids themselves are not sufficiently reactive to form amide bonds under physiological conditions. Therefore, they must first be activated.
Activation Chemistry: EDC/NHS Coupling
A widely employed and robust method for activating carboxylic acids is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]
Reaction Workflow: Amine Conjugation
Caption: Two-step EDC/NHS activation and subsequent amine coupling of a carboxylic acid.
Expertise in Action: The two-step EDC/NHS protocol is a self-validating system. The O-acylisourea intermediate formed upon the addition of EDC is highly reactive but also prone to hydrolysis. The inclusion of NHS "rescues" this intermediate by converting it into a more stable, yet still highly amine-reactive, NHS ester.[13][14] This significantly improves the efficiency of the conjugation reaction, especially in aqueous environments. The optimal pH for the EDC/NHS activation step is between 4.5 and 6.0, while the subsequent amine coupling is more efficient at a pH of 7.2 to 8.0.[15][16] This pH differential allows for a degree of control over the two stages of the reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Thiol-Bromoacetamide Conjugation
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0, degassed
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Thiol-containing Molecule: If the thiol groups are present as disulfides, they must first be reduced. Dissolve the protein in Conjugation Buffer and add a 10-20 fold molar excess of a reducing agent (e.g., TCEP). Incubate for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
-
This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching: Add the Quenching Solution to a final concentration of 1-5 mM to react with any unreacted bromoacetamide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.
Protocol 2: EDC/NHS-Mediated Amine Coupling
Materials:
-
Amine-containing molecule
-
This compound
-
EDC hydrochloride
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Dissolve this compound in a minimal amount of anhydrous DMSO or DMF and then dilute in Activation Buffer. Dissolve the amine-containing molecule in Coupling Buffer.
-
Activation of this compound: In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Solution to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column equilibrated with the desired storage buffer.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfides- Hydrolysis of bromoacetamide or NHS-ester- Incorrect pH | - Confirm complete reduction using Ellman's reagent.- Prepare fresh reagent solutions and minimize exposure to moisture.- Optimize the pH of the conjugation and activation buffers. |
| Precipitation of Conjugate | - Hydrophobicity of the conjugated molecule- High drug-to-antibody ratio (DAR) in ADCs | - Use a more hydrophilic linker with a longer PEG chain.- Optimize the molar ratio of the linker to the protein to control the DAR.[6] |
| Non-specific Labeling | - Reaction of bromoacetamide with other nucleophiles at high pH | - Maintain the recommended pH range for the thiol-bromoacetamide reaction. |
Conclusion
This compound is a versatile and robust heterobifunctional linker that offers significant advantages in the field of bioconjugation. Its ability to form highly stable thioether bonds and stable amide bonds, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for the development of sophisticated bioconjugates. By understanding the principles of its reactivity and following well-defined protocols, researchers can effectively leverage this linker to advance their work in therapeutics and diagnostics.
References
- A Comparative Guide to the Stability of Thioether Bonds from Bromoacetamide and Maleimide Linkages. (2025). BenchChem.
- A Comparative Guide to Amide vs.
- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (1999). PubMed.
- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025).
- Troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjug
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters.
- Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014).
- Maleimide Reaction Chemistry. (n.d.). Vector Labs.
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025). [Source Not Specified].
- The medicinal chemistry evolution of antibody–drug conjug
- This compound. (n.d.). CD Bioparticles.
- Bromoacetamido-PEG2-C2-acid | PROTAC Linker. (n.d.). MedChemExpress.
- Several Ways of Thiol Coupling in ADCs. (2024). BOC Sciences.
- Troubleshooting Guides. (n.d.).
- Protocol for PEG Acid Reagents. (2022). BroadPharm.
- This compound, 1415800-44-0. (n.d.). BroadPharm.
- Common impurities in N-Bromoacetamide and how to remove them. (2025). BenchChem.
- Bromoacetamido-PEG-Acid. (n.d.). AxisPharm.
- A Comparative Guide to Thioether Bond Stability in Bioconjug
- Bioconjugation Troubleshooting Guide. (n.d.). Vector Labs.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (n.d.). BOC Sciences.
- Application Notes and Protocols for Amine Coupling of Bromoacetamido-PEG4-Acid via EDC/NHS Chemistry. (2025). BenchChem.
- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (n.d.). [Source Not Specified].
- Instructions - EDC. (n.d.). Thermo Fisher Scientific.
- Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions. (2025). BenchChem.
- Novel approaches for cysteine bioconjug
- Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA.
- Fast Cysteine Bioconjug
- Chemical Protein Modific
- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (n.d.). PubMed.
- Antibody Conjugates-Recent Advances and Future Innov
- Antibody-Drug Conjugates: A Comprehensive Review. (2020). PubMed.
- Antibody Conjugation of Nanoparticles as Therapeutics for Breast Cancer Tre
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Mechanism of bromoacetamide reaction with cysteine
An In-Depth Technical Guide to the Bromoacetamide-Cysteine Reaction: Mechanism, Optimization, and Application
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone of chemical biology and proteomics. The unique nucleophilicity of the cysteine thiol group makes it a prime target for selective alkylation, a critical step for applications ranging from preventing disulfide bond reformation in bottom-up proteomics to creating antibody-drug conjugates.[1][2][3] Among the arsenal of alkylating agents, haloacetamides are workhorse reagents, and bromoacetamide presents a balanced choice of reactivity and stability.[4]
This guide provides an in-depth exploration of the core chemical mechanism governing the reaction between bromoacetamide and cysteine. We will dissect the reaction kinetics, explore critical experimental parameters that dictate success, and provide a field-proven protocol for its practical application. Our focus is not merely on the "what" but on the "why"—providing the causal logic behind each experimental choice to empower researchers to optimize this reaction for their specific needs.
The Core Mechanism: A Classic S(_N)2 Reaction
The alkylation of a cysteine residue by bromoacetamide is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[5][6] The reaction proceeds through a single, concerted step where the nucleophilic sulfur atom of the cysteine side chain attacks the electrophilic α-carbon of bromoacetamide. This nucleophilic attack results in the formation of a stable carbon-sulfur (thioether) bond and the simultaneous displacement of the bromide ion, which serves as the leaving group.[5][6]
The key players in this mechanism are:
-
The Nucleophile: The deprotonated form of the cysteine thiol, the thiolate anion (-S⁻) . The thiolate is a significantly stronger nucleophile than its protonated thiol (-SH) counterpart.[3][7]
-
The Electrophile: The α-carbon atom of bromoacetamide, which is rendered electron-deficient by the adjacent electron-withdrawing carbonyl and bromine groups.
-
The Leaving Group: The bromide ion (Br⁻), which is displaced during the reaction.
The overall reaction can be visualized as follows:
This covalent modification is essentially irreversible under typical biological and proteomic conditions, effectively "capping" the cysteine residue and preventing its participation in other reactions, most notably the formation of disulfide bonds.[6][8]
Reaction Kinetics and Optimization
The efficiency and specificity of the bromoacetamide-cysteine reaction are not absolute; they are governed by key kinetic factors. Understanding these allows for the rational design of experimental conditions.
The Halogen Leaving Group: A Reactivity Hierarchy
Bromoacetamide belongs to the haloacetamide family of reagents, which also includes iodoacetamide and chloroacetamide. The rate of the S(_N)2 reaction is highly dependent on the ability of the halogen to act as a leaving group.[5] This is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. The established reactivity hierarchy is:
Iodoacetamide > Bromoacetamide > Chloroacetamide
This trend is explained by bond energies; the C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond, requiring less energy to break.[5] While iodoacetamide is often the most reactive and common choice, bromoacetamide offers comparable reactivity and can be advantageous in terms of handling and stability.[4]
| Reagent | Relative Reactivity | Key Characteristics |
| Iodoacetamide | Highest | Most common reagent; highly reactive but also light-sensitive and prone to off-target reactions.[2][5][9] |
| Bromoacetamide | High | Reactivity is comparable to iodoacetamide; offers a good balance of efficiency and stability.[4] |
| Chloroacetamide | Moderate | Less reactive, requiring longer incubation times or higher concentrations, but can offer greater specificity.[1][2] |
The Critical Role of pH
Perhaps the most critical parameter to control is the reaction pH. The nucleophilic species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate is dictated by the pKa of the cysteine thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation.
The pKa of the thiol group in a free cysteine amino acid is approximately 8.2-8.5.[3][7] However, within a protein's microenvironment, this can vary significantly (from ~6 to >9) due to the influence of neighboring amino acid residues.[10] To ensure efficient alkylation, the reaction pH is typically maintained slightly above the cysteine's pKa to favor the deprotonation and formation of the highly reactive thiolate. A common practice is to perform the reaction at a pH between 7.5 and 8.5.[11]
However, a high pH (e.g., > 9.0) can increase the risk of off-target reactions with other nucleophilic residues like lysine and can also promote the hydrolysis of the alkylating agent itself.[12][13] Therefore, a careful balance must be struck to maximize cysteine reactivity while maintaining specificity.
Specificity and Potential Off-Target Reactions
While bromoacetamide is highly reactive towards cysteine thiols, it is not perfectly specific. At elevated concentrations, longer reaction times, or non-optimal pH, bromoacetamide can react with other nucleophilic amino acid side chains.[9]
| Amino Acid | Side Chain Nucleophile | Potential for Reaction |
| Methionine | Thioether sulfur | High, especially with iodine-containing reagents.[14][15][16] |
| Histidine | Imidazole nitrogen | Moderate, particularly at neutral or slightly acidic pH.[6][9] |
| Lysine | ε-amino group | Moderate, especially at alkaline pH (>9).[8][9] |
| Aspartate/Glutamate | Carboxylate oxygen | Low, but possible under certain conditions.[9] |
| Tyrosine | Phenolic oxygen | Low, but possible.[9] |
| N-terminus | α-amino group | Moderate, especially at alkaline pH.[6][9] |
These side reactions are a critical consideration in proteomics, as they can interfere with protein identification and quantification.[15][17] To mitigate this, it is crucial to use the minimum effective concentration of bromoacetamide and to carefully control the reaction time and pH.
Experimental Protocol: In-Solution Protein Alkylation
This protocol outlines a standard workflow for the reduction and alkylation of cysteine residues in a complex protein sample for subsequent analysis by mass spectrometry.
Workflow Overview
Step-by-Step Methodology
-
Protein Solubilization and Denaturation:
-
Rationale: To ensure all cysteine residues are accessible to the reagents, the protein's tertiary and quaternary structures must be disrupted.
-
Procedure: Dissolve the protein sample in a denaturing buffer, such as 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0.
-
-
Reduction of Disulfide Bonds:
-
Rationale: This step cleaves the -S-S- bonds between cysteine residues to generate free thiol (-SH) groups.
-
Procedure: Add a reducing agent to the protein solution. Common choices include Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.[1][5]
-
Incubation: Incubate the sample at 37-56°C for 1 hour.[1][5]
-
-
Alkylation of Cysteine Thiols:
-
Rationale: To irreversibly cap the newly formed thiol groups and prevent re-oxidation.
-
Procedure: a. Cool the sample to room temperature. b. Prepare a fresh stock solution of bromoacetamide (e.g., 500 mM in the same buffer). It is good practice to handle haloacetamides in the dark to minimize potential side reactions.[5] c. Add the bromoacetamide solution to the protein sample to a final concentration of 20-55 mM. A 2- to 5-fold molar excess over the reducing agent is a common starting point.[5]
-
Incubation: Incubate for 30-45 minutes at room temperature in the dark.[1][6][18]
-
-
Quenching the Reaction:
-
Rationale: To consume any excess, unreacted bromoacetamide, preventing non-specific modification of the protease (e.g., trypsin) added in the next step.
-
Procedure: Quench the reaction by adding a thiol-containing reagent, such as DTT to a final concentration of 10-20 mM or L-cysteine.[1][6] Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup for Downstream Analysis:
-
Rationale: High concentrations of denaturants, reducing agents, and alkylating agents can interfere with subsequent enzymatic digestion and mass spectrometry analysis.
-
Procedure: Remove excess reagents through buffer exchange, dialysis, or protein precipitation (e.g., acetone or TCA precipitation). The sample is now ready for enzymatic digestion.
-
Conclusion
The reaction of bromoacetamide with cysteine is a robust and efficient method for protein modification, pivotal to modern proteomics and bioconjugation strategies. Its success hinges on a fundamental understanding of its S(_N)2 mechanism and the kinetic parameters that govern its performance. By carefully controlling pH to favor the reactive thiolate species and by judiciously choosing reagent concentrations and reaction times, researchers can maximize alkylation efficiency while minimizing undesirable off-target modifications. This guide provides the foundational knowledge and a practical framework to harness the power of this essential chemical reaction, ensuring data integrity and experimental success.
References
- Benchchem. (n.d.). A Head-to-Head Comparison: Iodoacetamide vs. Methyl Bromoacetate for Cysteine Alkylation.
- Benchchem. (n.d.). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- Benchchem. (n.d.). A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide.
- Benchchem. (n.d.). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
-
Lashley, J. L., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(3), 450-459. Available from: [Link]
-
Hage, D. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of Chromatography B, 1172, 122659. Available from: [Link]
-
Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29. Available from: [Link]
-
Hansen, R. E., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 378(2), 125-133. Available from: [Link]
- National Institutes of Health. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry.
- Benchchem. (n.d.). In-solution protein digestion and alkylation with bromoiodoacetic acid.
-
Britton, S., & Lang, K. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17(1), 5-18. Available from: [Link]
- University of Iowa. (n.d.). Procedure for Reduction and Alkylation | Proteomics Facility.
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
-
Le, B. U., et al. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications, 9(1), 1-14. Available from: [Link]
-
Treu, M., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(10), 2621-2632. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
-
ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 228-236. Available from: [Link]
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]
- MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry.
-
ResearchGate. (n.d.). Does Iodoactamide not work on LMW thiols?. Retrieved from [Link]
-
Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. Available from: [Link]
-
Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry–A European Journal, 28(1), e202103417. Available from: [Link]
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A Technical Guide to the Solubility of Bromoacetamido-PEG2-Acid in Aqueous Buffers
Introduction
Bromoacetamido-PEG2-Acid is a heterobifunctional crosslinking reagent of significant interest in modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a thiol-reactive bromoacetamide group and an amine-reactive carboxylic acid, connected by a hydrophilic di-ethylene glycol (PEG) spacer, allows for the precise covalent linkage of different biomolecules.[1][2] It is a key component in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The success of any conjugation protocol hinges on the reagent's behavior in solution. Incomplete dissolution or precipitation can lead to inaccurate concentration calculations, low conjugation efficiency, and non-reproducible results. This guide provides an in-depth analysis of the factors governing the solubility of this compound in aqueous buffers, offering field-proven protocols and troubleshooting advice to ensure its effective use in research and development.
Section 1: Molecular Profile and Intrinsic Solubility
The solubility of this compound is a direct consequence of its three core components: the bromoacetamide head, the PEG2 spacer, and the carboxylic acid tail. Understanding the contribution of each is fundamental to mastering its handling.
| Property | Data | Source(s) |
| Chemical Formula | C₉H₁₆BrNO₅ | [4] |
| Molecular Weight | ~298.1 g/mol | [4][5] |
| Functional Group 1 | Bromoacetamido (Thiol-reactive) | [1] |
| Functional Group 2 | Carboxylic Acid (Amine-reactive) | [4][5] |
| Storage Temperature | -20°C | [4][5] |
-
Bromoacetamide Group: This functional group is responsible for reacting with free thiols, such as those on cysteine residues. While polar, its contribution to overall aqueous solubility is moderate. Its primary relevance is its reactivity, which is optimal at a pH of 8.0 or higher.[6]
-
PEG2 Spacer: The short polyethylene glycol linker is a key structural feature designed to enhance hydrophilicity.[4][5] The ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water, which significantly improves the molecule's solubility in aqueous media.[7]
-
Carboxylic Acid Group: This terminal acid is the most critical determinant of the molecule's solubility in different buffers. Its ionization state is entirely dependent on the pH of the solution, a concept central to its proper dissolution.
Section 2: Key Factors Governing Aqueous Solubility
The Critical Role of pH
The single most important factor influencing the solubility of this compound is the pH of the aqueous buffer. The terminal carboxylic acid has an estimated pKa value between 4 and 5.
-
At Low pH (pH < 4): The carboxylic acid is fully protonated (-COOH). This neutral form is significantly less polar and exhibits poor water solubility, often leading to precipitation.
-
At High pH (pH > 6): The carboxylic acid is deprotonated, existing as a negatively charged carboxylate ion (-COO⁻). This ionic form is highly polar and readily dissolves in aqueous buffers.
Therefore, to achieve maximal solubility, the buffer pH must be maintained well above the pKa of the carboxylic acid. A pH of 7.0 or higher is strongly recommended for preparing aqueous solutions.
Buffer System Selection
The choice of buffer is dictated by the desired pH for both solubility and the subsequent conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS, pH 7.4), HEPES (pH 7.0-8.0), and Borate (pH 8.0-9.0) are excellent choices. They maintain a pH where the carboxylic acid is deprotonated and soluble.
-
Reaction Considerations: The bromoacetamide-thiol reaction is most efficient at pH ≥ 8.0.[6] Therefore, using a buffer like HEPES or Borate in this range serves the dual purpose of ensuring solubility and promoting the desired reaction.
-
A Note on Tris Buffer: While Tris contains a primary amine, the bromoacetamide group is highly chemoselective for thiols over amines, especially at a pH around 8.0. The reaction rate with thiols is significantly faster than with amines, making Tris a viable buffer for many applications focusing on thiol conjugation.[]
Impact of Concentration and Organic Co-solvents
Directly dissolving high concentrations of this compound in aqueous buffer can be challenging. The standard and most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice. This compound is readily soluble at high concentrations (e.g., 10-50 mg/mL) in these solvents.
-
Working Solution: This organic stock is then added in small aliquots to the aqueous buffer to achieve the final desired concentration. This technique avoids issues of slow dissolution rates of the solid material directly in buffer.
Temperature Effects
While gently warming can sometimes aid dissolution, it is generally not recommended. The bromoacetamide functional group is susceptible to hydrolysis, a process that can be accelerated by elevated temperatures and high pH. All dissolution steps should be performed at room temperature.
Section 3: Experimental Protocols for Solubilization
This section provides a validated, step-by-step methodology for preparing aqueous solutions of this compound.
Protocol: Preparation of a High-Concentration Stock Solution
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a fume hood, weigh the desired amount of the reagent into a suitable vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the vial thoroughly until all solid material is completely dissolved. The resulting stock solution should be clear and colorless.
-
Storage: Use the stock solution immediately. For short-term storage (a few hours), keep it tightly capped at 2-8°C. For longer-term storage, aliquot and store at -20°C, though fresh preparation is always preferred to ensure reagent integrity.
Protocol: Preparation of an Aqueous Working Solution
This protocol describes the critical dilution step from the organic stock into the final aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure the pH is accurately measured and adjusted.
-
Vortexing: Place the required volume of aqueous buffer in a conical tube and begin vigorous vortexing.
-
Dilution: While the buffer is vortexing, slowly add the required volume of the organic stock solution dropwise into the buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.
-
Final Mix: Continue to vortex for an additional 30 seconds after the addition is complete.
-
Inspection: The final solution should be clear. If any cloudiness or precipitate is observed, refer to the troubleshooting section.
Section 4: Troubleshooting Solubility Challenges
Even with robust protocols, issues can arise. This decision tree provides a logical path to resolving common solubility problems.
Section 5: Solubility and Its Impact on Reactivity
Achieving complete solubility is a prerequisite for predictable reactivity.
-
Concentration Accuracy: A clear, homogenous solution ensures that the molar concentration of the crosslinker is accurate, allowing for precise stoichiometric control over the conjugation reaction.
-
Bioavailability: Undissolved particles have zero reactivity. Only fully solvated molecules are available to react with the target thiol groups on a protein or peptide.
-
Favorable Conditions: Fortunately, the conditions that favor solubility (pH > 7) are also compatible with the bromoacetamide-thiol reaction. The optimal reaction pH of ≥ 8.0 ensures the carboxylic acid is fully deprotonated and highly soluble, creating a robust system for efficient conjugation.[6]
Conclusion
The successful application of this compound in bioconjugation is critically dependent on its proper handling and dissolution. The key to maintaining its solubility in aqueous media is to control the pH, ensuring it remains above the pKa of the terminal carboxylic acid. By employing a two-step dissolution process—first creating a concentrated stock in an organic solvent like DMSO, followed by a careful, dropwise dilution into a vortexing aqueous buffer of appropriate pH (≥ 7.0)—researchers can consistently prepare clear, homogenous working solutions. This methodical approach eliminates solubility as a variable, paving the way for reliable, efficient, and reproducible conjugation outcomes.
References
- Shochem. (2025).
- CD Bioparticles. This compound.
- BroadPharm. This compound, 1415800-44-0.
-
Frisch, B., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(6), 1059-1066. [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]
- MedChemExpress. Bromoacetamido-PEG2-C2-acid.
- Vector Labs. Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃.
- AxisPharm. This compound, CAS 1415800-44-0.
- AxisPharm. Bromoacetamido-PEG-Acid.
- BOC Sciences. (2024). Several Ways of Thiol Coupling in ADCs.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 1415800-44-0 | BroadPharm [broadpharm.com]
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- 7. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
Synthesis and purity of Bromoacetamido-PEG2-Acid
An In-Depth Technical Guide to the Synthesis and Purity of Bromoacetamido-PEG2-Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the synthesis, purification, and analytical characterization of this compound, a heterobifunctional linker of significant interest in modern drug development and bioconjugation. As a crucial component in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity and structural integrity of this reagent are paramount.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles and rationale that inform the methodological choices, ensuring a robust and reproducible outcome.
The Strategic Importance of this compound
This compound is a heterobifunctional linker featuring two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[3][4] This architecture is highly strategic:
-
Bromoacetamide Group: This functional group is a potent electrophile, primarily used for its high reactivity and specificity towards thiol groups (e.g., from cysteine residues in proteins) to form a highly stable thioether bond.[5][6] Unlike some other thiol-reactive linkers, the resulting thioether linkage is not susceptible to cleavage under typical physiological conditions.[5][7]
-
Carboxylic Acid Group: The terminal acid provides a versatile handle for conjugation to primary amines through standard amide bond formation, typically requiring activation with carbodiimide chemistry (e.g., EDC, DCC).[4][8]
-
PEG2 Spacer: The polyethylene glycol chain imparts increased hydrophilicity and solubility to the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[9][10][11]
The successful application of this linker is critically dependent on its purity. Impurities from the synthesis can lead to ill-defined conjugates, unpredictable biological activity, and complications in downstream analysis.[12]
Synthetic Pathway and Mechanism
The most direct and reliable synthesis of this compound involves the bromoacetylation of an amino-PEG2-acid precursor. The core of this synthesis is a nucleophilic acyl substitution reaction.
Causality of Reagent Selection
While several reagents can achieve bromoacetylation, Bromoacetic Anhydride is an excellent choice for this transformation.[13] It is highly reactive, allowing the reaction to proceed efficiently under mild conditions, and its symmetrical nature simplifies the reaction mechanism compared to mixed anhydrides.[14] Alternatives like bromoacetyl chloride are often more hazardous, while reagents like N-succinimidyl bromoacetate are superb for bioconjugation in aqueous media but can be less atom-economical for direct chemical synthesis.[13]
The reaction mechanism proceeds via the nucleophilic attack of the primary amine of the PEG precursor onto one of the electrophilic carbonyl carbons of bromoacetic anhydride.[15] This forms a tetrahedral intermediate, which then collapses, expelling a bromoacetate anion as the leaving group and yielding the final N-bromoacetylated product. The reaction is typically performed in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis of the anhydride.[13] Cooling the reaction to 0°C during the addition of the anhydride helps to control the initial exotherm and prevent potential side reactions.
Visualizing the Synthesis
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis
This protocol outlines the laboratory-scale synthesis of this compound.
-
Preparation: Dissolve the amine-PEG2-acid starting material (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath. This mitigates the exothermic nature of the acylation.
-
Reagent Addition: In a separate flask, dissolve bromoacetic anhydride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. A slight excess of the anhydride ensures complete consumption of the starting amine.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude material will contain the desired product along with bromoacetic acid byproduct and any unreacted anhydride.
Purification: Achieving High Purity
Purification is a critical, non-negotiable step to ensure the reagent is fit for purpose. The goal is to remove all reaction-related impurities. For polar, non-volatile molecules like PEG linkers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[12][16]
Comparison of Purification Techniques
| Technique | Resolution | Scale | Speed | Primary Application |
| Flash Chromatography | Moderate | High (grams) | Fast | Initial clean-up of crude material; removal of non-polar impurities. |
| Preparative RP-HPLC | Very High | Low (mg to g) | Slow | Final purification to >95% purity; separation of structurally similar compounds. |
Visualizing the Purification Workflow
Caption: General workflow for purification via RP-HPLC.
Experimental Protocol: Purification
This protocol provides a general method for purification by preparative RP-HPLC.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Chromatography System:
-
Column: C18 stationary phase column suitable for preparative scale.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Detection: UV detector at 214/280 nm.
-
-
Elution: Inject the sample and elute using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical scale results.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Isolation: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to yield the final product as a solid or viscous oil.
Purity and Structural Characterization
Final validation requires a multi-pronged analytical approach to confirm both purity and the correct chemical structure.[12]
Summary of Analytical Techniques
| Technique | Information Provided | Expected Result for this compound |
| ¹H NMR | Unambiguous structural confirmation and proton environment. | Characteristic peaks for bromoacetyl CH₂ (~3.9 ppm), PEG backbone (~3.6-3.7 ppm), and amide NH proton.[12] |
| Mass Spec (ESI-MS) | Confirms molecular weight. | Detection of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). For C₉H₁₆BrNO₅, MW is 298.13.[1] |
| Analytical HPLC | Determines purity percentage and detects impurities. | A single major peak with >95% area under the curve.[] |
Visualizing the Analytical Quality Control Workflow
Caption: Quality control workflow for final product validation.
Handling and Stability Considerations
To ensure the long-term integrity of this compound, proper storage is essential.
-
Storage: The compound should be stored at -20°C, desiccated, and preferably under an inert atmosphere (argon or nitrogen).[1][8] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[8]
-
Stability: The bromoacetamide moiety is a reactive electrophile and is sensitive to nucleophiles. It is stable when stored dry and cold but should be handled with care in solution, especially in the presence of nucleophilic buffers (e.g., Tris) or other reactive species. The thioether bond formed upon reaction with a thiol is, however, exceptionally stable.[5]
Conclusion
The synthesis and purification of this compound is a multi-step process that demands careful execution and rigorous analytical oversight. By understanding the chemical principles behind each step—from the choice of acylating agent to the high-resolution purification by RP-HPLC and final characterization by NMR, MS, and HPLC—researchers can confidently produce a high-purity reagent. This diligence is fundamental to the success of subsequent bioconjugation and drug development efforts, ensuring the creation of well-defined, effective, and reproducible therapeutic and diagnostic agents.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of m-PEG7-CH2-OH. Benchchem.
- A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride. Benchchem.
- A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers for Advanced Bioconjugation. Benchchem.
- Bromoacetamido-PEG2-C2-acid | PROTAC Linker. MedChemExpress.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
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The Strategic Imperative of the PEG2 Spacer in Modern Bioconjugation
An In-depth Technical Guide:
As a Senior Application Scientist, one of the most frequent and critical discussions I have with research partners revolves around linker design. It is a field where subtle molecular changes can yield profound differences in the efficacy, stability, and safety of a biotherapeutic. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to extend serum half-life, the strategic role of short spacers, particularly the discrete two-unit PEG (PEG2), is often a point of nuanced optimization that can make or break a conjugate.
This guide provides an in-depth analysis of the PEG2 spacer. We will move beyond a simple recitation of properties to explore the causal mechanisms behind its utility, grounded in field-proven insights and quantitative data. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to strategically deploy this vital component in their bioconjugation workflows.
Foundational Principles: The Role of Spacers in Bioconjugation
Bioconjugation is the chemical art of covalently linking two or more molecules where at least one is a biomolecule, such as an antibody, peptide, or oligonucleotide.[1][2] The linker connecting these components is not merely a passive connector; it is a critical determinant of the conjugate's overall properties.[3] An ideal linker must maintain a stable connection in circulation but often permit the release of an active component at the target site.[][5]
Polyethylene glycol (PEG) linkers have become indispensable tools in this context.[2] Composed of repeating ethylene oxide units, PEG is a synthetic, hydrophilic, and biocompatible polymer.[6][7] The incorporation of PEG spacers—a process known as PEGylation—confers several key advantages:
-
Enhanced Solubility: PEG's hydrophilic nature significantly improves the aqueous solubility of hydrophobic molecules, a common challenge with many potent small-molecule drugs.[2][8][9]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation half-life.[1][9]
-
Reduced Immunogenicity: The PEG chain forms a hydration shell around the biomolecule, masking its surface epitopes from the immune system in a "stealth" effect.[1][10]
-
Increased Stability: This same hydration shell can protect the bioconjugate from enzymatic degradation.[1][2]
While these benefits are often associated with large PEG chains, the discrete and short PEG2 spacer offers a unique and strategic set of advantages that are crucial for fine-tuning bioconjugate performance.
A Deep Dive into the PEG2 Spacer: Properties and Mechanistic Advantages
The PEG2 spacer consists of two repeating ethylene glycol units. Its small, defined structure is fundamental to its function, offering a precise and reproducible building block in complex molecular constructs.
Mitigating Hydrophobicity and Preventing Aggregation
A primary challenge in the development of Antibody-Drug Conjugates (ADCs) is the hydrophobic nature of many potent cytotoxic payloads.[9][11] When multiple drug molecules are conjugated to an antibody, their collective hydrophobicity can lead to irreversible aggregation, rendering the therapeutic unusable.[3]
The PEG2 spacer directly counteracts this. Its hydrophilic ether units are exceptionally efficient at increasing the local water solubility of the drug-linker moiety.[11] This seemingly minor addition is often sufficient to prevent aggregation, enabling the production of ADCs with higher, more efficacious drug-to-antibody ratios (DARs) while maintaining acceptable biophysical properties.[3][11] Poly(ethylene glycol) has been shown to be highly effective in reducing small molecule aggregation in aqueous solutions, favoring the monomeric form required for biological activity.[12]
Fine-Tuning Pharmacokinetics and Biodistribution
While long PEG chains (e.g., PEG12, PEG24) are known to dramatically extend half-life, this is not always desirable.[13] In some applications, such as radioisotope-based imaging, rapid clearance from non-target tissues is essential for generating a high-contrast signal.
The PEG2 spacer offers a subtle but important pharmacokinetic advantage. By increasing the overall hydrophilicity of an ADC, it helps reduce the rapid, non-specific clearance often seen with hydrophobic conjugates, which are quickly taken up by the reticuloendothelial system (RES).[11] This leads to a longer circulation time compared to conjugates with purely hydrophobic linkers, allowing for greater tumor accumulation and improved anti-tumor efficacy.[11] However, its effect is modest enough to avoid the extremely long half-lives that can be associated with larger PEGs.
Studies comparing bombesin-based antagonists with different oligoethyleneglycol spacers (PEG2, PEG3, PEG4, etc.) have shown that even small variations in PEG length can be used to optimize the targeting properties and biodistribution of peptide conjugates.[14][15] While the influence on biodistribution between short mini-PEG linkers (di-, tri-, tetra-, and hexaethylene glycol) can be minor, a PEG3 spacer was found to result in lower liver uptake compared to other lengths in one study.[15]
Providing Optimal Steric Spacing
The PEG2 spacer provides a flexible, defined-length connection that allows conjugated molecules to maintain their native conformation and function.[1] In ADCs, it ensures the cytotoxic payload is held at a sufficient distance from the antibody surface to avoid interfering with antigen binding. For labeled oligonucleotides, it separates bulky fluorophores from the nucleic acid, preventing quenching or steric hindrance that could impede hybridization.[16]
Unlike very long, flexible PEG chains which can sometimes mask the biologically active site of a peptide or protein, the short length of PEG2 provides just enough separation without excessive flexibility that could lead to undesirable intramolecular interactions.[14]
Core Applications and Field-Proven Insights
The unique properties of the PEG2 spacer have led to its widespread adoption in several critical areas of bioconjugation.
Antibody-Drug Conjugates (ADCs)
The PEG2 spacer is a key component in the linker technology of many modern ADCs.[11] Its ability to enhance hydrophilicity is crucial for developing ADCs with high DARs.[3][11] For instance, the approved ADCs Trodelvy and Zynlonta both utilize PEG moieties as part of their linker technology to improve solubility and in vivo stability.[17]
Insight: When developing ADCs with highly hydrophobic payloads like auristatins or maytansinoids, the inclusion of a PEG2 or PEG4 spacer should be considered a default starting point. Attempting to achieve a DAR of 4 or higher with a purely aliphatic or hydrophobic linker often leads to significant aggregation issues that halt development.[3] The positioning of the PEG unit—whether linear or as a pendant—can also be tuned to optimize ADC stability and pharmacokinetics.[18][19]
Peptide Modification
PEGylation is a well-established strategy for improving the therapeutic properties of peptides by protecting them from enzymatic degradation and reducing renal clearance.[14] The use of a short PEG2 spacer can increase the hydrophilicity and metabolic stability of a peptide without the potential for masking receptor-binding sites that can occur with much larger PEG chains.[14]
Insight: For peptide-drug conjugates or radiolabeled peptides, optimizing the spacer length is critical. A comparative analysis of conjugates with PEG2, PEG4, and PEG6 spacers is a valuable empirical approach. This allows for the selection of a linker that provides the best balance of serum stability, receptor affinity, and clearance profile for the specific application.[13]
Oligonucleotide Labeling
Labeled oligonucleotides are fundamental tools for applications like PCR and fluorescence in situ hybridization (FISH).[16] A PEG2 spacer is often incorporated between the oligonucleotide and a fluorescent dye (e.g., Cy5) or a reactive moiety for click chemistry.[16] This spacer prevents the label from interfering with the oligo's hybridization to its target sequence.
Insight: When labeling oligonucleotides, especially with bulky dyes or for use in sensitive enzymatic assays, a spacer is essential. The PEG2 spacer is an excellent choice as it is hydrophilic, preventing non-specific binding, and provides sufficient distance to avoid steric clash without adding excessive length that could complicate purification or hybridization kinetics.[16][20]
Quantitative Data Analysis: Impact of PEG Spacer Length
The selection of a PEG spacer is a data-driven decision. The following tables summarize representative data illustrating the impact of PEG spacer length on key bioconjugate properties.
Table 1: Influence of PEG Spacer Length on ADC Properties
| Property | Short PEG Spacer (e.g., PEG2-PEG8) | Long PEG Spacer (e.g., PEG12-PEG24) | Rationale & Causality |
|---|---|---|---|
| Solubility | Significantly Increased | Dramatically Increased | The hydrophilic ether backbone of PEG masks payload hydrophobicity, improving solubility in aqueous buffers.[9][11] |
| Aggregation | Significantly Reduced | Dramatically Reduced | By increasing solubility, PEG spacers prevent the intermolecular hydrophobic interactions that cause aggregation.[3][11] |
| Circulation Half-Life | Modestly Increased | Substantially Increased | Longer PEG chains create a larger hydrodynamic radius, which significantly reduces the rate of renal clearance.[1][13] |
| Tumor Penetration | Potentially Higher | Potentially Lower | Smaller, more compact conjugates may exhibit better penetration into dense tumor tissue compared to very large, heavily PEGylated ADCs. |
| DAR Potential | Enables DAR > 4 | Enables DAR > 8 | The enhanced solubility allows for the attachment of more hydrophobic drug molecules before aggregation becomes a limiting factor.[3][11] |
Table 2: Comparative Pharmacokinetic Data of Bombesin Antagonists Data adapted from a study on bombesin-based antagonists for the gastrin-releasing peptide receptor (GRPR).
| Parameter | PEG2 Analog | PEG12 Analog | Observation |
|---|---|---|---|
| Lipophilicity (logD) | -1.95 | -2.22 | Increasing PEG length leads to a slight increase in hydrophilicity (lower logD value).[13] |
| Serum Stability (t½) | 246 ± 4 hours | Tendency to reverse | In this specific study, the PEG2 analog showed high stability, while the longer PEG12 showed a tendency to reverse, highlighting that effects can be molecule-dependent.[13] |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for common bioconjugation workflows involving PEG2 spacers. They are designed to be self-validating, with checkpoints and expected outcomes.
Protocol: Conjugation of a Maleimide-PEG2-Payload to a Monoclonal Antibody
This protocol describes the conjugation of a pre-formed drug-linker containing a maleimide group to the hinge-region disulfides of a monoclonal antibody (mAb), which have been partially reduced to yield free thiols.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-PEG2-Payload, dissolved in Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution (100 mM in water)
-
Degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size Exclusion Chromatography (SEC) system for purification
Methodology:
-
Antibody Reduction: a. Adjust the mAb concentration to 5-10 mg/mL in degassed conjugation buffer. b. Add a 2.5-fold molar excess of TCEP solution to the mAb. c. Incubate at 37°C for 1 hour. This controlled reduction typically yields 4-8 free thiols per antibody.
-
Buffer Exchange: a. Immediately following incubation, remove the excess TCEP by buffer exchange into fresh, degassed conjugation buffer using a desalting column according to the manufacturer's protocol. b. Self-Validation: Confirm protein concentration post-exchange (e.g., via A280 measurement) and verify thiol loading using Ellman's Reagent on an aliquot.
-
Conjugation Reaction: a. Prepare the Maleimide-PEG2-Payload solution. Dissolve the payload in a minimal amount of DMSO, then dilute with conjugation buffer. The final DMSO concentration in the reaction should be <10% to prevent antibody denaturation. b. Add a 1.5-fold molar excess of the Maleimide-PEG2-Payload per available thiol to the reduced, buffer-exchanged mAb. c. Incubate at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quenching the Reaction: a. Add a 10-fold molar excess of N-acetylcysteine (relative to the initial maleimide payload) to the reaction mixture. b. Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.
-
Purification and Characterization: a. Purify the resulting ADC from excess drug-linker and quenching agent using Size Exclusion Chromatography (SEC). b. Characterize the final ADC to determine the average DAR (e.g., via Hydrophobic Interaction Chromatography or Mass Spectrometry), aggregation level (via SEC), and purity.
Protocol: Labeling an Azide-Modified Oligonucleotide with BCN-PEG2-Cy5
This protocol uses Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry, to label an oligonucleotide.[16]
Materials:
-
Azide-Modified Oligonucleotide (1 mM in nuclease-free water)
-
BCN-PEG2-Cy5 (10 mM stock in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
Methodology:
-
Reaction Setup: a. In a microcentrifuge tube, combine 20 µL of the 1 mM azide-oligonucleotide solution (20 nmol). b. Add 4 µL of 1X PBS. c. Add 6 µL of the 10 mM BCN-PEG2-Cy5 stock solution (60 nmol, 3-fold molar excess). A molar excess of the dye ensures efficient labeling.[16] d. Gently vortex to mix. The final DMSO concentration is ~20%.
-
Incubation: a. Incubate the reaction at room temperature (20-25°C) for 4-12 hours.[16] For convenience, an overnight incubation is often effective. b. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Purification: a. Purify the labeled oligonucleotide from unreacted dye using reverse-phase high-performance liquid chromatography (RP-HPLC) or an appropriate oligo purification cartridge. b. Self-Validation: The labeled oligo will be brightly colored and will have a different retention time than the unlabeled oligo.
-
Quantification and Storage: a. Measure the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5) to determine the final concentration and labeling efficiency. b. Store the purified, labeled oligonucleotide at -20°C, protected from light.
Conclusion: The PEG2 Spacer as a Strategic Design Element
The PEG2 spacer is far more than a simple, inert connector. It is a strategic design element that allows for the precise modulation of a bioconjugate's physicochemical and pharmacokinetic properties. Its ability to mitigate hydrophobicity and prevent aggregation is a critical enabling factor in the development of high-DAR ADCs.[3][11] It provides optimal spacing to preserve biological function while offering a subtle but beneficial modification of a conjugate's pharmacokinetic profile.
As a Senior Application Scientist, my final insight is this: do not underestimate the power of the "small" components in your bioconjugate design. While complex payloads and novel targeting moieties often take the spotlight, the rational selection of a spacer like PEG2 is a foundational choice that ensures the stability, solubility, and ultimate success of the entire construct. Empirical testing comparing different short-chain PEG spacers remains the gold standard for optimizing the performance of any new bioconjugate.
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An In-Depth Technical Guide to Bromoacetamido-PEG2-Acid: Properties, Applications, and Protocols
This guide provides a comprehensive overview of Bromoacetamido-PEG2-Acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core properties, mechanism of action, and practical applications in bioconjugation, complete with detailed experimental protocols and a survey of reliable suppliers.
Core Characteristics of this compound
This compound is a versatile crosslinking reagent that features a bromoacetamide group at one end and a carboxylic acid at the other, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. This unique structure allows for the covalent conjugation of molecules, particularly biomolecules, in a sequential and controlled manner.
The bromoacetamide moiety is a highly efficient alkylating agent that selectively reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides.[1][2] The terminal carboxylic acid can be activated to react with primary amine groups, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[3][4] The inclusion of the PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, which is often a critical factor in biological applications.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1415800-44-0 | [3][4][6][7] |
| Molecular Formula | C9H16BrNO5 | [3][7] |
| Molecular Weight | 298.13 g/mol | [7] |
| Functional Groups | Bromoacetamido, Carboxylic Acid | [3][6] |
| Purity | Typically ≥95% or ≥98% | [4][6] |
| Appearance | Solid-Liquid Mixture or Solid | [7] |
| Storage Conditions | -20°C for long-term storage | [4][7] |
Mechanism of Action: The Bromoacetyl-Thiol Reaction
The primary utility of the bromoacetamido group lies in its reaction with sulfhydryl (thiol) groups. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate anion) of a cysteine residue acts as the nucleophile.[1] The thiolate attacks the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide leaving group and the formation of a highly stable thioether bond.[1][8]
The efficiency of this reaction is pH-dependent. A slightly basic pH (typically 7.5-8.5) is optimal as it promotes the deprotonation of the cysteine's thiol group (pKa ~8.3) to the more nucleophilic thiolate anion.[1][9] While the reaction can occur at neutral pH, it is significantly slower.[9][10] At pH values above 9.0, the selectivity of the bromoacetamide group may decrease, with potential for off-target reactions with other nucleophilic amino acid side chains such as lysine and histidine.[9]
The thioether bond formed is irreversible and more stable than the thiosuccinimide bond resulting from the more common maleimide-thiol reaction, which can be susceptible to a reverse Michael reaction.[8][11]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells. [5]The bromoacetamide group can react with engineered cysteines on the antibody, while the carboxylic acid can be coupled to the drug molecule.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. [7]* Peptide and Protein Modification: It is used to introduce probes, such as fluorescent dyes or biotin, to specific sites on proteins and peptides for use in imaging and affinity purification. [12][13]* Surface Modification: The carboxylic acid can be used to immobilize proteins onto amine-functionalized surfaces for applications in biosensors and immunoassays.
Supplier Information
A number of chemical suppliers offer this compound. When selecting a supplier, researchers should consider factors such as purity, availability, cost, and the availability of technical support.
| Supplier | Website | Notes |
| CD Bioparticles | Offers the product with specified purity and molecular weight. [3] | |
| AxisPharm | Provides the product with a stated purity of ≥95% and offers custom synthesis. [5][6] | |
| MedChemExpress | Lists the product as a PROTAC linker and provides solubility information. [7] | |
| BroadPharm | Offers the product with 98% purity and provides NMR and SDS data. [4][14] | |
| Amerigo Scientific | Distributes the product and provides alternative names and CAS number. [15] |
Conclusion
This compound is a powerful and versatile bifunctional linker that enables the precise and stable conjugation of biomolecules. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers and scientists in the fields of chemical biology, proteomics, and drug development. By understanding its mechanism of action and following robust experimental protocols, researchers can effectively leverage this reagent to advance their scientific endeavors.
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Safety and handling precautions for bromoacetamide compounds
<An In-depth Technical Guide to the Safe Handling of Bromoacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Bromoacetamide and its derivatives represent a class of potent chemical entities indispensable to modern drug discovery and development. Their utility as alkylating agents makes them invaluable for probing protein structure, synthesizing novel therapeutic candidates, and as intermediates in complex organic syntheses.[1][2] However, the very reactivity that makes them powerful tools also renders them significant occupational hazards. This guide is crafted not as a rigid protocol, but as a dynamic framework for risk mitigation, grounded in the causality of chemical reactivity and toxicological response. It is designed to empower the researcher with the knowledge to not only follow procedures but to understand the "why" behind each precaution, fostering a culture of intrinsic safety.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the inherent dangers of bromoacetamide compounds is the foundation of safe handling. These compounds are not merely "toxic"; they possess a multi-faceted hazard profile that demands a nuanced approach to risk assessment.
GHS Classification: A Multi-Hazard Threat
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear snapshot of the dangers associated with bromoacetamides.[3][4] Key hazard statements include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Bromoacetamide and its analogues can be toxic if swallowed, in contact with skin, or inhaled.[5][6][7]
-
Skin Corrosion/Irritation: These compounds are capable of causing severe skin burns and irritation.[3][8]
-
Serious Eye Damage/Irritation: Direct contact can lead to serious and potentially irreversible eye damage.[3][8]
-
Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[3][8]
-
Suspected Carcinogenicity: As alkylating agents, there is a concern for potential carcinogenicity.[1][5]
The Mechanism of Toxicity: Alkylation and Oxidative Stress
The primary mechanism of bromoacetamide toxicity stems from their nature as alkylating agents. The electrophilic carbon bearing the bromine atom readily reacts with nucleophiles, such as the thiol groups in cysteine residues of proteins and peptides. This indiscriminate alkylation can disrupt protein structure and function, leading to cellular damage.
Recent toxicogenomic studies on haloacetamides have further elucidated their mode of action, revealing that compounds like bromoacetamide can generate reactive oxygen species (ROS), leading to oxidative stress within cells.[9] This dual-threat of alkylation and oxidative stress underscores the importance of preventing all routes of exposure.
Physical and Chemical Hazards
Beyond their biological reactivity, bromoacetamide compounds present several physical and chemical hazards:
-
Sensitivity: They are often sensitive to light, heat, and moisture, which can lead to decomposition.[8][10][11]
-
Incompatibility: Bromoacetamides are incompatible with strong oxidizing agents, strong acids, and strong bases.[8][12] Contact with these substances can lead to vigorous and potentially hazardous reactions.
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5][12]
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate workers from the hazard.[13][14][15] They are the most effective control measure after elimination or substitution.
-
Chemical Fume Hoods: All handling of bromoacetamide powders and solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dusts and vapors.[5][8]
-
Glove Boxes: For particularly hazardous or sensitive operations, a glove box provides an even higher level of containment.[14][16]
-
Ventilated Storage: Bromoacetamide compounds should be stored in a dedicated, well-ventilated area, away from incompatible materials.[8][10]
-
Bunded Handling Equipment: Using bunded trays and other containment equipment can minimize the spread of spills.[13]
Administrative Controls: Safe Work Practices
Administrative controls are changes to work policies and procedures that reduce exposure.
-
Designated Areas: Establish designated areas for the handling and storage of bromoacetamide compounds, clearly marked with appropriate hazard signage.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving bromoacetamides. These SOPs should be readily accessible and reviewed regularly.
-
Training: All personnel who handle bromoacetamide compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response. This training should be documented.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[5][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before each use. | Prevents dermal absorption, a primary route of exposure.[12] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and dust, preventing severe eye damage.[8][12] |
| Skin and Body Protection | A lab coat is mandatory. Additional protective clothing may be necessary to prevent any possibility of skin exposure. | Minimizes the risk of skin contact and contamination of personal clothing.[5][12] |
| Respiratory Protection | All handling of solids should be in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of hazardous dusts and potential aerosols.[8] |
Section 3: Standard Operating Procedures for Safe Handling
The following protocols are designed to provide a framework for the safe handling of bromoacetamide compounds. They should be adapted to the specific requirements of your laboratory and experimental procedures.
Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for the weighing and handling of the bromoacetamide.
-
Place a disposable absorbent pad on the work surface.
-
-
Weighing:
-
Carefully open the container of the bromoacetamide compound inside the fume hood.
-
Use a dedicated, labeled spatula to transfer the desired amount of solid to a tared weigh boat.
-
Avoid creating dust. If any dust is generated, gently wipe it up with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the solvent in a suitable container, also within the fume hood.
-
Stir gently to dissolve.
-
Cap the container securely.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent, followed by soap and water.
-
Dispose of all single-use items (weigh boat, absorbent pad, gloves) in a designated, sealed hazardous waste container.[5]
-
Protocol: Storage and Transport
-
Storage:
-
Store bromoacetamide compounds in a cool, dry, and well-ventilated area, away from light, heat, and incompatible materials.[8][10] A freezer is often recommended for long-term storage.[10]
-
Ensure containers are tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
-
Store in a designated corrosives area.[10]
-
-
Transport:
-
When transporting bromoacetamide compounds, use a secondary container to prevent spills in case the primary container is compromised.
-
Transport on a cart with raised edges.
-
Section 4: Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is critical for mitigating the consequences of an incident involving bromoacetamide compounds.
Caption: A streamlined workflow for responding to bromoacetamide-related emergencies.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[3][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[3][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[12] Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.[5]
-
Wearing appropriate PPE, dampen the spilled solid with water to prevent dust formation.[11]
-
Carefully sweep or scoop up the material and place it in a designated, sealed container for hazardous waste disposal.[11][12]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
-
-
Large Spills:
-
Evacuate the entire laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Fire Response
-
Fires involving bromoacetamide compounds should be extinguished using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8][11]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]
Section 5: Waste Disposal
All bromoacetamide waste, including contaminated materials, must be disposed of as hazardous waste.[5][10]
Protocol: Solid Waste Disposal
-
Collect all solid bromoacetamide waste (unused chemical, contaminated weigh boats, gloves, etc.) in a designated, properly labeled, and sealed container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[5]
-
Store the sealed container in a secure, well-ventilated area away from incompatible materials.[5]
-
Arrange for pickup by your institution's hazardous waste disposal program.[5]
Protocol: Aqueous Waste Treatment (for dilute solutions)
For dilute aqueous solutions, a neutralization step can be performed to reduce reactivity before final disposal. This must be done in a chemical fume hood.[5]
-
Prepare a saturated solution of sodium bicarbonate.
-
Slowly and in small portions, add the aqueous bromoacetamide waste to the sodium bicarbonate solution with constant stirring. Be cautious of potential off-gassing.[5]
-
After the addition is complete, continue to stir for at least 15 minutes.
-
Test the pH of the solution. The target pH should be between 6.0 and 8.0. Adjust with more sodium bicarbonate if necessary.[5]
-
Transfer the neutralized solution to a designated halogenated waste container. This solution is still considered hazardous waste and must not be disposed of down the drain.[5]
-
Arrange for disposal through your institution's hazardous waste management program.
Conclusion: A Commitment to a Culture of Safety
The safe handling of bromoacetamide compounds is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the chemical and toxicological principles that underpin these safety guidelines, researchers can move beyond rote memorization of rules to a state of proactive risk assessment and mitigation. This in-depth guide serves as a resource to foster that understanding and to empower scientists to conduct their vital work with the highest standards of safety.
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N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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Material Safety Data Sheet - 2-Bromoacetamide, 98% - Cole-Parmer. (n.d.). Retrieved January 16, 2026, from [Link]
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Safety Data Sheet - AxisPharm. (2019, January 2). Retrieved January 16, 2026, from [Link]
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SAFETY DATA SHEET - Chem Service. (2015, January 13). Retrieved January 16, 2026, from [Link]
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Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved January 16, 2026, from [Link]
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In vitro toxicity assessment of haloacetamides via a toxicogenomics assay - PubMed. (2022, November 28). Retrieved January 16, 2026, from [Link]
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Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. (n.d.). Retrieved January 16, 2026, from [Link]
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Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water. (2014, June 15). Retrieved January 16, 2026, from [Link]
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Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease - PubMed. (2024, September 1). Retrieved January 16, 2026, from [Link]
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A Quick Introduction to Engineering Controls for Hazardous Chemicals. (2024, January 31). Retrieved January 16, 2026, from [Link]
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EM 385-1-1 - U.S. Army Corps of Engineers. (n.d.). Retrieved January 16, 2026, from [Link]
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Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products - National Toxicology Program (NTP). (2018, March 30). Retrieved January 16, 2026, from [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Retrieved January 16, 2026, from [Link]
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Management guidelines for preventing exposure to antineoplastics - PMC - PubMed Central. (2023, February 28). Retrieved January 16, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for Bromoacetamido-PEG2-Acid in Antibody-Drug Conjugate (ADC) Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Bromoacetamido-PEG2-Acid as a linker for the creation of antibody-drug conjugates (ADCs).[1] We will delve into the underlying chemical principles, provide detailed, field-tested protocols for antibody modification and conjugation, and discuss critical analytical techniques for the characterization of the resulting ADCs. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Linker Chemistry in ADC Efficacy
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[2][3][4][5] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[5][6] The success of an ADC is critically dependent on the interplay of its three core components: the antibody, the cytotoxic payload, and the chemical linker that connects them.[3][5][]
The linker is arguably the most intricate component, as it must remain stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved to liberate the payload upon internalization into the target tumor cell.[3][][8] this compound has emerged as a valuable tool in the ADC development toolkit, offering a unique combination of features that address key challenges in linker design.
1.1. The Bromoacetamide Moiety: A Stable Thiol-Reactive Group
The bromoacetamide group is a thiol-reactive functional group that forms a stable thioether bond with the sulfhydryl group of cysteine residues on an antibody.[9][10] This alkylation reaction is highly specific for thiols under controlled pH conditions, minimizing off-target reactions with other amino acid side chains.[11][12] Compared to the more commonly used maleimide chemistry, bromoacetamide-based linkers can offer enhanced stability, particularly against retro-Michael addition which can lead to deconjugation in the physiological environment.[13]
1.2. The PEG2 Spacer: Enhancing Solubility and Pharmacokinetics
The inclusion of a short polyethylene glycol (PEG) spacer, in this case, two ethylene glycol units, offers several advantages.[3][14][15] Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation and poor solubility of the final ADC.[16][17] The hydrophilic PEG chain helps to mitigate these issues, improving the overall physicochemical properties of the conjugate.[3][14][15][16] Furthermore, PEGylation can shield the ADC from the host immune system, potentially reducing immunogenicity and prolonging its circulation half-life.[3][14][15]
1.3. The Terminal Carboxylic Acid: A Versatile Handle for Payload Attachment
The terminal carboxylic acid on the this compound linker provides a convenient handle for the attachment of the cytotoxic payload.[1][18] This is typically achieved through the formation of a stable amide bond with an amine-containing payload, often facilitated by standard carbodiimide chemistry (e.g., using EDC and NHS).
Principle of Cysteine-Directed Conjugation
The protocol outlined below utilizes the native cysteine residues within the antibody structure as conjugation sites. Specifically, the interchain disulfide bonds that link the heavy and light chains of the antibody are targeted.[19] These disulfide bonds can be selectively reduced to generate free sulfhydryl groups, which are then available for reaction with the bromoacetamide group of the linker-payload construct.[19][20]
Workflow Overview
The overall process for creating an ADC using this compound can be summarized in the following key stages:
Caption: High-level workflow for ADC synthesis and characterization.
Detailed Experimental Protocols
3.1. Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) |
| Monoclonal Antibody (mAb) | ≥ 95% purity | In-house or commercial |
| This compound | ≥ 95% purity | BroadPharm, MedChemExpress |
| Payload (amine-functionalized) | High purity | In-house or commercial |
| TCEP·HCl | Proteomics grade | Thermo Fisher Scientific |
| EDC·HCl | Molecular biology grade | Sigma-Aldrich |
| Sulfo-NHS | Molecular biology grade | Thermo Fisher Scientific |
| DMSO | Anhydrous | Sigma-Aldrich |
| L-Arginine | ACS grade | Sigma-Aldrich |
| Polysorbate 20 (Tween-20) | Proteomics grade | Thermo Fisher Scientific |
| Sodium Borate Buffer | 1 M solution, pH 8.5 | Boston BioProducts |
| PBS, pH 7.4 | 10X solution | Gibco |
| Acetic Acid | Glacial, ACS grade | VWR |
| Amicon® Ultra Centrifugal Filters | 30 kDa MWCO | MilliporeSigma |
3.2. Protocol 1: Preparation of Bromoacetamido-PEG2-Payload
This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to an amine-containing payload.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC·HCl and Sulfo-NHS in anhydrous DMSO to a final concentration of 150 mM each.
-
Add 1.5 molar equivalents of the EDC/Sulfo-NHS solution to the this compound solution.
-
Incubate the reaction at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Amine-Payload:
-
Dissolve the amine-containing payload in anhydrous DMSO.
-
Add 1.0 molar equivalent of the payload solution to the activated linker solution.
-
If the payload has a hydrochloride salt, add 2.0 molar equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
The progress of the reaction can be monitored by LC-MS.
-
-
Purification of Linker-Payload:
-
Purify the Bromoacetamido-PEG2-Payload conjugate using reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Store the lyophilized product at -20°C or -80°C under dessication.
-
3.3. Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the Bromoacetamido-PEG2-Payload.
-
Antibody Preparation:
-
Buffer exchange the stock monoclonal antibody into a conjugation-compatible buffer (e.g., PBS with 50 mM borate, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Reduction of Interchain Disulfides:
-
Prepare a fresh stock solution of TCEP·HCl (e.g., 10 mM) in conjugation buffer.
-
Add a specific molar excess of TCEP to the antibody solution. The optimal TCEP concentration and incubation time will depend on the specific antibody and desired drug-to-antibody ratio (DAR).[19][20] A typical starting point is 2.5 molar equivalents of TCEP for 1-2 hours at 37°C.[21]
-
Expertise & Experience: The extent of reduction is a critical parameter that directly influences the final DAR.[20] It is highly recommended to perform a small-scale optimization experiment by varying the TCEP concentration and incubation time.
-
-
Conjugation Reaction:
-
Dissolve the purified Bromoacetamido-PEG2-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with conjugation buffer.
-
Add the linker-payload solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload over the antibody is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. The reaction should be protected from light.
-
Trustworthiness: The reaction pH for bromoacetamide conjugation is typically slightly alkaline (pH 8.0-9.0) to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[12]
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of N-acetyl-cysteine to quench any unreacted Bromoacetamido-PEG2-Payload.
-
Incubate for an additional 30 minutes at room temperature.
-
3.4. Protocol 3: Purification and Formulation of the ADC
-
Purification:
-
The crude ADC mixture can be purified using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, quenching agent, and any potential aggregates.[6][22]
-
The choice of purification method will depend on the scale of the reaction. For lab-scale preparations, SEC is often sufficient.
-
-
Formulation and Storage:
-
Buffer exchange the purified ADC into a suitable formulation buffer.[17][23] A common formulation buffer consists of a buffering agent (e.g., histidine, acetate), a stabilizer (e.g., sucrose, trehalose), and a surfactant (e.g., polysorbate 20).[23][24]
-
The final ADC product is often stored as a lyophilized powder or as a frozen solution at -80°C to ensure long-term stability.[23][24] It is generally not recommended to store ADCs at 4°C for extended periods due to the risk of aggregation.[24]
-
Analytical Characterization of the ADC
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[4][5][6][22]
Key Analytical Techniques
Sources
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- 20. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 23. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellmosaic.com [cellmosaic.com]
Application Note & Protocol: Thiol-Specific Conjugation Using Bromoacetamido-PEG2-Acid
Introduction: The Precision of Thiol-Specific Conjugation
Site-specific modification of proteins is a cornerstone of modern biotherapeutics, diagnostics, and proteomics research.[1][2] By attaching functional molecules such as drugs, fluorophores, or polymers to a specific site on a protein, researchers can create highly defined conjugates with predictable properties. Among the various strategies, targeting the sulfhydryl (thiol) group of cysteine residues offers a distinct advantage due to the relatively low abundance of cysteine compared to other amino acids like lysine, enabling more controlled and homogenous labeling.[3][]
Bromoacetamido-PEG2-Acid is a heterobifunctional linker designed for just this purpose. It features:
-
A bromoacetamide group , which is a highly reactive moiety that specifically targets the thiol side chain of cysteine residues to form a stable thioether bond.[5][]
-
A short, hydrophilic polyethylene glycol (PEG) spacer (PEG2), which enhances the water solubility of the linker and the final conjugate, potentially reducing aggregation and improving handling.[7][8]
-
A terminal carboxylic acid group , providing a versatile handle for subsequent coupling to other molecules of interest using standard amine-reactive chemistry (e.g., EDC/NHS activation).[7]
This combination makes this compound an invaluable tool for applications ranging from the construction of antibody-drug conjugates (ADCs) to the development of precisely labeled proteins for imaging and interaction studies.[9][10] This document provides a detailed overview of the underlying chemistry, a step-by-step protocol for conjugation, and guidance on characterization and troubleshooting.
Principle of the Reaction: Alkylation of Cysteine
The conjugation chemistry relies on a classic SN2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of a cysteine's thiol group acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine on the bromoacetamide group. This attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a highly stable, irreversible thioether bond.[3][]
The reaction rate is significantly influenced by pH. The nucleophilicity of the thiol group is dependent on its deprotonation to the thiolate anion (S⁻).[11] Given that the pKa of a typical cysteine thiol is around 8.3, the reaction is most efficient at a pH of 7.5 to 8.5, where a sufficient concentration of the reactive thiolate species is present.[11][12] While the reaction can proceed at a neutral pH, it is considerably slower.[11][13] It is critical to avoid excessively high pH (>9.0), as this can promote side reactions with other nucleophilic amino acid residues like lysine or histidine, compromising the specificity of the conjugation.[11]
Caption: Thiol-alkylation via SN2 nucleophilic substitution.
Detailed Experimental Protocol
This protocol provides a general framework for conjugating this compound to a protein containing accessible cysteine residues. Optimal conditions, such as molar excess and reaction time, should be empirically determined for each specific protein system.
Materials and Reagents
-
Protein of Interest (e.g., Antibody, Enzyme): Purified and at a known concentration (typically 1-10 mg/mL).
-
This compound: (e.g., from BroadPharm, MedChemExpress).[7][14]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) (e.g., from Thermo Fisher Scientific).[15] TCEP is preferred over DTT as it is thiol-free and does not need to be removed prior to conjugation with bromoacetamides.[16][17]
-
Reaction Buffer: Thiol-free buffer, pH 7.5-8.5. Phosphate-buffered saline (PBS) or HEPES buffer, degassed to remove oxygen, is recommended.[3]
-
Quenching Reagent: 1 M L-cysteine or 2-mercaptoethanol solution.
-
Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Desalting column (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC), or Ion-Exchange Chromatography (IEX) system.[][19]
Step-by-Step Procedure
Step 1: Preparation of Protein (Disulfide Reduction - Optional)
-
Rationale: If the target cysteine residues are involved in disulfide bonds (e.g., interchain disulfides in an antibody), they must first be reduced to generate free, reactive thiols.[16][20]
-
Dissolve the protein in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of TCEP·HCl (e.g., 0.5 M, neutralized to pH ~7.0 with NaOH).[21]
-
Add TCEP to the protein solution to achieve a final 10-50 fold molar excess over the protein. The exact ratio depends on the number of disulfide bonds to be reduced and should be optimized.
-
Incubate the mixture for 30-60 minutes at room temperature under gentle agitation. Protect from air to prevent re-oxidation of thiols.
Step 2: Preparation of this compound Stock Solution
-
Rationale: The linker is often poorly soluble in aqueous buffers and should be dissolved in an organic solvent immediately before use to prevent hydrolysis.
-
Immediately prior to the conjugation reaction, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
Step 3: Conjugation Reaction
-
Rationale: This is the core step where the covalent bond is formed. A molar excess of the linker is used to drive the reaction to completion.
-
Add the calculated volume of the this compound stock solution to the (reduced) protein solution. Aim for a 10- to 20-fold molar excess of the linker over the number of available thiol groups.
-
Incubate the reaction for 60-120 minutes at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.[22]
Step 4: Quenching the Reaction
-
Rationale: A quenching reagent with a free thiol is added to consume any unreacted bromoacetamide linker, preventing non-specific reactions during purification and storage.
-
Add a quenching solution (e.g., L-cysteine) to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 15-20 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Rationale: It is critical to remove excess linker, quenching reagent, and byproducts to obtain a pure conjugate.[]
-
The most common method is to use a desalting column (e.g., G-25) to perform a buffer exchange and remove small molecules.[16]
-
For higher purity, chromatographic methods like Size-Exclusion (SEC), Ion-Exchange (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed.[19][23][24] The choice of method depends on the physicochemical differences between the starting protein and the final conjugate.
Caption: General workflow for protein conjugation.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful labeling and determine purity.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight. The conjugated protein should show a band shift compared to the unconjugated starting material.
-
Mass Spectrometry (MS): Provides the most accurate confirmation of conjugation. Techniques like LC-Q-TOF can be used to measure the mass of the intact or reduced conjugate, confirming the mass addition from the linker and determining the drug-to-antibody ratio (DAR) in ADC development.[9][25][26]
-
HPLC/UPLC: Techniques like SEC, IEX, or Reverse-Phase (RP) HPLC can assess the purity of the conjugate, detecting any remaining unconjugated protein or aggregates.[][25]
| Technique | Parameter Measured | Expected Result for Successful Conjugation |
| SDS-PAGE | Apparent Molecular Weight | Upward band shift compared to the unmodified protein. |
| Intact Mass Spec | Absolute Molecular Weight | Mass increase corresponding to the mass of the attached linker(s). |
| HPLC (SEC) | Hydrodynamic Radius / Purity | Single, sharp peak with an earlier elution time than aggregates. |
| HPLC (IEX/HIC) | Surface Charge / Hydrophobicity | Shift in retention time compared to the starting protein.[25] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfides. | Optimize TCEP concentration and incubation time. Ensure buffers are degassed. |
| Inactive (hydrolyzed) linker. | Prepare linker stock solution immediately before use in anhydrous solvent. | |
| Suboptimal pH. | Ensure reaction buffer pH is between 7.5 and 8.5. | |
| Non-Specific Labeling | Reaction pH is too high (>9.0). | Lower the reaction pH to 7.5-8.0 to increase selectivity for thiols.[11] |
| Protein Aggregation | Hydrophobic interactions post-conjugation. | Increase the PEG length of the linker if possible; optimize buffer conditions (e.g., add excipients). |
| Presence of unquenched linker. | Ensure quenching step is performed correctly with sufficient excess of quenching agent. |
References
-
Xu, Y., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. [Link]
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de Graaf, A. J., et al. (2009). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Bioconjugate Chemistry, 20(7), 1281-1295. [Link]
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Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Application Note. [Link]
-
Valliere-Douglass, J. F., et al. (2014). Characterization of Antibody-drug Conjugates by Mass Spectrometry. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Gralker, G., et al. (2007). Site-specific protein modification: advances and applications. Current Opinion in Chemical Biology, 11(1), 12-19. [Link]
-
LCGC International. (2023). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
-
Wang, Y., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6032–6039. [Link]
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Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. [Link]
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G-Biosciences. (n.d.). TCEP Reducing Resin Reduction of Peptides & Protein. Technical Manual. [Link]
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Langer, A. (2005). Making Site-specific PEGylation Work. BioPharm International. [Link]
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Fiedler, M., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In Protein PEGylation. Methods in Molecular Biology, vol 1045. Humana Press. [Link]
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ResearchGate. (2021). Best purification method of a PEGylated peptide?[Link]
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Mondal, K., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 200. [Link]
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ResearchGate. (n.d.). Scheme of the alternative application of site-specific protein...[Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 118-126. [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]
-
Sunbul, M., & Yin, J. (2009). Site specific protein labeling by enzymatic posttranslational modification. Organic & Biomolecular Chemistry, 7(17), 3361-3371. [Link]
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Schmidt, M., et al. (2019). Site-Specific Modification of Proteins via Trypsiligase. In Protein Engineering. Methods in Molecular Biology, vol 2025. Humana Press. [Link]
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Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne. [Link]
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AxisPharm. (n.d.). Bromoacetamido-PEG-Acid. [Link]
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Application Notes and Protocols for Bromoacetamido-PEG2-Acid Conjugation to Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Thioether Bioconjugation
In the landscape of bioconjugation, the formation of stable covalent bonds is paramount for the development of robust and effective therapeutics and research tools. The reaction between a bromoacetyl group and a sulfhydryl (thiol) group, found on cysteine residues, offers a reliable method for creating a highly stable thioether linkage.[1] This bond is prized for its irreversibility under a wide range of physiological conditions, a critical feature for applications such as antibody-drug conjugates (ADCs), PROTACs, and peptide modifications where conjugate stability is directly linked to efficacy and safety.[1][2][]
Bromoacetamido-PEG2-Acid is a heterobifunctional linker that leverages this powerful chemistry.[4][5] It features a bromoacetamido group for selective reaction with thiols and a terminal carboxylic acid for subsequent conjugation to other molecules, such as primary amines, after activation.[4][5] The inclusion of a short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, a beneficial property for biological applications.[5][6]
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying scientific principles for the successful conjugation of this compound to sulfhydryl-containing biomolecules.
The Chemistry: A Mechanistic Perspective
The conjugation of a bromoacetamide to a sulfhydryl group proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The key to this reaction's efficiency and selectivity lies in the pH of the reaction environment.
The Critical Role of pH
The reactivity of a cysteine's sulfhydryl group is governed by its protonation state.[9] The thiol group (-SH) is a weak nucleophile, while its deprotonated form, the thiolate anion (-S⁻), is a much stronger nucleophile. The pKa of a typical cysteine thiol is approximately 8.3.[9] By raising the pH of the reaction buffer to a range of 7.5 to 9.0, the equilibrium shifts towards the formation of the more reactive thiolate anion, thus significantly increasing the rate of the SN2 reaction.[9][10]
While the reaction can proceed at a neutral pH, it is considerably slower.[9] Conversely, at pH values above 9.0, the risk of side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine or the imidazole group of histidine, increases, thereby reducing the selectivity of the conjugation.[11] Therefore, maintaining the pH within the optimal range of 7.5 to 9.0 is crucial for achieving efficient and selective conjugation to cysteine residues.[9][10]
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 reaction between the bromoacetamido group and a sulfhydryl group, highlighting the role of pH in the activation of the thiol to the more nucleophilic thiolate.
Caption: SN2 reaction of bromoacetamide with a cysteine thiol.
Quantitative Data Summary
For successful and reproducible conjugations, adherence to optimized reaction parameters is essential. The following table summarizes the key quantitative data for the reaction of this compound with sulfhydryl groups.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0[9][10] | Maximizes the concentration of the reactive thiolate anion while maintaining selectivity for sulfhydryl groups. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate without promoting degradation of the reactants or products. |
| Reaction Time | 2 - 24 hours | Dependent on the concentration of reactants and the specific reactivity of the sulfhydryl group. The reaction should be monitored for completion. |
| Molar Ratio (Bromo-PEG:Thiol) | 5:1 to 20:1 | A molar excess of the bromoacetyl reagent is generally used to drive the reaction to completion.[12] The optimal ratio should be determined empirically. |
| Solvent | Aqueous buffers (e.g., PBS, Borate, HEPES)[12] | The PEG spacer enhances the solubility of this compound in aqueous media.[5][6] |
Experimental Protocol: Step-by-Step Methodology
This protocol provides a general procedure for the conjugation of a sulfhydryl-containing protein with this compound. It is recommended to optimize the conditions for each specific application.
Materials and Reagents
-
This compound
-
Sulfhydryl-containing protein (e.g., antibody, enzyme)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M 2-Mercaptoethanol in reaction buffer
-
Desalting column or dialysis cassette for purification
-
Optional: Reducing agent (e.g., TCEP) if sulfhydryl groups are in disulfide bonds
Workflow Visualization
Caption: Experimental workflow for bromoacetamide-thiol conjugation.
Procedure
-
Preparation of Protein Solution:
-
Dissolve the sulfhydryl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the sulfhydryl groups are present as disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1-2 hours.
-
Note: If using DTT as a reducing agent, it must be removed by a desalting column prior to the addition of the bromoacetyl reagent, as it will compete for reaction. TCEP does not need to be removed.[13]
-
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. Protect the reaction from light.[12]
-
The progress of the reaction can be monitored by techniques such as Ellman's test to quantify the remaining free thiols, or by LC-MS to observe the formation of the conjugate.
-
-
Quenching the Reaction:
-
Once the reaction has reached the desired level of completion, quench any unreacted bromoacetyl groups by adding a 50-100 fold molar excess of the quenching solution (2-Mercaptoethanol).[8]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess quenching reagent and unreacted this compound by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the pH of the reaction buffer is within the optimal range of 7.5-9.0.
-
Confirm that the sulfhydryl groups are reduced and available for reaction.
-
Increase the molar excess of the this compound.
-
Increase the reaction time.
-
-
Low Selectivity (Off-target Labeling):
-
Avoid pH values above 9.0.
-
Reduce the molar excess of the bromoacetyl reagent.
-
-
Reagent Instability:
Conclusion
The reaction of this compound with sulfhydryl groups provides a robust and reliable method for the synthesis of stable bioconjugates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, particularly the pH, researchers can achieve high efficiency and selectivity. The protocol and guidelines presented here serve as a foundation for the successful implementation of this valuable bioconjugation strategy in a wide range of research and development applications.
References
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the Bromination of Ketones with N-Bromoacetamide.
- Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Thioether Bonds from Bromoacetamide and Maleimide Linkages.
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Benchchem. (n.d.). Thiol-Reactive Conjugation Using Bromo-PEG4-Acid: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Bromoacetamide-Thiol Reactions.
- CD Bioparticles. (n.d.). This compound.
- BroadPharm. (n.d.). Bromoacetamide PEG.
- MedKoo. (n.d.). Bromoacetamido-PEG2-NHS ester | CAS# 1353011-78-5 | Bromo PEG Linker.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Shu, X. Z., et al. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene Glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Biomacromolecules, 8(8), 2551-2558.
- BroadPharm. (n.d.). This compound, 1415800-44-0.
- MedChemExpress. (n.d.). Bromoacetamido-PEG2-C2-acid | PROTAC Linker.
- BOC Sciences. (n.d.). Thiol-Based Conjugation Methods for ADC - Bioconjugation.
- Garzelli, B., et al. (1995). Synthesis and antiviral activity of peptide-oligonucleotide conjugates prepared by using N alpha-(bromoacetyl)peptides. Antiviral Research, 28(4), 329-342.
- Benchchem. (n.d.). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
- BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- AxisPharm. (n.d.). This compound, CAS 1415800-44-0.
- Patti, J. M., et al. (1992). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Peptide Research, 5(3), 152-158.
- Benchchem. (n.d.). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- BroadPharm. (n.d.). Instructions for (PEG)n-Thiol Reagents.
- Benchchem. (n.d.). Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions.
- Organic Syntheses. (n.d.). Acetamide, N-bromo - Organic Syntheses Procedure.
- Chemical Society Reviews. (2016). Chemical Protein Modification through Cysteine.
- AliveDx. (n.d.). PEG.
- AxisPharm. (n.d.). Bromoacetamido-PEG-Acid.
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure).
- Benchchem. (n.d.). N-Bromoacetamide reagent stability issues and solutions.
- Benchchem. (n.d.). impact of reducing agents on Bis-Bromoacetamido-PEG11 reactions.
- National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry.
- Sigma-Aldrich. (n.d.). Polyethylene glycol Product Number P 5413 Store at Room Temperature Product Description General formula: H(OCH2CH2)nOH, average.
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Application Notes and Protocols for Bioconjugation with Bromoacetamido-PEG2-Acid
Introduction: The Strategic Advantage of Bromoacetamide Chemistry and PEGylation in Bioconjugate Development
In the landscape of advanced biologics, including antibody-drug conjugates (ADCs) and targeted therapeutics, the method of linking different molecular entities is of paramount importance.[1][2] The choice of conjugation chemistry and the linker itself can profoundly influence the stability, efficacy, and pharmacokinetic profile of the final bioconjugate.[3][4] Bromoacetamido-PEG2-Acid is a heterobifunctional linker that offers a robust solution for covalently attaching molecules to thiol-containing biomolecules, such as proteins with cysteine residues.[5][6]
The bromoacetamide group is a key feature, reacting specifically with the thiol group of a cysteine residue via a nucleophilic substitution reaction to form a highly stable thioether bond.[7][] This linkage is notably more stable than the thiosuccinimide ether bond formed from maleimide-based conjugation, which can be susceptible to a retro-Michael reaction, leading to deconjugation.[9][10][11] The enhanced stability of the thioether bond ensures that the conjugated payload remains attached to its targeting moiety, a critical factor for in vivo applications.[][12]
The linker also incorporates a short, hydrophilic di-ethylene glycol (PEG2) spacer. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility and stability of the resulting conjugate.[1][2][13][14] The PEG chain can also provide a protective hydrophilic shield around the biomolecule, potentially reducing immunogenicity and enzymatic degradation, thereby extending its circulation half-life.[3][14] The terminal carboxylic acid on the this compound linker provides a versatile handle for the attachment of a wide array of molecules, such as drugs, imaging agents, or other biomolecules, through the formation of a stable amide bond.[5][15]
This guide provides a detailed, step-by-step protocol for the use of this compound in the bioconjugation of a model protein containing accessible cysteine residues. It will cover the conjugation reaction, purification of the resulting conjugate, and subsequent characterization to ensure a high-quality, well-defined final product.
Reaction Mechanism: Covalent Bond Formation
The conjugation of this compound to a thiol-containing biomolecule proceeds via an SN2 reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetamide group. This results in the displacement of the bromide leaving group and the formation of a stable thioether linkage.
Caption: Reaction mechanism of bromoacetamide with a thiol group.
Experimental Protocols
PART 1: Preparation of the Thiol-Containing Protein
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials and Reagents:
-
Thiol-containing protein (e.g., monoclonal antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas (optional)
Protocol:
-
Protein Preparation: Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). Add TCEP to the protein solution to a final concentration of 1-5 mM. The molar excess of TCEP over the protein will depend on the number of disulfide bonds to be reduced.
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes. For sensitive proteins, the incubation can be performed at 4°C for a longer duration. If possible, perform the reaction under a nitrogen atmosphere to minimize re-oxidation of the thiols.
-
Removal of Excess TCEP: It is crucial to remove the excess TCEP before adding the bromoacetamide reagent, as TCEP also contains a free thiol that can react. This can be achieved by buffer exchange using a desalting column or spin filtration device with an appropriate molecular weight cutoff (MWCO).
PART 2: Bioconjugation with this compound
Materials and Reagents:
-
Reduced, thiol-containing protein
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.5-8.5)
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).
-
pH Adjustment: Ensure the pH of the reduced protein solution is between 7.5 and 8.5 for optimal reaction with the bromoacetamide group.[12][16] The reaction rate is dependent on the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, which is favored at a slightly alkaline pH.[12]
-
Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically for each specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or 2-mercaptoethanol, to react with any remaining unreacted bromoacetamide reagent.
Caption: Overall experimental workflow for bioconjugation.
Purification and Characterization of the Bioconjugate
PART 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique for separating the larger bioconjugate from smaller, unreacted this compound and other low molecular weight impurities.[17][18][19]
Materials and Reagents:
-
Crude bioconjugate reaction mixture
-
SEC-HPLC system with a suitable column
-
Mobile phase (e.g., PBS, pH 7.4)
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the protein conjugate peak, which will elute earlier than the smaller, unreacted linker.[18]
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method (e.g., spin filtration).
PART 4: Characterization of the Purified Bioconjugate
1. SDS-PAGE Analysis:
-
Principle: Separates proteins based on molecular weight. Successful conjugation will result in an increase in the apparent molecular weight of the protein, leading to a shift in the band position on the gel compared to the unconjugated protein.[17]
-
Procedure: Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel. Visualize the bands using a suitable staining method (e.g., Coomassie Blue).
2. SEC-HPLC Analysis:
-
Principle: Assesses the purity and aggregation state of the bioconjugate.[20][21]
-
Procedure: Inject a sample of the purified conjugate onto an analytical SEC column. A successful purification should yield a chromatogram with a major peak corresponding to the monomeric conjugate, with minimal aggregation or fragmentation peaks.[18]
3. Mass Spectrometry (MS) Analysis:
-
Principle: Provides an accurate mass measurement of the bioconjugate, allowing for the determination of the degree of labeling (i.e., the number of linker molecules conjugated per protein).[22][23][24][25]
-
Procedure: Analyze the purified conjugate using a high-resolution mass spectrometer (e.g., ESI-QTOF). Deconvolution of the resulting mass spectrum will reveal the mass of the conjugate, from which the number of attached linkers can be calculated. Native mass spectrometry can also be employed to analyze the intact conjugate under non-denaturing conditions.[26]
Data Presentation
| Parameter | Unconjugated Protein | Purified Bioconjugate |
| Apparent MW (SDS-PAGE) | X kDa | > X kDa (shift observed) |
| Purity (SEC-HPLC) | >98% monomer | >95% monomer |
| Mass (MS) | Y Da | Y + (n * 296.1) Da |
| Degree of Labeling (n) | 0 | Calculated from MS data |
Note: The mass of this compound is approximately 296.1 Da.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds | Increase TCEP concentration or incubation time. |
| pH of the reaction is too low | Ensure the reaction buffer is between pH 7.5 and 8.5. | |
| Hydrolysis of the bromoacetamide group | Use freshly prepared stock solutions of the linker. | |
| Protein Aggregation | High concentration of protein or linker | Optimize the concentrations and molar ratio. |
| Buffer conditions | Screen different buffer compositions and pH values. | |
| Heterogeneous Product | Over-alkylation | Reduce the molar excess of the bromoacetamide reagent. |
| Off-target reactions | Perform the reaction at a lower pH (closer to 7.5) to increase thiol selectivity.[12] |
Conclusion
This compound is a highly effective reagent for the stable and specific conjugation of molecules to thiol-containing biomolecules. The resulting thioether bond provides superior stability compared to maleimide-based linkages, which is a significant advantage for the development of robust bioconjugates for therapeutic and diagnostic applications. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of bioconjugates using this versatile linker. Careful optimization of the reaction conditions and rigorous analytical characterization are essential to ensure the production of a high-quality, well-defined final product.
References
- PurePEG. (2025, July 1).
- Korea Science. Role of polyethylene glycol (PEG)
- AxisPharm. (2024, September 24).
- Precise PEG.
- Benchchem.
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- FUJIFILM Biotechnologies.
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- Thermo Fisher Scientific. (2018, August 20).
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Application Note: Strategic Use of Bromoacetamido-PEG2-Acid in the Development of Covalent PROTACs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] This is achieved by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[5][6][7] The linker is a critical component, profoundly influencing the PROTAC's efficacy.[8][][10] This guide focuses on a specific, powerful linker building block: Bromoacetamido-PEG2-Acid . We will explore its chemical rationale, strategic advantages in creating covalent PROTACs, and provide detailed protocols for its application in synthesizing these advanced protein degraders.
Introduction to Covalent PROTACs and Linker Strategy
While most PROTACs form reversible ternary complexes (POI-PROTAC-E3 ligase), a growing strategy involves the design of covalent PROTACs.[1][][12] These molecules form a permanent, covalent bond with their target protein, offering distinct advantages:
-
Increased Potency: Covalent binding can lead to higher affinity and more durable target engagement.[][12]
-
Targeting Challenging Proteins: Covalent interactions can overcome weak non-covalent binding affinities, enabling the degradation of "undruggable" proteins with shallow binding pockets.[1][3]
-
Prolonged Duration of Action: The pharmacological effect is tied to protein resynthesis rather than compound clearance.[12]
The linker in any PROTAC, and especially a covalent one, is not merely a spacer. Its length, flexibility, and chemical properties dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[8][][13]
The Chemistry of this compound
This compound is a bifunctional linker designed for the modular synthesis of PROTACs.[14][15][16] Let's dissect its components to understand its utility.
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C9H16BrNO5 |
| Key Functional Groups | 1. Bromoacetamide (Covalent Warhead)2. Carboxylic Acid (Coupling Handle)3. PEG2 Spacer (Solubility & Spacing) |
| Primary Reactivity | Bromoacetamide reacts with nucleophilic residues (esp. Cysteine).Carboxylic acid reacts with amines.[15][16][17] |
The Bromoacetamide "Warhead"
The bromoacetamide group is an electrophilic warhead that reacts with nucleophilic amino acid residues on a protein surface.[18] Its primary target is the thiol group of cysteine , which is a relatively rare amino acid with unique nucleophilicity under physiological conditions (pKa ≈ 8.2).[19][20] The reaction proceeds via a thiol-alkylation (nucleophilic substitution), forming a stable thioether bond.[18]
-
Mechanism of Action: The cysteine thiolate anion acts as a nucleophile, attacking the carbon atom bearing the bromine. Bromide, being an excellent leaving group, is displaced, resulting in a permanent covalent linkage between the linker and the protein.[15][18]
The PEG2 Spacer
Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:[4][13][21]
-
Hydrophilicity: The two ethylene glycol units enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[4][8][21]
-
Biocompatibility: PEG is well-tolerated in biological systems.
-
Conformational Flexibility: The PEG spacer allows the two ends of the PROTAC to adopt an optimal orientation for forming a productive ternary complex.[]
The Carboxylic Acid Handle
The terminal carboxylic acid is a versatile chemical handle for conjugation. It readily reacts with primary or secondary amines—commonly found on E3 ligase ligands—in the presence of standard coupling reagents (e.g., HATU, EDC) to form a stable amide bond.[15][16]
Experimental Protocols: Synthesizing a Covalent PROTAC
This section provides a generalized, two-step protocol for synthesizing a covalent PROTAC using this compound. The strategy involves first coupling the E3 ligase ligand to the linker's carboxylic acid, followed by reacting the bromoacetamide end with a cysteine-bearing target protein binder.
General Synthetic Workflow
Protocol 3.2: Step 1 - Synthesis of Ligand-Linker Intermediate
This protocol describes the amide coupling of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) to this compound.[7][22]
Materials and Reagents
| Reagent | Purpose |
| E3 Ligase Ligand (with amine) | Recruits the E3 Ligase |
| This compound | Bifunctional Linker |
| HATU | Amide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |
| Anhydrous DMF | Reaction Solvent |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated NaHCO₃ solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous Na₂SO₄ | Drying agent |
Step-by-Step Procedure
-
Dissolution: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Rationale: This allows the amide bond to form. The reaction progress should be monitored to avoid potential side reactions with the bromoacetamide group.
-
Monitoring: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting E3 ligase ligand is consumed.[23][24]
-
Work-up: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ligand-Linker Intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure bromo-functionalized intermediate. Characterize by LC-MS and ¹H NMR to confirm identity and purity.
Protocol 3.3: Step 2 - Covalent Conjugation to POI Binder
This protocol describes the reaction between the purified Ligand-Linker Intermediate and a POI binder containing a reactive cysteine.
Materials and Reagents
| Reagent | Purpose |
| POI Binder (with cysteine) | Binds to the Protein of Interest |
| Ligand-Linker Intermediate | Bromo-functionalized precursor from Step 1 |
| Phosphate Buffer (e.g., PBS) | Reaction Buffer, maintains pH |
| DMSO or DMF | Co-solvent for solubility |
Step-by-Step Procedure
-
Dissolution: Dissolve the cysteine-containing POI binder (1.0 eq) in a suitable buffer (e.g., PBS, pH 7.4-8.0). Rationale: A slightly basic pH helps deprotonate the cysteine thiol to the more nucleophilic thiolate, accelerating the reaction.[19][25] However, excessively high pH (>8.5) can promote hydrolysis of the bromoacetamide.
-
Precursor Addition: Dissolve the Ligand-Linker Intermediate (1.0-1.2 eq) in a minimal amount of a water-miscible co-solvent like DMSO or DMF and add it to the solution of the POI binder.
-
Reaction: Stir the reaction at room temperature or 37°C for 4-16 hours.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Upon completion, purify the final covalent PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity, purity, and covalent modification of the final product by high-resolution LC-MS and NMR spectroscopy.[23][24][26]
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 1 | Inefficient amide coupling.[27] | Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents (e.g., HBTU, EDC/HOBt). If starting materials are TFA salts, add extra base to neutralize the acid.[27] |
| Side Reactions in Step 1 | The bromoacetamide group may react with nucleophiles under basic conditions. | Keep reaction times to a minimum. Use a non-nucleophilic base like DIPEA. Monitor the reaction closely by LC-MS. |
| Poor Solubility of PROTAC | The final molecule is large and may have poor aqueous solubility despite the PEG linker.[28][29] | Use co-solvents (DMSO, PEG300) for biological assays.[14] For synthesis, consider alternative solvents like NMP.[27] |
| No Reaction in Step 2 | Cysteine thiol is not sufficiently reactive. | Ensure the pH of the reaction buffer is between 7.4 and 8.5 to promote thiolate formation.[25] Check for disulfide bond formation in the starting POI binder; if present, pre-treat with a mild reducing agent like TCEP. |
Conclusion
This compound is a highly effective bifunctional linker for the rational design and synthesis of covalent PROTACs. Its distinct chemical functionalities—a cysteine-reactive bromoacetamide warhead and a versatile carboxylic acid handle—allow for a modular and controlled synthetic approach. The integrated PEG2 spacer aids in optimizing the physicochemical properties of the final degrader molecule. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this linker into their workflows to develop potent and selective covalent PROTACs for targeted protein degradation.
References
-
Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. (n.d.). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
Applications of Covalent Chemistry in Targeted Protein Degradation. (2021). RSC Chemical Biology. Retrieved January 16, 2026, from [Link]
-
Protein degradation through covalent inhibitor-based PROTACs. (2020). Chemical Communications. Retrieved January 16, 2026, from [Link]
-
Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets. (n.d.). Marin Biologic Laboratories. Retrieved January 16, 2026, from [Link]
-
Linkers in PROTACs. (n.d.). Precise PEG. Retrieved January 16, 2026, from [Link]
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Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. Retrieved January 16, 2026, from [Link]
-
Covalent PROTACs: the best of both worlds? (2021). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Protheragen. Retrieved January 16, 2026, from [Link]
-
PROTAC Linkers. (n.d.). Biopharma PEG. Retrieved January 16, 2026, from [Link]
-
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (2020). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG. Retrieved January 16, 2026, from [Link]
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Covalent PROTACs: the best of both worlds? (2021). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). CD Bioparticles. Retrieved January 16, 2026, from [Link]
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
E3 Ligase Ligands. (n.d.). Adooq Bioscience. Retrieved January 16, 2026, from [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
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A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved January 16, 2026, from [Link]
-
Chemical Protein Modification through Cysteine. (2016). ChemBioChem. Retrieved January 16, 2026, from [Link]
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000). Bioconjugate Chemistry. Retrieved January 16, 2026, from [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2000). Bioconjugate Chemistry. Retrieved January 16, 2026, from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Molecules. Retrieved January 16, 2026, from [Link]
-
LC-MS for PROTACs & Targeted Protein Degraders. (2024). Virscidian. Retrieved January 16, 2026, from [Link]
-
Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. (2023). Bioanalysis Zone. Retrieved January 16, 2026, from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Molecules. Retrieved January 16, 2026, from [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen. Retrieved January 16, 2026, from [Link]
-
Fast Cysteine Bioconjugation Chemistry. (2021). Chemistry – An Asian Journal. Retrieved January 16, 2026, from [Link]
-
ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. (2010). ChemInform. Retrieved January 16, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bromoacetamide Labeling Reactions
Welcome to the technical support center for bromoacetamide labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the covalent modification of cysteine residues. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experiments for maximal yield and specificity.
Understanding the Core Reaction: The "Why" Behind Bromoacetamide Labeling
Bromoacetamide and its derivatives are classic reagents for the selective and irreversible modification of proteins and peptides. The reaction targets the thiol group (-SH) of cysteine residues, which are often strategically located in or near functional domains.
The core of this process is a bimolecular nucleophilic substitution (SN2) reaction. For this to occur efficiently, the cysteine's thiol group must be in its deprotonated, thiolate anion form (-S⁻). This thiolate is a potent nucleophile that attacks the electrophilic carbon atom of the bromoacetyl group. This attack results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond.[1]
The efficiency of this reaction is critically dependent on the pKa of the cysteine thiol, which is typically around 8.5.[2] At a pH near or slightly below the pKa, a sufficient population of the highly reactive thiolate anion exists to drive the reaction forward.
Frequently Asked Questions (FAQs)
This section addresses common questions about bromoacetamide labeling, providing quick insights into reaction principles and best practices.
Q1: What is the optimal pH for bromoacetamide labeling of cysteine residues?
A slightly basic pH range of 7.5-8.5 is generally recommended.[3] This pH facilitates the deprotonation of the cysteine thiol group (pKa ≈ 8.5) to its more nucleophilic thiolate form, which is essential for the SN2 reaction to proceed efficiently.[2] However, excessively high pH can lead to off-target reactions with other nucleophilic amino acid residues like lysine.[3]
Q2: Can bromoacetamide react with other amino acids besides cysteine?
Yes, off-target reactions can occur, particularly at higher pH values. The primary competitors for the bromoacetamide reagent are the side chains of histidine and lysine, as well as the protein's N-terminus.[1] Methionine can also be a target for alkylation.[4][5] Maintaining the reaction pH below 8.5 helps to keep the ε-amino group of lysine (pKa ≈ 10.5) protonated and thus less reactive.[6]
Q3: Why is it necessary to reduce my protein before labeling?
Many proteins, especially those that are secreted or contain structural disulfide bonds, will have cysteine residues in an oxidized state, forming disulfide bridges (-S-S-). These oxidized cysteines are not available to react with bromoacetamide. Therefore, a reduction step using an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is crucial to break these disulfide bonds and generate free thiols for labeling.[7]
Q4: Can the reducing agent interfere with the labeling reaction?
Absolutely. Thiol-containing reducing agents like DTT and β-mercaptoethanol will compete with the protein's cysteine residues for the bromoacetamide reagent. It is critical to remove these reducing agents after the reduction step and before adding the bromoacetamide.[8] TCEP is a non-thiol-based reducing agent and is often preferred as it does not directly compete in the same manner, but it should still be removed to prevent potential side reactions.[8]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a structured approach to diagnosing and solving common problems encountered during bromoacetamide labeling experiments.
Issue 1: Low or No Labeling Efficiency
This is the most common issue. A systematic investigation of the reaction components and conditions is necessary.
-
Incomplete Reduction of Disulfide Bonds:
-
Diagnosis: Analyze the protein by non-reducing SDS-PAGE. The presence of higher molecular weight bands or smears compared to the reducing SDS-PAGE suggests incomplete reduction.
-
Solution: Increase the concentration of the reducing agent (DTT or TCEP) or extend the incubation time. A typical starting point is 10-20 mM DTT for 30-60 minutes at room temperature.[7][9]
-
-
Residual Reducing Agent:
-
Suboptimal pH:
-
Diagnosis: The reaction buffer pH is outside the optimal 7.5-8.5 range.
-
Solution: Prepare fresh reaction buffer and verify the pH. Perform a pH titration experiment to find the optimal pH for your specific protein.
-
-
Insufficient Molar Excess of Bromoacetamide:
-
Diagnosis: The concentration of the labeling reagent is too low to drive the reaction to completion.
-
Solution: Increase the molar excess of bromoacetamide. A common starting point is a 10- to 20-fold molar excess over the protein.[8][12] Optimization may require testing a range of concentrations (e.g., 10x, 20x, 50x).
-
-
Inaccessible Cysteine Residues:
-
Diagnosis: The target cysteine residue may be buried within the protein's three-dimensional structure.
-
Solution: Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) to expose the cysteine residue. This should be done with caution as it may affect protein function.
-
Issue 2: Protein Precipitation During or After Labeling
Precipitation indicates a loss of protein solubility, which can be caused by several factors related to the labeling process.
-
Change in Protein Hydrophobicity:
-
Diagnosis: Many labeling reagents are hydrophobic. Covalently attaching them to the protein surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[13]
-
Solution:
-
Reduce the degree of labeling by lowering the molar excess of the bromoacetamide reagent or shortening the reaction time.[13]
-
Include solubility-enhancing agents in the reaction buffer, such as 5-10% glycerol, or non-ionic detergents like Tween-20 or Triton X-100 at low concentrations.[14][15]
-
If possible, choose a more hydrophilic bromoacetamide derivative.
-
-
-
Organic Solvent from Reagent Stock:
-
Diagnosis: Bromoacetamide reagents are often dissolved in organic solvents like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein sample can cause denaturation and precipitation.
-
Solution: Prepare a more concentrated stock of the labeling reagent to minimize the volume of organic solvent added to the reaction. Add the reagent stock slowly to the protein solution while gently vortexing.
-
-
Incorrect Buffer Conditions:
-
Diagnosis: The final buffer composition after adding the labeling reagent may not be optimal for your protein's solubility.
-
Solution: Ensure the final buffer composition (pH, ionic strength) is compatible with your protein. It may be necessary to perform a buffer screen to identify conditions that maintain solubility post-labeling.
-
Issue 3: Loss of Protein Function Post-Labeling
If the labeling reaction is successful but the protein loses its biological activity, the modification likely occurred at a critical residue.
-
Modification of a Functionally Important Cysteine:
-
Diagnosis: The labeled cysteine residue is located within an active site, binding interface, or a region crucial for proper protein folding.
-
Solution: If possible, use site-directed mutagenesis to move the target cysteine to a less critical location on the protein surface.
-
-
Off-Target Modification of Other Critical Residues:
-
Diagnosis: At higher pH or with prolonged reaction times, modification of functionally important histidine or lysine residues may occur.
-
Solution: Lower the reaction pH to be more selective for cysteine.[16][17] Optimize the reaction time by quenching the reaction at different time points and assaying for protein function.
-
Quantitative Data & Optimization Parameters
The following tables provide starting points for optimizing your bromoacetamide labeling reaction.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| pH | 8.0 | 7.0 - 8.5 | Balances cysteine thiolate formation with minimizing off-target reactions with lysine and histidine.[3][16] |
| Molar Excess of Bromoacetamide | 10-20 fold | 5 - 50 fold | Ensures a sufficient concentration gradient to drive the reaction forward.[8][18] |
| Protein Concentration | 1-5 mg/mL | 0.5 - 10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Higher temperatures increase reaction rates but can risk protein denaturation. |
| Reaction Time | 1-2 hours | 30 minutes - 4 hours | Should be optimized to maximize labeling of the target cysteine while minimizing off-target modifications.[18] |
| Amino Acid | Side Chain pKa | Reactivity Considerations |
| Cysteine | ~8.5 | Highly nucleophilic as a thiolate anion; the primary target.[2] |
| Histidine | ~6.0 | The imidazole ring can be alkylated, especially if the pH approaches its pKa.[19][20] |
| Lysine | ~10.5 | The ε-amino group is a strong nucleophile when deprotonated at high pH.[6][21] |
| N-terminus | ~8.0 | The α-amino group can be a target for alkylation. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows in bromoacetamide labeling.
Protocol 1: Removal of DTT using a Desalting Column
This protocol is essential for removing thiol-containing reducing agents prior to labeling.
-
Equilibrate the Column: Equilibrate a desalting column (e.g., PD-10) with 3-4 column volumes of your chosen reaction buffer (e.g., 50 mM Tris, pH 8.0).
-
Load the Sample: Apply your reduced protein sample to the top of the column.
-
Elute the Protein: Elute the protein according to the manufacturer's instructions, typically by adding reaction buffer and collecting the fractions containing your protein. The smaller DTT molecules will be retained in the column matrix.
-
Pool and Quantify: Pool the protein-containing fractions and determine the protein concentration.
Protocol 2: Standard Bromoacetamide Labeling Reaction
-
Protein Preparation: Start with your purified, reduced, and DTT-free protein in a suitable reaction buffer (e.g., 50 mM Tris, pH 8.0) at a concentration of 1-5 mg/mL.
-
Prepare Bromoacetamide Stock: Prepare a fresh stock solution of your bromoacetamide reagent in an anhydrous solvent like DMSO or DMF.
-
Initiate the Reaction: Add the desired molar excess of the bromoacetamide stock solution to the protein solution. Add the reagent dropwise while gently mixing.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial bromoacetamide concentration. Incubate for 15-30 minutes.
-
Remove Excess Reagent: Remove the unreacted bromoacetamide and quenching reagent by dialysis or using a desalting column.
Protocol 3: Quantifying Labeling Efficiency with Mass Spectrometry
Mass spectrometry is a highly accurate method to determine the degree of labeling.
-
Sample Preparation: Take a small aliquot of your labeled and purified protein.
-
Intact Mass Analysis: Analyze the sample using a mass spectrometer capable of intact protein analysis (e.g., ESI-TOF).
-
Data Analysis:
-
Determine the mass of the unlabeled protein.
-
Determine the mass of the labeled protein.
-
The mass shift should correspond to the mass of the bromoacetyl group that has been added.
-
The presence of multiple peaks corresponding to single, double, or triple labeling events can be used to calculate the average degree of labeling. The relative abundance of the labeled versus unlabeled protein peaks indicates the overall labeling efficiency.[22][23][24]
-
References
-
ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]
-
Gautier, V., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Bio-Rad. (n.d.). Bradford Protein Assay. Bio-Rad. [Link]
-
ResearchGate. (n.d.). Compatibility Chart For Bradford Kit. ResearchGate. [Link]
-
Zecha, J., et al. (2021). Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega. [Link]
-
ResearchGate. (2012). Can anyone recommend how to remove DTT from my sample? ResearchGate. [Link]
-
Foley, T. L., & Burkart, M. D. (2018). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]
-
Gautier, V., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Mestrelab. (n.d.). Label-Free Quantification Mass Spectrometry: A Comprehensive Guide. Mestrelab. [Link]
-
Boston Children's Research. (n.d.). Proteomics Center Useful Protocols. Boston Children's Research. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. [Link]
-
Rapp, E., et al. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]
-
Han, S., et al. (2021). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. Metabolic Engineering Communications. [Link]
-
ResearchGate. (2017). How to remove DDT after elution to confirm protein functionally? ResearchGate. [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate. [Link]
-
Doucet, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. [Link]
-
Semantic Scholar. (n.d.). Enhancement of soluble protein expression through the use of fusion tags. Semantic Scholar. [Link]
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Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
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ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]
-
Glick, D. M., et al. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal. [Link]
-
Glick, D. M., et al. (1967). Concurrent Bromoacetate Reaction at Histidine and Methionine Residues in Ribonuclease. Biochemical Journal. [Link]
-
Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal. [Link]
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Artola, M., et al. (2019). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. [Link]
-
Stratikos, E., et al. (1998). A pH-sensitive Histidine Residue as Control Element for Ligand Release From HLA-DR Molecules. The Journal of Biological Chemistry. [Link]
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Grunberg, R., et al. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. Bioconjugate Chemistry. [Link]
-
Retey, J. (2003). Kinetic analysis of the reactions catalyzed by histidine and phenylalanine ammonia lyases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
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Preventing non-specific binding of Bromoacetamido-PEG2-Acid
Technical Support Center: Bromoacetamido-PEG2-Acid
A Guide to Preventing and Troubleshooting Non-Specific Binding
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical solutions needed to overcome one of the most common challenges in bioconjugation: non-specific binding (NSB). This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments, ensuring you can achieve clean, specific, and reproducible results.
Part 1: Understanding the Sources of Non-Specific Binding
Before troubleshooting, it's crucial to understand the molecular drivers of NSB for a reagent like this compound. The issue arises from three primary characteristics of the molecule:
-
Reactivity of the Bromoacetamide Group: This functional group is designed to be a thiol-reactive alkylating agent, forming a stable thioether bond with cysteine residues.[][2][] However, at elevated pH, its electrophilicity can lead to off-target reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole group of histidine.[4][5]
-
Hydrophobicity of the PEG Linker: While polyethylene glycol (PEG) is generally considered hydrophilic and is often used to reduce NSB[6][7][8], short PEG linkers and the overall molecular environment can still contribute to hydrophobic interactions with proteins or plastic surfaces (e.g., microplates).[9][10][11][12]
-
Ionic Interactions of the Terminal Carboxyl Group: The terminal carboxylic acid (pKa ~4.5) is negatively charged at neutral or physiological pH. This can lead to electrostatic interactions with positively charged patches on proteins or surfaces, causing another form of non-specific adsorption.[13][14][15]
This multi-faceted nature of NSB requires a multi-pronged approach to prevention and troubleshooting.
Part 2: Troubleshooting Guide & FAQs
Here we address the most common questions and issues encountered by researchers.
Q1: I'm observing high background signals in my assay (e.g., ELISA, Western Blot). What is the most likely cause?
High background is the classic symptom of NSB. The root cause can be either unreacted this compound sticking to your assay surface or your target protein, now decorated with the PEG linker, binding non-specifically to other components.
-
Primary Suspect - Reaction pH: The most critical factor for the bromoacetamide group is pH. The desired reaction with a cysteine's thiol group is most efficient and specific at a pH of 7.5-8.5.[4] Above pH 8.5, the deprotonation of lysine's primary amine makes it a more potent nucleophile, leading to significant off-target conjugation.[4][5][16] This creates a heterogeneous product that may exhibit unpredictable binding behavior.
-
Secondary Suspect - Insufficient Blocking: Unoccupied binding sites on your solid phase (like microplate wells or nitrocellulose membranes) will readily adsorb proteins and other molecules.[9][17] If your blocking step is inadequate, both your PEGylated protein and any excess reagent can bind, leading to high background.
Q2: How can I optimize my conjugation reaction to ensure thiol specificity?
Optimizing the conjugation reaction itself is the most effective proactive step you can take. The goal is to favor the reaction with cysteine thiols while minimizing reactions with other nucleophiles.
-
pH Control is Paramount: Perform the conjugation in a buffer with a tightly controlled pH between 7.5 and 8.5.[4] Phosphate-buffered saline (PBS) at pH 7.5 or borate buffer at pH 8.0 are excellent starting points. Avoid buffers with primary amines, like Tris, as they can compete in the reaction.
-
Molar Ratio: Use the lowest possible molar excess of the this compound reagent that still provides an acceptable degree of labeling. A starting point is often a 5- to 20-fold molar excess of the reagent over the protein. Empirically testing a range (e.g., 5x, 10x, 20x) is highly recommended.
-
Quenching the Reaction: After the desired reaction time (typically 1-2 hours at room temperature), quench any unreacted bromoacetamide by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~10-50 mM. This prevents further reactions during downstream processing and purification.
Below is a diagram illustrating the pH-dependent reactivity pathways.
Caption: pH-dependent reaction pathways for this compound.
Q3: What are the best blocking strategies to prevent my PEGylated protein from sticking to surfaces?
Effective blocking saturates all potential sites of non-specific interaction on a solid phase. The choice of blocking agent is critical and often depends on the nature of the surface and the assay components.
-
Protein-Based Blockers: These are the most common and include Bovine Serum Albumin (BSA) and non-fat dry milk (or casein).[9][18][19] They are effective because they present a diverse array of hydrophobic and hydrophilic regions, effectively masking a variety of surface types.[17][18]
-
Synthetic Blockers: In some cases, protein blockers can cross-react with assay components. Synthetic polymers like Polyvinyl alcohol (PVA) or even high molecular weight Polyethylene Glycol (PEG) can be excellent alternatives.[18][20][21][22] These are known for their ability to create a hydrophilic barrier on hydrophobic surfaces.[17][23]
-
Detergents: Non-ionic detergents like Tween-20 are essential additives to wash buffers.[20] They help disrupt weak, non-specific hydrophobic interactions and prevent molecules from loosely associating with the surface or each other. It is recommended to include 0.05% Tween-20 in all wash buffers.
| Blocking Agent | Typical Concentration | Mechanism of Action | Best For | Potential Issues |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[18][19] | Adsorbs to unoccupied hydrophobic/ionic sites. | General purpose, ELISA, Western Blotting. | Can cross-react with some antibodies; batch-to-batch variability.[22] |
| Non-Fat Dry Milk (Casein) | 0.5-5% (w/v) | Diverse protein mixture blocks a wide range of sites. | Western Blotting, some ELISAs. | May contain phosphoproteins that interfere with phospho-specific antibody detection.[19] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Forms a hydrophilic layer, creating a steric barrier.[7] | Assays where protein blockers cause interference. | May not be as effective on highly charged surfaces. |
| Tween-20 (in wash buffer) | 0.05-0.1% (v/v) | Non-ionic detergent disrupts hydrophobic interactions. | Essential additive for all wash steps. | Can displace weakly bound capture molecules if used at high concentrations.[20] |
Q4: I've optimized my reaction and blocking, but still see some background. What post-conjugation steps can I take?
Post-conjugation purification is essential to remove excess, unreacted this compound and any quenching reagents. Failure to do so is a major source of NSB.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger protein conjugate from the small molecule reagent. Columns like Sephadex G-25 are well-suited for this purpose.[24]
-
Dialysis / Tangential Flow Filtration (TFF): For larger volumes, dialysis against your assay buffer (with several buffer changes) or TFF using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for an antibody) is highly effective at removing small molecule impurities.[25][26]
-
Improving Wash Steps: Increase the number and duration of your wash steps in your final assay protocol. Also, consider increasing the ionic strength of your wash buffer by raising the NaCl concentration to 300-500 mM. This can help disrupt non-specific electrostatic interactions.[10][11]
The following workflow provides a logical approach to troubleshooting NSB.
Caption: A logical workflow for troubleshooting non-specific binding.
Part 3: Detailed Protocols
Protocol 1: Thiol-Specific Conjugation of this compound to an Antibody
-
Protein Preparation: Prepare the antibody in a non-amine buffer such as PBS (10 mM Phosphate, 150 mM NaCl, pH 7.5). If the antibody has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the same PBS buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the antibody solution. Mix gently and allow the reaction to proceed for 90 minutes at room temperature, protected from light.
-
Quenching: Add L-cysteine from a fresh stock solution to a final concentration of 20 mM to quench any unreacted bromoacetamide. Incubate for an additional 20 minutes.
-
Purification: Purify the antibody-PEG conjugate from the excess reagent and quenching agent using a desalting column (SEC) or extensive dialysis against the desired storage buffer.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
Protocol 2: Effective Blocking of an ELISA Plate
-
Coat Plate: Coat the microplate wells with your antigen or capture antibody as per your standard protocol. Wash the wells 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).
-
Prepare Blocking Buffer: Prepare a solution of 2% (w/v) BSA in PBS. Ensure the BSA is fully dissolved and filter the solution through a 0.22 µm filter to remove any aggregates.
-
Block Plate: Add 200-300 µL of the blocking buffer to each well, ensuring the entire surface is covered.
-
Incubate: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Decant the blocking buffer and wash the plate 3-5 times with your wash buffer before proceeding with the next step of your assay.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies and protocols, you can effectively minimize non-specific binding and achieve high-quality, reliable data in your experiments with this compound.
References
-
Roche. (n.d.). Immunoassay Interference Blocker. CustomBiotech from Roche. [Link]
-
Liu, B., et al. (2018). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Corning Life Sciences Application Note. [Link]
-
Papaneophytou, C. P., et al. (2018). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Omega. [Link]
-
Dozier, J. K., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Frontiers in Bioengineering and Biotechnology. [Link]
-
Pátek, M., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences. [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin. [Link]
-
Mattison, K. W., et al. (2012). Ionic Strength Dependence of Protein-Polyelectrolyte Interactions. Biomacromolecules. [Link]
-
AMRI. (n.d.). Protein Expression, Purification and Conjugation. [Link]
-
Pátek, M., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. NIH National Library of Medicine. [Link]
-
Pasche, S., et al. (2005). Effects of Ionic Strength and Surface Charge on Protein Adsorption at PEGylated Surfaces. Langmuir. [Link]
-
G-Biosciences. (2017). ELISA Blocking Agents & Blocking Solutions. [Link]
-
Kobs, G. (2015). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections. [Link]
-
St. Amant, A. H., et al. (2022). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. [Link]
-
Chen, W. Y., et al. (2017). Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. RSC Advances. [Link]
-
Nakatsuka, N., et al. (2017). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. PLoS ONE. [Link]
-
Shkirin, A., et al. (2022). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Nanobiotechnology. [Link]
-
LabCluster. (n.d.). Effective Blocking Procedures. ELISA Technical Bulletin - No. 3. [Link]
-
ResearchGate. (2014). Why does Poly(ethylene glycol) (PEG) reduce non-specific interactions?. [Link]
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
Kass, I. J., et al. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. [Link]
-
Kinstle, T., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs. [Link]
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne. [Link]
-
Jarczewska, M., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Biosensors. [Link]
-
ResearchGate. (2020). Noncovalent PEGylation, An Innovative Subchapter in the Field of Protein Modification. [Link]
-
Gunnoo, S. B., & Madder, A. (2016). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Chemical Biology & Drug Design. [Link]
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
-
Aonce, M., et al. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene Glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Biomacromolecules. [Link]
-
Wang, W., et al. (2023). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. mAbs. [Link]
-
Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science. [Link]
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Technical Support Center: Optimizing Bromoacetamide-Thiol Reactions
Welcome to the technical support guide for optimizing pH conditions in bromoacetamide-thiol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical bioconjugation chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Critical Role of pH in Bromoacetamide-Thiol Chemistry
The reaction between a bromoacetamide and a thiol group, typically on a cysteine residue, is a cornerstone of bioconjugation. It proceeds via a bimolecular nucleophilic substitution (SN2) reaction to form a stable, irreversible thioether bond.[1] The efficiency and specificity of this reaction are critically dependent on the reaction pH.
The key to this dependency lies in the protonation state of the thiol group. The reactive species is the deprotonated thiolate anion (-S⁻), which is a significantly stronger nucleophile than its protonated thiol form (-SH).[2][3] The pKa of a typical cysteine thiol group is approximately 8.3-9.5.[2][4][5] Therefore, the concentration of the highly reactive thiolate anion increases as the pH of the reaction medium rises above this pKa. This relationship is the foundation for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding pH optimization for bromoacetamide-thiol reactions.
Q1: What is the recommended starting pH for a bromoacetamide-thiol conjugation?
A1: A slightly alkaline pH in the range of 7.5-8.5 is a good starting point for most applications.[2] This range offers a favorable balance between reaction rate and specificity. At this pH, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward at a reasonable pace.
Q2: Why not use a higher pH (e.g., > 9.0) for a faster reaction?
A2: While the reaction rate with thiols does increase at higher pH, the selectivity of bromoacetamide decreases significantly.[3] Above pH 7.5, other nucleophilic amino acid side chains become deprotonated and can compete with the thiol group, leading to undesirable side reactions.[6] These include the ε-amino group of lysine (pKa ~10.5) and the imidazole group of histidine (pKa ~6.0-7.0).[2][4]
Q3: Can I perform the reaction at a neutral pH (e.g., 7.0)?
A3: Yes, the reaction can be performed at neutral pH, but it will be considerably slower.[3] At pH 7.0, the concentration of the thiolate anion is much lower, reducing the reaction kinetics. If a neutral pH is required for reasons of protein stability, be prepared for longer incubation times or consider using a more reactive haloacetamide, such as iodoacetamide.
Q4: How does the stability of the bromoacetamide-thiol bond compare to that of a maleimide-thiol bond?
A4: The thioether bond formed from a bromoacetamide-thiol reaction is highly stable and considered irreversible under a wide range of physiological conditions.[3][7] This is a key advantage over the maleimide-thiol adduct, which can undergo a retro-Michael reaction, leading to potential dissociation of the conjugate.[3][7]
Q5: What are the primary off-target amino acids for bromoacetamide?
A5: Besides the intended cysteine target, bromoacetamide can react with other nucleophilic residues, particularly at non-optimal pH.[3] The most common off-target residues are histidine, lysine, and methionine.[2][3][8] N-terminal amino groups can also be susceptible to alkylation.[8][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during bromoacetamide-thiol conjugations.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | pH is too low: Insufficient deprotonation of the thiol group to the reactive thiolate anion. | Increase the reaction pH incrementally, for example, from 7.5 to 8.0 or 8.5. Monitor both yield and specificity at each step. |
| Hydrolysis of bromoacetamide: The reagent may have degraded, especially if stored in aqueous solution or at high pH. | Prepare fresh solutions of the bromoacetamide reagent immediately before use. Avoid prolonged incubation at very high pH. | |
| Incorrect buffer composition: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can compete with the thiol reaction. | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.[10] | |
| Non-Specific Labeling / Off-Target Reactions | pH is too high: Increased reactivity of other nucleophilic amino acid side chains (e.g., lysine, histidine). | Decrease the reaction pH to a range where thiol reactivity is still favorable but off-target reactions are minimized (e.g., pH 7.5-8.0). |
| Excess bromoacetamide: A large excess of the labeling reagent can drive reactions with less nucleophilic sites. | Reduce the molar excess of the bromoacetamide reagent. Titrate the reagent to find the optimal ratio that maximizes cysteine labeling while minimizing off-target modification. | |
| Protein Precipitation or Aggregation | pH-induced instability: The chosen reaction pH may be close to the protein's isoelectric point (pI), leading to reduced solubility. | If possible, adjust the pH away from the pI while still maintaining a reasonable reaction rate. Alternatively, include stabilizing excipients in the reaction buffer. |
| Solvent incompatibility: If the bromoacetamide is dissolved in an organic solvent, its addition to the aqueous protein solution may cause precipitation. | Ensure the final concentration of the organic solvent is low and compatible with your protein's stability. |
Visualizing the pH-Dependent Reaction Mechanism
The following diagram illustrates the central role of pH in determining the reactive species for the SN2 reaction.
Caption: Experimental workflow for pH optimization.
By carefully considering and empirically testing the reaction pH, you can significantly enhance the outcome of your bromoacetamide-thiol conjugations, leading to higher yields, improved specificity, and more reliable results in your research and development endeavors.
References
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(6), 1030-1038. [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. Retrieved January 16, 2026, from [Link]
-
Hermanson, G. T. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Methods in Molecular Biology, 2378, 1-32. [Link]
-
Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 14(12), 5058-5067. [Link]
-
Car-Pena, E., et al. (2014). Methods for the determination and quantification of the reactive thiol proteome. Journal of Visualized Experiments, (91), e51731. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved January 16, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Stability of Bromoacetamido-PEG2-Acid in Different Buffer Systems
Welcome to the technical support center for Bromoacetamido-PEG2-Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this reagent in various buffer systems. As a bifunctional linker, understanding its stability is paramount to successful conjugation and experimental outcomes.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable tool in bioconjugation, featuring a bromoacetamide group for reaction with nucleophiles and a terminal carboxylic acid for further modifications. The bromide ion is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.[1][2][3] The stability of the bromoacetamide moiety is highly dependent on the experimental conditions, particularly the pH and the composition of the buffer system.
Mechanism of Action and Potential Pitfalls
The primary application of the bromoacetamide group is the alkylation of thiols, particularly the side chains of cysteine residues in proteins, to form a stable thioether bond.[4][5] However, other nucleophilic residues such as histidine and lysine can also react, especially at higher pH values.[4] Understanding the interplay between pH, nucleophilicity, and stability is crucial for achieving selective and efficient conjugation.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Conjugation to Thiols
Symptoms:
-
LC-MS analysis shows unreacted protein/peptide.
-
Functional assays indicate no modification of the target molecule.
Possible Causes & Solutions:
-
Incorrect pH of the reaction buffer: The reaction of bromoacetamides with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form, which is favored at alkaline pH.[4]
-
Hydrolysis of the bromoacetamide group: In aqueous buffers, especially at elevated pH and temperature, the bromoacetamide group can undergo hydrolysis, rendering it inactive.
-
Presence of competing nucleophiles in the buffer: Some common buffer components, like Tris, contain primary amines that can react with the bromoacetamide group.
-
Solution: Use non-nucleophilic buffers such as phosphate, HEPES, or borate buffers.[11]
-
Problem 2: Off-Target Reactions and Product Heterogeneity
Symptoms:
-
Mass spectrometry data reveals multiple modifications on your target molecule.
-
Purification of the desired conjugate is difficult due to multiple species.
Possible Causes & Solutions:
-
Reaction pH is too high: While a higher pH increases the rate of thiol modification, it also enhances the reactivity of other nucleophilic amino acid side chains, such as the imidazole group of histidine and the epsilon-amino group of lysine.[4][6][7]
-
Solution: Perform the conjugation at the lower end of the recommended pH range (around pH 7.5-8.0) to maximize thiol selectivity.[4] You may need to optimize the pH for your specific protein to find the best balance between reaction rate and selectivity.
-
-
Excessive concentration of the bromoacetamide reagent: Using a large excess of the labeling reagent can drive reactions with less reactive nucleophiles.[4]
-
Solution: Perform a titration experiment to determine the optimal molar ratio of this compound to your target molecule. Start with a lower excess (e.g., 5-10 fold) and increase if necessary.
-
Problem 3: Reagent Instability and Inconsistent Results
Symptoms:
-
Variable conjugation efficiency between experiments.
-
Complete failure of the reaction on some occasions.
Possible Causes & Solutions:
-
Improper storage of the solid reagent: Bromoacetamide compounds can be sensitive to light, moisture, and heat.[12]
-
Degradation of stock solutions: Stock solutions in organic solvents can degrade over time if not stored properly.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for conjugating this compound to a cysteine residue?
For optimal thiol selectivity, a pH range of 7.5 to 8.5 is generally recommended.[4] This range provides a good balance between the rate of reaction with the desired thiol group and minimizing off-target reactions with other nucleophilic residues like histidine and lysine.[4] Reactions at higher pH values (e.g., pH 9.0) will be faster but less selective.[6][7]
Q2: Which buffers should I avoid when using this compound?
Avoid buffers that contain nucleophilic functional groups. The most common example is Tris (tris(hydroxymethyl)aminomethane), which has a primary amine that can react with the bromoacetamide moiety. Buffers containing thiols, such as DTT or 2-mercaptoethanol, will also directly react with the reagent and should only be used for prior reduction of disulfides, followed by their removal before adding the bromoacetamide reagent.
Q3: What are the recommended buffers for use with this compound?
Phosphate-buffered saline (PBS), HEPES, and borate buffers are all suitable choices for reactions involving bromoacetamides, as they are non-nucleophilic.[11] The choice of buffer may also depend on the specific requirements of your target molecule.
Q4: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[17] These stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[8][9] When preparing to use the stock solution, allow it to equilibrate to room temperature before opening the vial to prevent moisture condensation.[13][16]
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored by various analytical techniques. A common method is to use LC-MS to observe the disappearance of the starting material (e.g., your protein or peptide) and the appearance of the desired conjugate. You can also quantify the consumption of free thiols using Ellman's reagent (DTNB).
Q6: What is the stability of the final thioether bond formed?
The thioether bond formed between the bromoacetamide and a thiol group is generally considered to be very stable and essentially irreversible under typical physiological conditions.[4] Unlike maleimide-thiol adducts, which can undergo a retro-Michael reaction, the carbon-sulfur bond formed by haloacetamides is robust.[4][17]
IV. Data Summary and Experimental Protocols
Table 1: Recommended Buffer Systems and pH for this compound Reactions
| Buffer System | Recommended pH Range | Comments |
| Phosphate Buffer | 7.0 - 8.5 | A common and versatile buffer for bioconjugation. |
| HEPES Buffer | 7.0 - 8.0 | Good buffering capacity in the physiological pH range. |
| Borate Buffer | 8.0 - 9.0 | Useful for reactions requiring a slightly more alkaline pH. |
Experimental Protocol: General Procedure for Protein Conjugation
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a suitable non-nucleophilic buffer (e.g., PBS, HEPES) at a pH between 7.5 and 8.5.[4] The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, and subsequently remove the reducing agent by dialysis or gel filtration.[11]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as 2-mercaptoethanol or L-cysteine can be added to quench any unreacted bromoacetamide.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Workflow for Troubleshooting Bromoacetamide Conjugation Reactions
Caption: A troubleshooting workflow for low or no conjugation with bromoacetamide reagents.
V. References
-
Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Available from: [Link]
-
N-Bromoacetamide | C2H4BrNO | CID 4353. PubChem. Available from: [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available from: [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available from: [Link]
-
Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in alkaline solution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
This compound. CD Bioparticles. Available from: [Link]
-
Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium. ResearchGate. Available from: [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). ResearchGate. Available from: [Link]
-
Reactions of ortho-substituted α,α-dibromoacetophenones with nucleophiles: first examples of combined carbophilic and bromophilic attack on C–Br bonds. Semantic Scholar. Available from: [Link]
-
Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... ResearchGate. Available from: [Link]
-
Relative hydrolysis rates in different buffers and pH. ResearchGate. Available from: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available from: [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. Available from: [Link]
-
Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. Available from: [Link]
-
Peptide Handling, dissolution & Storage. NIBSC. Available from: [Link]
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Available from: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]
Sources
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1415800-44-0 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. novoprolabs.com [novoprolabs.com]
- 14. bachem.com [bachem.com]
- 15. NIBSC - Peptide Storage [nibsc.org]
- 16. peptide.com [peptide.com]
- 17. vectorlabs.com [vectorlabs.com]
Impact of reducing agents on Bromoacetamido-PEG2-Acid conjugation
Introduction
Welcome to the technical support guide for Bromoacetamido-PEG2-Acid conjugation. This document is designed for researchers, scientists, and drug development professionals who are utilizing bromoacetamide chemistry to conjugate molecules to thiol-containing targets, such as cysteine residues in proteins or thiol-modified oligonucleotides.
A frequent and critical step in these protocols is the reduction of disulfide bonds to generate free, reactive thiols. However, the very agents used for this reduction can interfere with the subsequent alkylation step. This guide provides in-depth, experience-driven advice to help you navigate the challenges posed by reducing agents, ensuring efficient and reproducible conjugation outcomes. We will explore the underlying chemistry, troubleshoot common problems, and provide validated protocols to streamline your workflow.
Part 1: Foundational Concepts & The Core Problem
How does the Bromoacetamide-Thiol reaction work?
The conjugation of a this compound linker to a target molecule relies on a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group (-SH) on a cysteine residue, in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine atom on the bromoacetamide group. This results in the displacement of the bromide ion (a good leaving group) and the formation of a highly stable, irreversible thioether bond.[1][][]
The optimal pH for this reaction is typically between 7.5 and 8.5.[1][4] In this range, a sufficient population of the more reactive thiolate anion exists to drive the reaction forward efficiently.[5]
Why are reducing agents necessary?
In many proteins and other biomolecules, thiol groups exist as oxidized disulfide bonds (-S-S-), either linking two separate polypeptide chains (interchain) or different parts of the same chain (intrachain). These disulfide bonds are not reactive with bromoacetamide. To make them available for conjugation, they must first be cleaved, or "reduced," back into their free thiol (-SH) forms.[6][7] This is the primary role of reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[7][8]
The Problem: Reducing Agent Interference
The central challenge is that common reducing agents can directly interfere with the bromoacetamide linker, leading to low conjugation efficiency, wasted reagents, and inconsistent results. This interference can occur in two primary ways:
-
Direct Competition (Thiol-Containing Reducing Agents): Reducing agents like DTT and 2-Mercaptoethanol (BME) contain thiol groups themselves.[9] These thiols will compete with the thiols on your target molecule for the bromoacetamide reagent, effectively consuming the linker in a non-productive side reaction.
-
Direct Reaction (Phosphine-Based Reducing Agents): While TCEP is a thiol-free reducing agent, it is not entirely inert towards haloacetamide reagents.[10][11] Although the reaction is generally slower than with thiol-based reductants, TCEP can still react directly with the bromoacetamide group, particularly if left in the reaction mixture in high concentrations.[11][12]
Therefore, the quantitative removal or neutralization of the reducing agent after disulfide reduction but before the addition of the bromoacetamide reagent is the most critical step for successful conjugation.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experiments, providing direct causes and actionable solutions.
Troubleshooting Common Issues
Question 1: My conjugation yield is extremely low or zero. I confirmed my protein has cysteines. What went wrong?
-
Most Likely Cause: Residual reducing agent in your reaction mixture is quenching the this compound. Thiol-containing agents like DTT are the most common culprits.[10]
-
Solution:
-
Verify Removal: You must implement a robust method to remove the reducing agent after the reduction step. The most effective methods are desalting columns (spin or gravity-flow) or dialysis/buffer exchange.[13]
-
Choose the Right Reducing Agent: Switch from DTT to TCEP. TCEP is a thiol-free reducing agent and does not compete for the bromoacetamide in the same way DTT does.[14] While TCEP removal is still recommended for optimal results, its interference is significantly less severe than that of DTT.[12]
-
Optimize Molar Excess: Ensure you are using a sufficient molar excess of the bromoacetamide reagent (typically 5- to 20-fold) over the number of available thiols.[4] If some reagent is being consumed by trace amounts of reducing agent, a higher excess may be required.
-
Question 2: I used TCEP to avoid thiol competition, but my yield is still suboptimal. Why?
-
Potential Cause 1: TCEP Reactivity: While TCEP lacks a thiol group, it can still react with haloacetamide reagents like bromoacetamide, albeit more slowly than DTT.[11][12] If you used a high concentration of TCEP and did not remove it, it could still be consuming your linker.
-
Solution 1: Even when using TCEP, it is best practice to remove it before adding the bromoacetamide reagent, especially for highly quantitative or sensitive applications.[10][13] Use a desalting column for rapid removal.[13]
-
Potential Cause 2: pH Drift: Aqueous solutions of TCEP hydrochloride are acidic (pH ~2.5).[9] If you add TCEP directly to a poorly buffered protein solution, you could lower the pH below the optimal range for the bromoacetamide reaction (pH 7.5-8.5), thereby reducing the concentration of the reactive thiolate anion.
-
Solution 2: Ensure your final reaction buffer is robust and maintained at the correct pH after all components have been added. Prepare your TCEP stock solution and adjust its pH, or use a buffer with sufficient capacity to handle the addition of the acidic TCEP solution.
-
Potential Cause 3: Re-oxidation of Thiols: After removing the reducing agent, the newly formed free thiols are susceptible to re-oxidation back to disulfide bonds, especially if the solution is agitated in the presence of oxygen or trace metal contaminants.
-
Solution 3: Work quickly after removing the reducing agent. Consider degassing your buffers to remove dissolved oxygen. Add the bromoacetamide reagent as soon as reasonably possible after the desalting or dialysis step is complete.
Question 3: My final product is a heterogeneous mixture with a wide range of PEG molecules attached. How can I achieve a more homogenous product?
-
Cause: This is often due to incomplete or uncontrolled reduction of disulfide bonds. Different antibody interchain disulfide bonds, for example, have different susceptibilities to reduction.[6]
-
Solution:
-
Titrate the Reducing Agent: Instead of using a large excess, perform a titration experiment with varying concentrations of your reducing agent (e.g., DTT or TCEP) to find the minimum amount needed to cleave the desired number of disulfide bonds.[6]
-
Control Reaction Time and Temperature: The extent of reduction is dependent on time and temperature. Standardize these parameters precisely. For example, a 30-minute incubation at 37°C is a common starting point for antibody reduction.[6]
-
Analyze Intermediates: Use techniques like non-reducing SDS-PAGE or mass spectrometry after the reduction step (but before conjugation) to assess the degree of reduction and optimize your conditions before proceeding.
-
Frequently Asked Questions (FAQs)
Q: What is the main advantage of TCEP over DTT for bromoacetamide conjugations? A: The primary advantage is that TCEP is "thiol-free."[14] DTT contains two thiol groups that will directly and rapidly react with your bromoacetamide linker, creating a competitive side reaction that consumes your reagent and lowers your yield. TCEP reduces disulfides via a different, phosphine-based mechanism and does not have this direct thiol competition, making it a much more compatible choice.[9]
Q: Do I always have to remove the reducing agent before adding this compound? A: For DTT, yes, removal is mandatory for a successful conjugation.[10] For TCEP, while it is highly recommended for best results and reproducibility, some protocols may proceed without removal if a large excess of the bromoacetamide reagent is used and a slightly lower yield is acceptable.[12] However, for optimal, quantifiable, and consistent results, removal is the best practice.
Q: What is the best method for removing reducing agents? A: For speed and efficiency with protein samples, spin desalting columns are excellent.[13] They can remove small molecules like DTT or TCEP in under 10 minutes with high protein recovery. Dialysis or tangential flow filtration (TFF) are also very effective, especially for larger sample volumes, but are more time-consuming.
Q: How do I stop or "quench" the bromoacetamide reaction once it's complete? A: To stop the reaction, you can add a small molecule with a free thiol. This "quenching" agent will react with any remaining excess bromoacetamide. Common quenching agents include 2-Mercaptoethanol, DTT, or L-cysteine at a final concentration of 10-100 mM.[4][15]
Part 3: Data Summaries and Visualizations
Data Tables
Table 1: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange[9] | Phosphine-based reduction[14] |
| Contains Thiols? | Yes (High interference)[9] | No (Low interference)[14] |
| Optimal pH | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation[12] | More resistant to air oxidation[14] |
| Odor | Strong, unpleasant | Odorless |
| Removal Required? | Mandatory | Highly Recommended [10][11] |
Diagrams & Workflows
Reaction Mechanisms
Experimental Workflow
Part 4: Validated Experimental Protocol
This protocol provides a general framework for conjugating this compound to a protein, such as an antibody, following disulfide bond reduction.
Materials:
-
Protein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Reducing Agent: TCEP HCl (recommended) or DTT.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Solution: 1 M L-cysteine in water.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Storage Buffer: Buffer of choice for final product (e.g., PBS).
Procedure:
-
Protein Preparation and Reduction: a. Adjust the concentration of your protein to 1-5 mg/mL in the Reaction Buffer. b. Prepare a fresh 100 mM stock solution of TCEP in the Reaction Buffer. c. Add the TCEP stock solution to the protein solution to achieve a final concentration of 5-20 mM. The exact concentration may require optimization based on the number of disulfide bonds to be reduced.[6] d. Incubate the mixture for 30-60 minutes at 37°C.
-
Critical Step: Removal of Reducing Agent: a. Equilibrate a desalting column with the Reaction Buffer according to the manufacturer's instructions. b. Apply the entire reduction reaction mixture from Step 1 to the equilibrated desalting column. c. Centrifuge or collect the eluate as per the manufacturer's protocol. The eluted protein is now reduced and free of TCEP. Proceed immediately to the next step to minimize re-oxidation.
-
Conjugation Reaction: a. Immediately before use, dissolve the this compound in anhydrous DMSO to create a 100 mM stock solution. b. Determine the molar concentration of reactive thiols on your protein. c. Add a 10-fold molar excess of the this compound stock solution to the desalted, reduced protein solution. d. Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: a. Add the 1 M L-cysteine stock solution to the reaction mixture to a final concentration of 20 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted bromoacetamide.[15]
-
Purification: a. Purify the final conjugate from excess PEG reagent and quenching agent. b. This can be achieved using a new desalting column equilibrated with your desired final Storage Buffer, or by using size-exclusion chromatography (SEC) or dialysis.
-
Characterization and Storage: a. Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis spectroscopy). b. Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C.
References
-
Proteomics and Mass Spectrometry Core Facility, TCEP or DTT? (2014). [Link]
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273, 73–80. [Link]
-
ResearchGate. How can I purify reduced protein to get rid of the reducing agent? (2015). [Link]
-
ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
-
Bio-Synthesis Inc. Best way to reduce peptide or protein (2009). [Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 232-241. [Link]
-
G-Biosciences. Protein Quantitation in the Presence of Reducing Agents and Detergents with UPPA™ (2021). [Link]
-
Sharifi, M., et al. (2018). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Avicenna Journal of Medical Biotechnology, 10(4), 237-243. [Link]
-
Chen, Y., et al. (2021). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. Pharmaceuticals, 14(7), 672. [Link]
-
Zhang, C., et al. (2017). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 3(9), 927-937. [Link]
-
Wang, X., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 22(10), 3333-3342. [Link]
-
Murata, H., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10(1), 4703. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Best way to reduce peptide or protein [biosyn.com]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Bromoacetamido-PEG2-Acid Conjugates
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. Bromoacetamido-PEG2-Acid is a heterobifunctional linker valuable for creating bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] It features a thiol-reactive bromoacetamide group and a primary amine-reactive carboxylic acid, separated by a short, hydrophilic diethene glycol (PEG2) spacer.[2][3] While the PEG spacer is designed to enhance aqueous solubility, researchers often encounter challenges with the solubility of the final conjugate, which can impact reaction efficiency, purification, and the ultimate utility of the molecule.[1][2]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome solubility issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My final conjugate is insoluble or has very poor solubility. What are the primary causes?
A: The solubility of the final conjugate is a composite property derived from all its components: the bromoacetamide group, the PEG linker, and the molecule you have conjugated (e.g., a small molecule drug, peptide, or protein). Several factors can lead to poor solubility:
-
Hydrophobicity of the Conjugated Molecule: This is the most common cause. If you conjugate a highly hydrophobic small molecule, the short PEG2 linker may not be sufficient to render the entire conjugate soluble in aqueous buffers.[4][5]
-
Intermolecular Aggregation: The hydrophobic nature of the conjugated payload can cause molecules to aggregate, especially at higher concentrations.[5][6][7] While PEGylation can help mitigate this, it is not always sufficient.[8]
-
Suboptimal Buffer Conditions (pH): The terminal carboxylic acid group on the linker has a pKa. At a pH below its pKa, the carboxyl group is protonated (-COOH) and neutral, making the molecule less hydrophilic. At a pH above its pKa, it is deprotonated (-COO⁻) and charged, which significantly increases its interaction with water and enhances solubility.[9][10]
-
Low Degree of PEGylation: If your starting molecule (e.g., a protein) has multiple sites for conjugation but only a few are modified, the overall hydrophilic contribution from the PEG linkers may be insufficient to maintain solubility.[5]
Q2: How should I dissolve the this compound reagent before starting my conjugation reaction?
A: The this compound reagent itself is soluble in water and common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[11][12] For most applications, especially those involving proteins, the recommended procedure is to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[4] This stock solution is then added dropwise to your protein or biomolecule in an aqueous reaction buffer. It is critical to keep the final concentration of the organic co-solvent in the reaction mixture low (ideally below 10%) to prevent denaturation of proteins.[4][11]
Q3: What is the optimal pH for my reaction buffer to ensure the best solubility?
A: The optimal pH is a balance between reaction efficiency and solubility.
-
For Solubility: To maximize the solubility of the conjugate, a pH above the pKa of the terminal carboxylic acid (typically ~4.5) is recommended. A buffer at pH 7.4 or higher will ensure the carboxyl group is deprotonated and contributes to hydrophilicity.[9]
-
For Reaction Specificity: The bromoacetamide group reacts most specifically with thiol groups (cysteines) in a pH range of 7.5 to 8.5.[13] Higher pH values can increase reactivity with other nucleophiles like lysines, leading to off-target modifications.[13] Therefore, a good starting point for the conjugation reaction is a buffer in the pH 7.5-8.5 range, which balances thiol specificity with good conjugate solubility.
Q4: My conjugate precipitates from the aqueous buffer over time. How can I improve its long-term stability?
A: Precipitation upon storage indicates that the conjugate is forming aggregates. This is often a kinetic process that can be managed by optimizing storage conditions.
-
Buffer Screening: Systematically screen different buffers. Sometimes, changing the buffer composition (e.g., from phosphate to Tris or HEPES) or ionic strength can improve stability.[5]
-
Include Excipients: Consider adding solubility-enhancing excipients to your storage buffer. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80) or co-solvents like glycerol or propylene glycol can help prevent aggregation.[9]
-
Optimize Concentration: Store the conjugate at the lowest feasible concentration for your downstream applications.
-
Storage Temperature: Store frozen at -20°C or -80°C. Perform freeze-thaw stability studies to ensure the conjugate does not aggregate during this process. Aliquoting the sample to avoid repeated freeze-thaw cycles is highly recommended.[14]
Q5: What analytical techniques can I use to detect and quantify aggregation in my conjugate sample?
A: Detecting aggregation early is key to troubleshooting.
-
Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying aggregation. It separates molecules based on their size in solution. Aggregates will appear as high-molecular-weight (HMW) species that elute earlier than the desired monomeric conjugate.[4][15]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates and can give a quick assessment of sample quality.[4]
-
Visual Inspection: The simplest method is a visual check for turbidity or visible precipitate. Any cloudiness is a clear sign of a significant solubility problem.[4]
Troubleshooting Guide
Problem 1: The this compound reagent is difficult to dissolve.
| Possible Cause | Recommended Solution |
| Reagent has absorbed moisture. | Equilibrate the vial to room temperature before opening to prevent condensation.[16] Use an anhydrous grade of a water-miscible organic solvent like DMSO or DMF for initial dissolution.[11][16] |
| Attempting to dissolve directly in aqueous buffer at high concentration. | Prepare a concentrated stock solution in DMSO or DMF first, then add it to the aqueous reaction buffer.[4] Gentle warming or sonication may aid dissolution in the organic solvent.[14] |
Problem 2: The conjugate precipitates immediately after adding the PEG linker.
| Possible Cause | Recommended Solution |
| High concentration of reactants. | Lower the concentration of your target molecule (e.g., protein). Add the dissolved PEG linker stock solution slowly or stepwise to the reaction mixture to avoid high local concentrations.[15] |
| Suboptimal buffer pH. | Ensure the reaction buffer pH is between 7.5 and 8.5 to keep the terminal carboxyl group ionized and to facilitate the thiol-bromoacetamide reaction.[9][13] |
| High percentage of organic co-solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10%. Higher concentrations can cause proteins to denature and precipitate.[4] |
Problem 3: The conjugate is soluble initially but aggregates during purification or storage.
| Possible Cause | Recommended Solution |
| Buffer exchange into a suboptimal buffer. | After purification (e.g., by SEC), ensure the final storage buffer has the optimal pH and ionic strength for your conjugate. Consider adding excipients like glycerol (5-10%) for long-term stability. |
| Concentration-dependent aggregation. | The purification process (e.g., SEC) can dilute the sample, but subsequent concentration steps may induce aggregation. Characterize the concentration at which your conjugate remains soluble and avoid exceeding it. |
| Instability due to freeze-thaw cycles. | Aliquot the purified conjugate into single-use volumes before freezing to prevent degradation from repeated temperature changes.[14] |
Data Presentation
Table 1: Influence of Conjugated Molecule Properties on Final Conjugate Solubility
| Hydrophobicity of Conjugated Molecule (Payload) | Expected Aqueous Solubility of Conjugate | Recommended Strategies to Improve Solubility |
| Low (e.g., hydrophilic peptide) | High | Standard aqueous buffers are likely sufficient. |
| Moderate (e.g., some small molecule drugs) | Moderate to Low | Buffer optimization (pH, excipients). May require a low percentage of co-solvent. |
| High (e.g., very hydrophobic cytotoxic drug) | Very Low | Requires co-solvents. Consider using a linker with a longer PEG chain (e.g., Bromoacetamido-PEG4-Acid or longer) for future experiments.[4][5] |
Table 2: Recommended Co-solvents and Starting Concentrations
| Co-solvent | Starting Concentration in Final Buffer | Maximum Recommended Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 2-5% (v/v) | 10% (v/v) | Commonly used for dissolving reagents. Can be hygroscopic.[14] |
| DMF (Dimethylformamide) | 2-5% (v/v) | 10% (v/v) | An alternative to DMSO. Ensure it is anhydrous.[11] |
| Ethanol | 5-10% (v/v) | 20% (v/v) | Generally well-tolerated by proteins. |
| Propylene Glycol / Glycerol | 5-10% (v/v) | 20-30% (v/v) | Often used as cryoprotectants and stabilizers in final formulations. |
Table 3: pH Effect on Functional Groups and Solubility
| pH Range | State of Carboxyl Group (-COOH) | State of Thiol Group (-SH) | Impact on Solubility | Conjugation Specificity |
| < 4.5 | Protonated (-COOH), Neutral | Protonated (-SH), Less reactive | Lower hydrophilicity, reduced solubility.[9] | Low thiol reactivity. |
| 6.5 - 7.5 | Deprotonated (-COO⁻), Charged | Partially deprotonated (-S⁻) | Good hydrophilicity. | Moderate thiol reactivity.[] |
| 7.5 - 8.5 | Deprotonated (-COO⁻), Charged | Mostly deprotonated (-S⁻), Nucleophilic | High hydrophilicity, enhanced solubility.[9] | Optimal for specific reaction with thiols.[13] |
| > 9.0 | Deprotonated (-COO⁻), Charged | Deprotonated (-S⁻) | High hydrophilicity. | Reduced specificity; risk of reaction with other nucleophiles (e.g., lysine amines).[13] |
Visualizations & Workflows
Caption: Troubleshooting workflow for addressing conjugate solubility issues.
Caption: Impact of pH on the ionization and solubility of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Using this compound
This protocol describes the conjugation of this compound to a protein containing free thiols.
Materials:
-
This compound
-
Anhydrous DMSO
-
Thiol-containing protein
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: If your protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.[4]
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Weigh out the required amount and dissolve it in anhydrous DMSO to make a 10 mM stock solution.[4]
-
Conjugation Reaction: While gently stirring the reduced protein solution, add a 5-20 fold molar excess of the dissolved this compound stock solution. Ensure the final DMSO concentration is less than 10%.[4]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: Remove excess, unreacted this compound and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis against your desired storage buffer.[4]
Protocol 2: Systematic Approach to Optimizing Conjugate Solubility
This protocol is for situations where the standard procedure results in precipitation.
Procedure:
-
Set up Small-Scale Reactions: Prepare multiple small-scale conjugation reactions (e.g., 50-100 µL) in parallel to screen various conditions.
-
Screen pH: Set up reactions using a series of buffers with different pH values, for example: pH 6.5, 7.0, 7.5, and 8.0. Visually inspect for precipitation during the reaction.
-
Screen Co-solvents: Using the best pH identified in the previous step, set up a new series of reactions containing different final concentrations of a co-solvent. For example, test 0%, 5%, 10%, and 15% of ethanol or propylene glycol.
-
Assess Solubility: After the incubation period, centrifuge all samples (e.g., at 14,000 x g for 10 minutes). Analyze the supernatant by measuring the protein concentration (e.g., A280) to quantify the amount of soluble conjugate.
-
Scale-Up: Use the optimized pH and co-solvent conditions for your larger-scale reaction.
References
- Shochem. (2025, November 11).
- Verma, A., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.
- CD Bioparticles. This compound.
- ACS Publications. (2023, July 31). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. ACS Medicinal Chemistry Letters.
- National Institutes of Health (NIH). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions.
- BroadPharm. This compound, 1415800-44-0.
- MedChemExpress. Bromoacetamido-PEG2-C2-acid | PROTAC Linker.
- Narvekar, P., et al.
- AxisPharm. PEG Carboxylic Acid | COOH PEG | Acid Linkers.
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- Kayamkani, A. K. (2020, November 1). aggregation behavior of polyethylene glycol in the presence of electrolytes and non-electrolytes.
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- BroadPharm. Bromoacetamido-PEG2-Boc-amine, 182244-33-3.
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- Researcher.Life. (2016, January 1).
- BroadPharm. Bromoacetamido-PEG2-NHS ester, 1353011-78-5.
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- Pharma Excipients. (2022, May 30).
- ChemPep. Overview of PEG Linkers.
- AxisPharm. This compound, CAS 1415800-44-0.
- Roy, S., et al. (2021, June 20).
- Precise PEG. Bromoacetamide-PEG2-Azide.
- ResearchGate. (2025, August 6). Recent Applications of Polyethylene Glycols (PEGs)
- ChemPep.
- BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- BenchChem. Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers.
- BenchChem. An In-depth Technical Guide to the Aqueous Solubility of Bromoacetamido-PEG4-Acid.
- Shochem. (2025, August 27).
- Google Patents. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives.
- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
- AxisPharm. (2024, September 23). Protocol for PEG Acid Reagents.
- MedChemExpress. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions PMID: 6440451.
- PubMed. (2017, November 1). Effect of pH on Polyethylene Glycol (PEG)
- BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
- BroadPharm.
- Bio-Techne.
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Technical Support Center: Strategies to Control the Stoichiometry of Labeling with Bromoacetamido-PEG2-Acid
Welcome to the technical support center for Bromoacetamido-PEG2-Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for controlling the stoichiometry of labeling reactions. Our goal is to empower you with the scientific principles and practical steps needed to achieve precise and reproducible bioconjugation outcomes.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and use of this compound.
Q1: What is the reactive group in this compound and what does it target?
A1: The reactive group is the bromoacetamide moiety. It is an α-halocarbonyl that primarily targets the thiol (sulfhydryl) group of cysteine residues in proteins and peptides through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This reaction forms a stable and essentially irreversible thioether bond.[3][4]
Q2: How does pH influence the labeling reaction?
A2: pH is a critical parameter. The reaction's efficiency is highly dependent on the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion (S-).[4] The typical pKa of a cysteine thiol is around 8.3-8.5.[4][5] Performing the reaction at a pH at or slightly above this pKa increases the concentration of the reactive thiolate, leading to a more efficient reaction.[4] However, at pH values above 7.5, the risk of off-target reactions with other nucleophilic amino acid side chains, such as lysine and histidine, increases.[3][4]
Q3: What are the main advantages of using a bromoacetamide linker over a maleimide linker?
A3: The primary advantage is the stability of the resulting bond. The thioether bond formed by bromoacetamide is highly stable and not prone to the retro-Michael reaction that can occur with maleimide-thiol adducts, which can lead to deconjugation.[3][6] This stability is particularly crucial for bioconjugates intended for in vivo applications.
Q4: How should I store and handle this compound?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. When preparing solutions, it is best to use anhydrous solvents like DMSO or DMF for stock solutions and to prepare them fresh before use. Aqueous solutions of the reagent are less stable and should be used promptly.
II. Troubleshooting Guide: Mastering Stoichiometric Control
This section provides solutions to common problems encountered during labeling experiments, focusing on achieving the desired degree of labeling.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Q: I am observing a low yield of my desired PEGylated product. What are the potential causes and how can I improve the efficiency?
A: Low labeling efficiency can stem from several factors related to both the protein and the reaction conditions.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficiently Reactive Thiols | The reaction requires the nucleophilic thiolate anion. If the pH is too low (e.g., <7.5), the concentration of the thiolate is reduced, slowing down the reaction.[4] Also, disulfide bonds may not be fully reduced, meaning fewer free thiols are available. | 1. Optimize Reaction pH: Gradually increase the pH of the reaction buffer to a range of 7.5-8.5. Monitor both labeling efficiency and the formation of side products. 2. Ensure Complete Reduction: If your protein has disulfide bonds, ensure complete reduction by using a sufficient excess of a reducing agent like DTT or TCEP. TCEP is often preferred as it does not contain a thiol and does not require removal before adding the bromoacetamide reagent. If using DTT, it must be removed (e.g., by dialysis or desalting column) before adding the labeling reagent.[7] |
| Inaccurate Thiol Quantification | An underestimation of the free thiol concentration in your protein solution will lead to the addition of an insufficient molar excess of the bromoacetamide reagent. | 1. Quantify Free Thiols: Before conjugation, accurately determine the concentration of free thiols using a method like the Ellman's Test (DTNB assay).[8][9][10][11] This will allow for a more precise calculation of the required molar ratio of the labeling reagent. |
| Reagent Instability | Bromoacetamide reagents can hydrolyze in aqueous solutions over time, reducing their effective concentration. | 1. Prepare Reagent Fresh: Always prepare the stock solution of this compound immediately before use. 2. Staged Addition: For longer reactions, consider adding the reagent in portions to maintain its effective concentration. |
| Steric Hindrance | The target cysteine residue may be in a sterically hindered location within the protein's structure, making it less accessible to the PEG reagent. | 1. Introduce a Mild Denaturant: In some cases, adding a low concentration of a denaturant (e.g., urea, guanidine HCl) can partially unfold the protein and improve the accessibility of the cysteine residue. This must be done carefully to avoid irreversible denaturation. |
Issue 2: High Heterogeneity and Over-labeling (High Stoichiometry)
Q: My analysis shows a mixture of species with different numbers of PEG chains attached, and the average degree of labeling is higher than desired. How can I achieve a more homogenous product with lower stoichiometry (e.g., mono-PEGylation)?
A: Over-labeling and heterogeneity are typically caused by an excess of the labeling reagent or reaction conditions that are too harsh.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Molar Ratio of Reagent | Using a large molar excess of this compound will drive the reaction to completion on all accessible thiols and may increase off-target labeling. | 1. Titrate the Molar Ratio: Perform a series of small-scale reactions with varying molar ratios of the bromoacetamide reagent to the protein's free thiols (e.g., 1:1, 2:1, 5:1). Analyze the products to determine the optimal ratio for your desired stoichiometry. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the labeling of less reactive sites and potential side reactions. | 1. Perform a Time-Course Experiment: Set up a reaction and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Quench the reaction in each aliquot and analyze the products to identify the optimal reaction duration.[3] |
| High pH Promoting Off-Target Reactions | As the pH increases significantly above 8.5, other nucleophilic residues like lysine and histidine become deprotonated and can react with the bromoacetamide, leading to non-specific labeling.[3][4] | 1. Lower the Reaction pH: If you suspect off-target labeling, try performing the reaction at a lower pH, closer to 7.5. While the reaction with cysteine will be slower, it will be more specific.[3] |
Issue 3: Protein Aggregation or Loss of Function Post-Labeling
Q: After the labeling reaction and purification, I'm observing protein aggregation or a significant loss in biological activity. What could be the cause?
A: Aggregation and loss of function can be due to the modification of critical residues or changes in the protein's physicochemical properties.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Modification of a Critical Residue | The labeled cysteine residue may be located in the active site, a binding interface, or a region crucial for maintaining the protein's tertiary structure. | 1. Structural Analysis: If the protein's structure is known, examine the location of the target cysteine. 2. Site-Directed Mutagenesis: If possible, consider engineering a mutant protein where the critical cysteine is replaced and a new cysteine is introduced in a less sensitive region of the protein.[12] |
| Increased Hydrophobicity | The addition of the PEG linker, although generally increasing hydrophilicity, can in some contexts alter local surface properties, potentially leading to aggregation, especially with a high degree of labeling. | 1. Optimize Formulation Buffer: Screen different buffer conditions (e.g., varying pH, ionic strength, adding excipients like arginine or polysorbate) to find a formulation that better stabilizes the PEGylated protein. |
| Over-labeling | The attachment of multiple PEG chains can significantly alter the protein's conformation, leading to instability, aggregation, or loss of function.[3] | 1. Reduce Stoichiometry: Follow the steps in "Issue 2" to reduce the degree of labeling. A lower and more controlled stoichiometry is less likely to cause significant structural perturbations. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Controlled Labeling of a Protein with this compound
This protocol provides a starting point for achieving controlled stoichiometry. Optimization will be required for each specific protein.
1. Protein Preparation and Thiol Quantification: a. Prepare the protein in a suitable buffer (e.g., phosphate buffer) at a pH between 7.5 and 8.5. Degas the buffer to minimize oxidation of thiols. b. If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of TCEP for 1 hour at room temperature. c. Remove the excess reducing agent (if DTT was used) using a desalting column equilibrated with the reaction buffer. d. Determine the free thiol concentration using the Ellman's Test.[11]
2. Labeling Reaction: a. Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM). b. Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. c. Incubate the reaction at room temperature or 4°C for a predetermined time (e.g., 2 hours). Protect the reaction from light.
3. Quenching the Reaction: a. Stop the reaction by adding a thiol-containing reagent to scavenge any unreacted bromoacetamide. A 20-50 fold molar excess of L-cysteine or 2-mercaptoethanol over the initial amount of bromoacetamide reagent is typically sufficient. b. Incubate for an additional 30 minutes.
4. Purification and Analysis: a. Remove the excess labeling reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). b. Analyze the purified conjugate to determine the degree of labeling (stoichiometry).
Workflow for Stoichiometry Optimization
The following diagram illustrates a systematic approach to optimizing the labeling reaction for the desired stoichiometry.
Caption: Workflow for optimizing labeling stoichiometry.
Analytical Techniques for Characterization
Accurate characterization of the PEGylated product is essential to confirm the stoichiometry.
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugates.[13][14][15][16] | The number of PEG units attached to the protein can be calculated from the mass shift. ESI-MS is particularly useful for this.[13][15] |
| Hydrophobic Interaction Chromatography (HIC) | To separate different PEGylated species.[17][18][19][20] | Proteins with more PEG chains are typically more hydrophobic and will have longer retention times, allowing for the quantification of different stoichiometric species.[19] |
| Size-Exclusion Chromatography (SEC) | To separate conjugates based on hydrodynamic radius and assess aggregation. | Can resolve unlabeled protein from PEGylated species and detect high molecular weight aggregates. |
| Reversed-Phase HPLC (RP-HPLC) | To separate different species based on hydrophobicity. | Can be used to resolve and quantify different PEGylated forms, often with high resolution. |
Reaction Mechanism Visualization
The following diagram illustrates the SN2 reaction between the bromoacetamide group and a cysteine residue.
Caption: SN2 reaction of bromoacetamide with a cysteine thiolate.
This technical guide provides a comprehensive framework for understanding and controlling the stoichiometry of labeling with this compound. By applying these principles and systematic troubleshooting, researchers can achieve more consistent and predictable results in their bioconjugation experiments.
IV. References
-
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins - Benchchem. Available at:
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Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. - SCIEX. Available at:
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Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. Available at:
-
Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Available at:
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at:
-
Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix. Available at:
-
Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Available at:
-
Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns - Waters Corporation. Available at:
-
Technical Support Center: Enhancing the Stability of Bromoacetamide-Linked Bioconjugates - Benchchem. Available at:
-
Hydrophobic Interaction Chromatography (HIC) of Proteins - LCGC International. Available at:
-
Hydrophobic Interaction Chromatography Products - Cytiva. Available at:
-
Quantitative Analysis of Thiols and Maleimides | AAT Bioquest. Available at:
-
Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. Available at: [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Available at: [Link]
-
A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency - Benchchem. Available at:
-
A Comparative Guide to Protein Labeling: Evaluating 2-Bromo-n-(4-sulfamoylphenyl)acetamide and Alternative Reagents - Benchchem. Available at:
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. Available at: [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates - RSC Publishing. Available at: [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. Available at: [Link]
-
In situ growth of a stoichiometric PEG-like conjugate at a protein's N-terminus with significantly improved pharmacokinetics | PNAS. Available at: [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. Available at: [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. Available at: [Link]
-
Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed. Available at: [Link]
-
Technical Support Center: Bromoacetamide-Thiol Reactions - Benchchem. Available at:
-
Fast Cysteine Bioconjugation Chemistry - PMC - NIH. Available at: [Link]
-
Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC - NIH. Available at: [Link]
-
PEGylation of Proteins: A Structural Approach - BioPharm International. Available at: [Link]
-
Moving Protein PEGylation from an Art to a Data Science | Bioconjugate Chemistry. Available at: [Link]
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This compound, CAS 1415800-44-0 | AxisPharm. Available at: [Link]
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Bromoacetamido-PEG-Acid - AxisPharm. Available at: [Link]
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Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation - idUS. Available at:
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Site-Specific Protein Labeling Methods and Protocols | Request PDF - ResearchGate. Available at: [Link]
-
Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Request PDF - ResearchGate. Available at: [Link]
-
Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison) - YouTube. Available at: [Link]
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Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: Bromoacetamido-PEG2-Acid vs. Maleimide Linkers
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and PEGylated proteins, the selective and stable modification of cysteine residues is paramount. The thiol group of cysteine is a uniquely potent nucleophile, offering a prime target for covalent linkage. For decades, researchers have relied on a select group of thiol-reactive linkers to bridge biomolecules with payloads, probes, or polymers. Among the most prominent are maleimides and haloacetamides.
This guide provides an in-depth, objective comparison between two leading thiol-reactive chemistries: the classic maleimide linker and the increasingly adopted bromoacetamide linker, specifically focusing on Bromoacetamido-PEG2-Acid. We will dissect their reaction mechanisms, compare their performance based on experimental evidence, and provide practical protocols to empower researchers, scientists, and drug development professionals to make the most informed choice for their specific application.
Pillar 1: The Chemistry of Thiol-Targeting Linkers
The efficacy of any bioconjugation strategy is rooted in its underlying chemical mechanism. The choice between a maleimide and a bromoacetamide linker dictates not only the reaction conditions but, more critically, the stability of the final conjugate.
The Maleimide Linker: A Michael Addition Reaction
Maleimide groups react with thiols via a Michael addition mechanism.[1][2] The electron-deficient double bond within the maleimide ring is highly susceptible to nucleophilic attack by a thiolate anion (the deprotonated form of a thiol). This reaction is highly efficient and chemoselective for thiols within a specific pH range.[2][3]
Causality Behind Experimental Choice: The reaction is optimally performed between pH 6.5 and 7.5 .[4] In this window, the cysteine thiol (pKa ~8.5) exists in sufficient equilibrium with its more nucleophilic thiolate form to drive the reaction forward, while competing reactions with amine nucleophiles (e.g., lysine residues) are minimized. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]
The Bromoacetamido Linker: A Nucleophilic Substitution
Bromoacetamide groups, such as that in this compound, react with thiols via a classic SN2 nucleophilic substitution (alkylation) reaction.[5] The thiol attacks the carbon atom bearing the bromine, displacing the bromide, which is an excellent leaving group. This forms a highly stable thioether bond.
Causality Behind Experimental Choice: This reaction proceeds efficiently at neutral to slightly alkaline pH (typically 7.0-8.5).[4][6] While maleimides show a sharp drop-off in thiol selectivity above pH 7.5, haloacetyls can maintain good selectivity for thiols even at a slightly higher pH, though reactivity with other nucleophiles increases at pH values above 9.0.[7] The reaction rate is generally slower than the maleimide-thiol reaction at pH 7.0, a property that can be exploited for sequential conjugations.[7][8]
Pillar 2: Head-to-Head Performance & Stability
The ultimate test of a linker is its performance in practice, especially the stability of the conjugate in a biologically relevant environment. This is where the most critical differences between maleimide and bromoacetamide linkers emerge.
| Feature | Maleimide Linker | This compound Linker |
| Reaction Type | Michael Addition[1] | Nucleophilic Substitution (Alkylation)[5] |
| Optimal pH | 6.5 - 7.5[2][4] | 7.0 - 8.5[6][7] |
| Reaction Rate | Very fast at optimal pH[3] | Moderate, generally slower than maleimide at pH 7[7] |
| Selectivity | Excellent for thiols at pH 6.5-7.5; reacts with amines at pH > 8.5[4] | Excellent for thiols; can retain selectivity at higher pH than maleimide[7] |
| Bond Formed | Thiosuccinimide Adduct | Thioether Bond |
| Bond Stability | Reversible . Prone to retro-Michael reaction and thiol exchange[9][10][11] | Irreversible . Highly stable thioether bond[12][][] |
| Key Consideration | Potential for payload loss in vivo due to exchange with glutathione[11][15] | Provides a more homogeneous and stable final conjugate[11][16] |
The Achilles' Heel of Maleimides: The Retro-Michael Reaction
While the formation of the maleimide-thiol adduct is rapid, the resulting thiosuccinimide bond is susceptible to a reverse, or retro-Michael reaction .[9][17] This chemical equilibrium can lead to deconjugation, particularly in the presence of other thiols. In a physiological context, the high concentration of glutathione (GSH) in plasma and within cells can facilitate "thiol exchange," where the conjugated payload is transferred from its target protein to GSH or other molecules.[10][11] This premature drug release is a significant liability for therapeutics like ADCs, as it can lead to off-target toxicity and reduced efficacy.[9][11]
Strategies exist to mitigate this instability, such as designing "self-hydrolysing" maleimides where the succinimide ring rapidly opens post-conjugation to form a stable maleamic acid, which is not susceptible to the retro-Michael reaction.[18][19] However, this adds another layer of complexity and the hydrolysis rate can be variable.
The Strength of Bromoacetamides: Irreversible Stability
The primary advantage of the bromoacetamide linker is the formation of a robust thioether bond that is, for all practical purposes, irreversible under physiological conditions.[12][] This stability is critical for applications requiring long-term in vivo circulation and ensures that the payload remains attached to its targeting moiety until it reaches the intended site of action. Studies comparing ADCs made with maleimide linkers versus bromoacetamide-based linkers have shown that the latter exhibit superior plasma stability, with no measurable systemic drug release over extended periods and higher intratumoral drug exposure.[11][] This enhanced stability makes bromoacetamide linkers a superior choice when conjugate integrity is a non-negotiable requirement.[11][16]
Pillar 3: A Self-Validating Experimental Protocol
To provide a tangible framework for comparison, we present a detailed protocol designed to be a self-validating system. This workflow allows researchers to directly compare the conjugation efficiency and, more importantly, the stability of conjugates formed with this compound versus a comparable maleimide linker.
Step-by-Step Methodology
Objective: To conjugate a cysteine-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides) with this compound and a Maleimide-PEG linker and assess the stability of the resulting conjugates.
Materials:
-
Cysteine-containing protein (e.g., Trastuzumab)
-
This compound
-
Maleimide-PEG2-Acid (or other comparable maleimide linker)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Reaction Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM N-acetyl-cysteine in PBS
-
Purification: Zeba™ Spin Desalting Columns or Size-Exclusion Chromatography (SEC) system
-
Stability Challenge Buffer: PBS with 5 mM Glutathione (GSH)
-
Analysis: LC-MS system
Protocol:
-
Protein Reduction (if necessary):
-
Prepare the antibody at 5-10 mg/mL in a degassed phosphate buffer (pH 7.2).
-
Add a 10-fold molar excess of TCEP to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP immediately before conjugation using a desalting column equilibrated with the respective reaction buffer (Buffer A or B).
-
-
Linker Preparation:
-
Prepare 10 mM stock solutions of this compound and the Maleimide-PEG linker in anhydrous DMSO.
-
-
Conjugation Reactions (Run in parallel):
-
Reaction A (Bromoacetamide): To the reduced antibody in Reaction Buffer A (pH 8.0), add a 10-fold molar excess of the this compound stock solution.
-
Reaction B (Maleimide): To the reduced antibody in Reaction Buffer B (pH 7.2), add a 10-fold molar excess of the Maleimide-PEG linker stock solution.[20][21][22]
-
Incubate both reactions at room temperature for 2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted linker by adding a 5-fold molar excess of the Quenching Solution over the initial linker amount. Incubate for 20 minutes.
-
Purify the resulting conjugates from excess reagents using SEC or desalting columns equilibrated with PBS (pH 7.4).
-
-
Characterization (Time Zero):
-
Determine the protein concentration (e.g., A280) and the Drug-to-Antibody Ratio (DAR) for each conjugate using UV-Vis spectroscopy and/or LC-MS.
-
-
Stability Challenge:
-
Dilute a portion of each purified conjugate to 1 mg/mL in the Stability Challenge Buffer (PBS + 5 mM GSH).
-
Incubate samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, and 72 hours), take an aliquot from each reaction and analyze by LC-MS.
-
-
Data Analysis:
-
Process the LC-MS data to determine the percentage of the intact conjugate remaining at each time point.
-
Plot the % intact conjugate vs. time for both the bromoacetamide and maleimide conjugates. The expected outcome is a significantly faster decline for the maleimide conjugate, demonstrating its susceptibility to thiol exchange.
-
Conclusion and Authoritative Recommendation
The choice between this compound and maleimide linkers is not merely one of preference but a critical decision dictated by the required stability of the final bioconjugate.
-
Maleimide linkers offer the advantage of extremely rapid reaction kinetics under mild conditions, making them a workhorse in bioconjugation for applications like fluorescent labeling for in vitro assays.[20][21] However, the inherent instability of the resulting thiosuccinimide bond, which is prone to a retro-Michael reaction, presents a significant risk of premature payload release in the thiol-rich in vivo environment.[9][11]
-
This compound , and haloacetamides in general, form a chemically robust and irreversible thioether bond.[12][] While the reaction kinetics may be more moderate, the exceptional stability of the resulting conjugate is a decisive advantage for therapeutic applications. For the development of ADCs, PEGylated proteins, or any bioconjugate requiring a long circulatory half-life and minimal off-target effects, the stability afforded by the bromoacetamide linkage is superior.[11][][16]
As a Senior Application Scientist, my recommendation is clear: For applications demanding the utmost in vivo stability and conjugate integrity, the irreversible thioether bond formed by this compound offers a distinct and experimentally validated advantage. While maleimides remain a useful tool for rapid, less stability-critical applications, the field of advanced biotherapeutics increasingly requires the reliability that only a truly stable covalent linkage can provide.
References
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Zhang, D., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]
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Jackson, D.Y. (2022). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. [Link]
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Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]
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Takaoka, Y., et al. (2019). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
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St-Gelais, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
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Jones, M.W., et al. (2019). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]
-
UCL Discovery. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
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Zhang, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances. [Link]
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Singh, R., et al. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Biomacromolecules. [Link]
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Arévalo-Ferro, C., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules. [Link]
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Baldus, L., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]
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Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. [Link]
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Singh, R., et al. (2018). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Biomacromolecules. [Link]
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Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. [Link]
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ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]
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Chen, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Kolodych, S., et al. (2016). Chemical Protein Modification through Cysteine. ChemBioChem. [Link]
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AxisPharm. Bromoacetamido-PEG-Acid. AxisPharm. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2009). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate. [Link]
-
Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem. [Link]
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University of Cambridge. (2018). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. University of Cambridge. [Link]
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Pawar, S. V., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Pharmaceuticals. [Link]
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Creative Biolabs. Cysteine based Conjugation Strategy. Creative Biolabs. [Link]
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A Researcher's Guide to Covalent Linkages: Comparing the Stability of Thioether vs. Thiosuccinimide Ether Bonds
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of covalent linkage is a critical determinant of success. The stability of the bond connecting a payload—be it a cytotoxic drug, a fluorescent probe, or a PEG chain—to a biomolecule dictates the conjugate's pharmacokinetic profile, efficacy, and safety. An unstable linker can lead to premature payload release, causing systemic toxicity and diminished therapeutic effect.
This guide provides an in-depth, objective comparison of two fundamental sulfur-based linkages: the classical thioether bond and the widely used thiosuccinimide ether bond derived from maleimide chemistry. We will explore the underlying chemical principles governing their stability, present experimental data, and offer validated protocols to empower researchers in making informed decisions for their conjugation strategies.
The Chemistry of Formation: Two Paths to a Sulfur Bridge
At first glance, both chemistries unite a thiol (typically from a cysteine residue on a protein) with an electrophilic partner to form a carbon-sulfur bond. However, the nature of that electrophile is the critical point of divergence, defining the ultimate stability of the resulting conjugate.
The Archetypal Thioether Bond
A classic and highly stable thioether bond (R-S-R') is formed via an alkylation reaction, most commonly between a thiol and a haloacetyl group (e.g., iodoacetamide or bromoacetamide). This SN2 reaction creates a simple, robust thioether linkage that is not susceptible to reversal under physiological conditions.[1][2]
The Thiosuccinimide Ether Bond
The thiosuccinimide ether linkage is the product of one of the most popular reactions in bioconjugation: the Michael addition of a thiol to the double bond of a maleimide.[3] This reaction is highly efficient and chemoselective for thiols at neutral pH (6.5-7.5), proceeding rapidly under mild, biocompatible conditions.[1][3] The product, however, is not a simple thioether; it is a succinimidyl thioether, and the succinimide ring is the key to its unique stability profile.
The Stability Dilemma: The Reversibility of the Thiosuccinimide Linkage
While the thiol-maleimide reaction is exceptionally useful, the resulting thiosuccinimide linkage is susceptible to a stability-compromising elimination reaction known as the retro-Michael reaction.[4][5][6] This reversibility is the primary disadvantage of maleimide-based conjugation and a critical consideration for any in-vivo application.
The Retro-Michael Reaction and Payload Migration
The retro-Michael reaction is a base-catalyzed process where the thiosuccinimide bond breaks, reforming the original thiol and maleimide.[7][8] In a biological milieu rich with other nucleophilic thiols, such as glutathione (GSH) or serum albumin, the released maleimide-payload can be "captured" by these other molecules.[8][9][10] This phenomenon, termed "payload migration" or "thiol exchange," has two major negative consequences:
-
Reduced Efficacy: The therapeutic payload is lost from its targeting antibody, preventing it from reaching the intended site of action.
-
Off-Target Toxicity: The payload, now attached to a random serum protein, can circulate and cause toxicity in healthy tissues.[11]
Numerous studies have documented this instability. For example, early ADCs like brentuximab vedotin, which contains a maleimide-thiol adduct, have shown evidence of drug release in plasma.[12][13][14]
Engineering Stability: The Ring-Opening Hydrolysis Solution
Fortunately, the instability of the thiosuccinimide linkage can be definitively overcome. The succinimide ring, while prone to the retro-Michael reaction, is also susceptible to hydrolysis. This ring-opening reaction converts the succinimidyl thioether into a stable succinamic acid thioether, which is no longer reversible and is resistant to thiol exchange.[7][13][15][16] This hydrolyzed product provides the stability of a true thioether bond while leveraging the initial convenience of the maleimide reaction.
The key insight for drug developers is that this hydrolysis can be controlled and used to one's advantage. The goal is to ensure the thiosuccinimide ring is opened after conjugation but before in-vivo administration.
Strategies to promote this stabilizing hydrolysis include:
-
Post-Conjugation pH Adjustment: After purification of the conjugate, the pH can be raised to ~8.5-9.0 to accelerate the hydrolysis of the succinimide ring.[17]
-
Next-Generation Maleimides (NGMs):
-
Self-Hydrolyzing Maleimides: These reagents are designed with an adjacent basic group, such as in diaminopropionic acid (DPR)-based linkers, that provides intramolecular catalysis of the ring-opening hydrolysis at neutral pH.[4]
-
Electron-Withdrawing N-Substituents: Attaching electron-withdrawing groups to the maleimide nitrogen (e.g., N-aryl maleimides) greatly accelerates the rate of hydrolysis, making the stabilization step more efficient.[13][18][19]
-
At-a-Glance Comparison: Stability Profiles
The following table summarizes the key characteristics of each linkage type.
| Feature | Haloacetyl Thioether | Thiosuccinimide Ether (Unstabilized) | Thiosuccinimide Ether (Hydrolyzed) |
| Formation Chemistry | SN2 Alkylation | Michael Addition | Michael Addition followed by Hydrolysis |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | Conjugation: 6.5-7.5; Hydrolysis: >8.0 or neutral pH with NGMs |
| Bond Structure | R-S-R' | Succinimidyl Thioether | Succinamic Acid Thioether |
| Susceptibility to Retro-Michael Reaction | No | Yes | No |
| Relative In Vivo Stability | High | Low to Moderate (Prone to thiol exchange) | High (Resistant to thiol exchange)[13][18] |
| Key Consideration | Slower reaction kinetics, may require higher pH which can impact some proteins. | Fast, efficient reaction but unstable in vivo, leading to payload migration and off-target effects.[7][9][11] | Requires an additional stabilization step (hydrolysis) or specialized reagents (NGMs) to ensure in vivo stability.[4][15] |
Validated Experimental Protocols
To ensure the integrity and stability of your bioconjugate, it is essential to follow robust, validated protocols. The following methodologies describe the standard procedure for maleimide conjugation, the crucial stabilization step, and an assay to verify stability.
Protocol 1: General Thiol-Maleimide Conjugation[20]
This protocol describes the initial formation of the thiosuccinimide ether linkage.
-
Protein Preparation: Dissolve your thiol-containing protein (or reduce existing disulfides using a mild reducing agent like TCEP, followed by removal of the agent) in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized payload in an anhydrous, water-miscible solvent such as DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 5- to 20-fold molar excess of the maleimide reagent is common to drive the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Purification: Remove excess, unreacted maleimide reagent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The output of this step is the purified conjugate with an unstable thiosuccinimide linkage.
Protocol 2: Post-Conjugation Hydrolysis for Stabilization[17][20]
This crucial step converts the unstable linkage into a stable, ring-opened form.
-
Confirm Conjugation: Following purification from Protocol 1, confirm the formation of the conjugate using an appropriate analytical method (e.g., LC-MS to verify mass, HIC-HPLC to determine drug-to-antibody ratio).
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable high-pH buffer (e.g., 100 mM sodium phosphate or borate buffer).
-
Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours.
-
Monitoring (Optional but Recommended): The progress of the ring-opening can be monitored by LC-MS. The hydrolyzed product will have a mass increase of 18.01 Da (the mass of water) compared to the unhydrolyzed conjugate.
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the conjugate into its final formulation buffer (typically at a physiological pH) using SEC or dialysis.
Protocol 3: In Vitro Plasma Stability Assay[20]
This assay is a self-validating system to confirm the stability of your final conjugate.
-
Sample Preparation: Incubate the final, purified conjugate (both the hydrolyzed and a non-hydrolyzed control, if desired) in fresh human or mouse plasma at 37°C at a defined concentration (e.g., 100 µg/mL).
-
Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), remove an aliquot of the plasma sample and immediately freeze it at -80°C to quench any further reaction.
-
Sample Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. A common method is to use affinity capture (e.g., Protein A beads for antibodies) to isolate the ADC from plasma, followed by analysis with Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the amount of deconjugated antibody or payload loss.
-
Data Interpretation: Plot the percentage of intact conjugate versus time. A stable, hydrolyzed conjugate will show minimal loss of payload over the time course, whereas an unhydrolyzed conjugate will show a time-dependent decrease in the amount of intact ADC.
Conclusion and Authoritative Recommendations
The choice between a thioether and a thiosuccinimide ether bond is a choice between inherent stability and conditional stability.
-
Thioether bonds formed from haloacetyls are robust and reliable, representing a "gold standard" for stability. However, the reaction conditions can be harsher than for maleimide conjugations.
-
Thiosuccinimide ether bonds from maleimide chemistry offer unparalleled reaction efficiency and selectivity. However, in their native form, they are unstable in vivo due to the retro-Michael reaction.[5][8][11] This instability is not a flaw if it is understood and addressed.
For researchers developing bioconjugates for therapeutic or long-term in-vivo applications, the evidence is clear: a standard maleimide-derived thiosuccinimide linkage must be stabilized before use. The most reliable and widely adopted method is to induce ring-opening hydrolysis to form the stable succinamic acid thioether.[15][16][20] By implementing the stabilization protocols described here, scientists can harness the efficiency of maleimide chemistry while ensuring the creation of a robust, stable, and effective bioconjugate fit for its intended purpose.
References
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(10), 1871–1880. [Link][15][16][20]
-
Poon, K. W., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1730–1740. [Link][12][14]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link][13][18][19]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link][4]
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UCL Discovery. (2020). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link][11]
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Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 16298-16302. [Link][9]
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Zondlo, S. C., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (141), 58639. [Link][6]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Bromoacetamido-PEG2-Acid Labeled Peptides
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of mass spectrometry-based proteomics, the covalent modification of cysteine residues is a foundational step. Unmodified cysteine thiol groups (-SH) are highly reactive, readily forming disulfide bonds that can interfere with protein denaturation, enzymatic digestion, and ultimately, peptide identification and quantification.[1][2] Standard proteomics workflows, therefore, almost universally employ alkylating agents to cap these residues, ensuring reproducible and comprehensive analysis.[3]
While classic reagents like iodoacetamide (IAA) are workhorses in the field, specialized reagents have been developed to offer additional functionalities. Bromoacetamido-PEG2-Acid is one such reagent, a heterobifunctional linker that provides not only cysteine-reactivity but also a hydrophilic spacer and a terminal acid group for further conjugation.[4][5] This guide provides an in-depth, comparative analysis of this reagent, grounded in experimental principles, to inform its strategic use in advanced proteomics and drug development applications.
Mechanism of Action: The Chemistry of Cysteine Labeling
The labeling of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (-S⁻) of the cysteine side chain attacks the electrophilic carbon of the bromoacetamide group. This results in the formation of a highly stable thioether bond and the displacement of the bromide ion.[6]
The efficiency of this reaction is highly pH-dependent. The pKa of the cysteine thiol group is approximately 8.3, meaning that at physiological or slightly alkaline pH (typically 7.5-8.5), a significant population of cysteine residues will be deprotonated to the more nucleophilic thiolate form, facilitating the reaction.[7]
Caption: Cysteine alkylation via SN2 reaction.
Mass Spectrometry Profile of Labeled Peptides
Expected Mass Shift
Successful labeling of a cysteine residue with this compound results in a monoisotopic mass increase of 237.0746 Da . This precise mass shift is a critical parameter for configuring peptide search algorithms in proteomics software.
Fragmentation Behavior in MS/MS
When a labeled peptide is selected for fragmentation (e.g., by Collision-Induced Dissociation, CID, or Higher-energy Collisional Dissociation, HCD), several key features are observed:
-
Stable Thioether Bond: The core thioether bond formed between the cysteine sulfur and the acetyl group is very stable and typically does not fragment under CID/HCD conditions. The modification, therefore, remains attached to the cysteine residue, allowing for confident site localization.
-
Peptide Backbone Fragmentation: The peptide backbone fragments as usual, producing b- and y-type ions. The mass of any fragment ion containing the modified cysteine will be increased by 237.0746 Da.
-
PEG Linker Fragmentation: The PEG2 linker is susceptible to fragmentation, often resulting in characteristic neutral losses of ethylene glycol units (44.0262 Da). While less prominent with a short PEG2 linker compared to longer PEG chains, observing these losses can be a secondary validation of the label's presence.
Characterizing PEGylated peptides can be challenging due to their heterogeneity.[8] However, the short, defined-length PEG2 linker in this reagent simplifies the resulting mass spectra compared to polydisperse PEG reagents.[9]
Caption: Fragmentation of a this compound labeled peptide.
Comparative Analysis with Alternative Cysteine-Reactive Reagents
The choice of alkylating agent can significantly impact experimental outcomes, influencing reaction speed, specificity, and potential side reactions.[1] Here, we compare this compound with two common alternatives: Iodoacetamide (IAA) and N-ethylmaleimide (NEM).
| Feature | This compound | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reaction Chemistry | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition |
| Reactivity | Moderate to High. Reactivity is comparable to IAA.[1] | High. Iodide is an excellent leaving group, leading to rapid alkylation.[2] | Very High. Reaction is often faster than haloacetamides at neutral pH.[10] |
| Bond Stability | Very Stable (Thioether) | Very Stable (Thioether) | Less Stable. Can undergo retro-Michael addition, especially at higher pH.[11] |
| Specificity | Primarily Cysteine. | Primarily Cysteine. | Primarily Cysteine. |
| Known Side Reactions | Alkylation of Met, Lys, His, N-terminus.[1][3] | Alkylation of Met, Lys, His, N-terminus. Can be significant.[3] | Can label Lys at alkaline pH. Reagent is prone to hydrolysis.[11] |
| Mass Shift (Da) | +237.0746 | +57.0215 (Carbamidomethyl) | +125.0477 |
| Key Advantage | Hydrophilic linker improves solubility; terminal acid allows further conjugation. | Well-characterized, high reactivity, and cost-effective. | Fast reaction kinetics at neutral pH. |
| Key Disadvantage | Potential for off-target modifications similar to IAA. | High potential for off-target modifications, especially of methionine.[3][12] | Reagent instability (hydrolysis) and potential for adduct reversal.[11] |
Expert Insights: While IAA is the traditional choice for complete and irreversible alkylation, its high reactivity can lead to undesirable side reactions, complicating data analysis.[3] NEM offers faster kinetics but the stability of the resulting conjugate can be a concern.[11] this compound presents a compelling alternative when downstream applications, such as conjugation to another molecule via the terminal acid, are desired. Its reactivity is on par with IAA, but the added functionality and hydrophilicity are key differentiators.
Experimental Protocols
Workflow for Labeling, Digestion, and MS Analysis
Caption: Standard workflow for peptide labeling and analysis.
Detailed In-Solution Alkylation Protocol
This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to ensure complete reduction of all disulfide bonds.[13]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Add the alkylating agent to the protein solution to a final concentration of 55 mM. Note: This represents a molar excess over the reducing agent to ensure complete reaction.
-
Incubate in the dark at room temperature for 45 minutes.[13]
-
-
Quenching and Digestion:
-
Quench any excess alkylating agent by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.
-
Add sequencing-grade trypsin at a typical enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid to a pH < 3 to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction method (e.g., StageTips or ZipTips) to remove urea, salts, and other contaminants prior to LC-MS/MS analysis.
-
Conclusion and Recommendations
This compound is a specialized alkylating agent that offers distinct advantages over standard reagents for specific applications. While its core reactivity and side-reaction profile are comparable to the widely used iodoacetamide, its integrated PEG linker and terminal carboxylic acid provide unique benefits.
Choose this compound when:
-
Improved Solubility is Needed: The hydrophilic PEG2 linker can enhance the solubility of hydrophobic cysteine-containing peptides.
-
Downstream Conjugation is Planned: The terminal carboxylic acid provides a reactive handle for subsequent bioconjugation, making it an excellent choice for building complex molecules like PROTACs or ADCs.[4][14]
-
A Defined Mass Shift is Advantageous: The large, specific mass shift can aid in the confident identification of labeled peptides, especially in complex mixtures.
Consider Alternatives when:
-
Cost is a Primary Factor: Standard reagents like IAA are significantly more economical for routine, large-scale proteomics.
-
Minimal Mass Addition is Required: For applications like structural studies where a minimal probe is desired, the smaller mass shift of IAA or NEM may be preferable.
Ultimately, the selection of an alkylating reagent should be a deliberate choice based on the specific experimental goals. By understanding the chemical principles, mass spectrometric behavior, and comparative performance of this compound, researchers can effectively leverage its unique properties to advance their scientific objectives.
References
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Chen, Y. et al. (2010). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Larsen, M. R. & Trelle, M. B. (2018). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Cold Spring Harbor Protocols. Available at: [Link]
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Huang, L. & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology. Available at: [Link]
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Frisch, B. et al. (2002). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Available at: [Link]
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Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]
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Lam, H. et al. (2008). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry. Available at: [Link]
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Qin, S. et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]
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Murphy, E. L. et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. Available at: [Link]
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Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]
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Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. ResearchGate. Available at: [Link]
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Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
An, Y. et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. Available at: [Link]
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Müller, T. & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]
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Yu, C. et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2007). Mass Spectrometry Reviews. Available at: [Link]
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The Virtues of Stability: A Comparative Guide to Antibody-Drug Conjugates Made with Bromoacetamido-PEG2-Acid
Abstract
The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index. This guide provides an in-depth characterization of ADCs constructed using the thiol-reactive linker, Bromoacetamido-PEG2-Acid. We present a detailed examination of the underlying chemistry, a step-by-step protocol for synthesis and characterization, and a direct comparison with ADCs made using conventional maleimide-based linkers. Experimental data on stability and in vitro efficacy are provided to guide researchers in selecting the optimal conjugation strategy for their therapeutic candidates.
Introduction: The Linker's Pivotal Role in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload.[1][2] The linker, a chemical bridge between these two components, is far from a passive spacer. Its chemistry dictates the stability of the ADC in circulation, the efficiency of drug release at the target site, and ultimately, the balance between efficacy and toxicity.[3][4] An ideal linker must be robust enough to prevent premature payload release in the bloodstream, which can lead to systemic toxicity, yet labile enough to release the active drug upon internalization into the target cancer cell.[3]
Thiol-based conjugation, which targets cysteine residues on the antibody, is a prevalent strategy in ADC development.[5] This approach often involves the reduction of interchain disulfide bonds to generate free sulfhydryl groups for linker attachment.[6] Two of the most common thiol-reactive chemistries employed are based on maleimide and haloacetamide (e.g., bromoacetamide) functional groups. This guide focuses on the characterization of ADCs made with this compound, a heterobifunctional linker that offers significant advantages in stability over traditional maleimide-based approaches.
The Chemistry of Stability: Bromoacetamide vs. Maleimide
The fundamental difference between bromoacetamide and maleimide linkers lies in the stability of the bond they form with a cysteine thiol.
-
Bromoacetamide Linkage: Bromoacetamide reacts with a thiol via a nucleophilic substitution reaction (SN2). The thiol attacks the carbon atom bearing the bromine, displacing the bromide and forming a highly stable, irreversible thioether bond.[5][7][] This bond is not susceptible to cleavage under typical physiological conditions.
-
Maleimide Linkage: Maleimide reacts with a thiol through a Michael addition reaction, forming a thiosuccinimide linkage.[5] While this reaction is rapid and highly selective for thiols at physiological pH, the resulting bond is susceptible to a retro-Michael reaction.[9][10] This reversal can lead to deconjugation of the payload in the bloodstream. The released linker-payload can then be transferred to other circulating proteins with available thiols, most notably serum albumin, leading to off-target toxicity and a reduced therapeutic index.[11][12]
The inherent instability of the maleimide-thiol adduct is a well-documented challenge in the ADC field, prompting the development of "next-generation" maleimides (e.g., N-aryl maleimides, dibromomaleimides) designed to accelerate the hydrolysis of the thiosuccinimide ring, which renders the linkage more stable.[13][14] However, the bromoacetamide approach circumvents this issue by forming an intrinsically stable thioether bond from the outset.
Workflow for ADC Synthesis and Characterization
The synthesis of an ADC using this compound is a multi-step process that requires careful control of reaction conditions to ensure a homogenous product with a desired Drug-to-Antibody Ratio (DAR).
Experimental Protocol
This protocol provides a comprehensive, three-part methodology for synthesizing and characterizing an ADC.
Part 1: Synthesis of the Bromoacetamido-PEG2-Drug Moiety
This step involves activating the carboxylic acid of the linker and conjugating it to an amine-containing payload.
-
Reagent Preparation:
-
Equilibrate this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to room temperature.[3][15]
-
Dissolve the amine-containing payload in an appropriate anhydrous organic solvent (e.g., DMF, DMSO).
-
Prepare fresh solutions of EDC and NHS in an anhydrous solvent immediately before use.[3]
-
-
Activation of Linker:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (2 equivalents) and NHS (2 equivalents) to the linker solution.[15]
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester-activated linker.[15] The reaction is most efficient at a pH of 4.5-7.2.[16]
-
-
Conjugation to Payload:
-
Add the amine-containing payload (1.5 equivalents) to the activated linker solution.
-
If needed, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents) to facilitate the reaction.[15]
-
Stir the mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-payload conjugate.
-
-
Purification:
-
Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Part 2: Partial Reduction of the Antibody
This step generates free thiol groups on the antibody for conjugation.
-
Buffer Exchange:
-
Exchange the monoclonal antibody into a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4).
-
-
Reduction:
-
Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. The molar equivalents of TCEP will determine the number of disulfide bonds reduced and, consequently, the final DAR. A common starting point is 2.0-2.5 equivalents of TCEP per antibody to target a DAR of 4.[17]
-
Incubate the reaction at 37°C for 1-2 hours.[18]
-
-
Purification:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator (30 kDa cutoff).[18] Equilibrate the column with the conjugation buffer.
-
Determine the concentration of the reduced antibody via UV spectrophotometry at 280 nm.
-
Part 3: Conjugation and Final Characterization
This final stage couples the linker-payload to the reduced antibody.
-
Conjugation:
-
Dissolve the purified Bromoacetamido-PEG2-Drug in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution (typically a 1.2 to 1.5-fold molar excess of linker-payload per available thiol).
-
Ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Quench any unreacted bromoacetamide groups by adding a 20-fold molar excess of N-acetylcysteine or cysteine and incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the final ADC product to remove unreacted linker-payload and other impurities. Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[][20] Tangential flow filtration (TFF) can also be used for buffer exchange and removal of small molecule impurities.[]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR and drug load distribution using HIC.[1] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for separation of species with different DARs.[21]
-
Mass Confirmation: Confirm the identity and mass of the different ADC species using LC-MS.[7]
-
Purity and Aggregation: Assess the level of aggregation and purity using Size Exclusion Chromatography (SEC).
-
Comparative Performance Analysis
The choice of linker chemistry has a direct and measurable impact on the stability, efficacy, and pharmacokinetic properties of an ADC.
Linkage Stability
The primary advantage of the bromoacetamide linker is the formation of a stable thioether bond, which is resistant to the deconjugation seen with maleimide linkers.
Table 1: Comparative Stability of Thiol-Reactive Linkages
| Linkage Type | ADC/Model System | Condition | Stability Metric | Result | Reference |
| Bromoacetamide | Thioether ADC | In vivo (mice) | Systemic Drug Release | No measurable release over 2 weeks | [] |
| Traditional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human Plasma | Payload Loss | ~25% payload loss after 6 days | [22] |
| Traditional Maleimide | mil40-12b' ADC | Mouse Plasma | Remaining Conjugated Drug | ~75% after 14 days | [9] |
| N-Aryl Maleimide (Stabilized) | Cysteine-linked ADC | Serum (37°C) | Deconjugation | <20% after 7 days | [14] |
| Maleamic Methyl Ester (Stabilized) | mil40-12b ADC | Mouse Plasma | Remaining Conjugated Drug | ~96.2% after 14 days | [22] |
Causality: The data clearly demonstrates the superior stability of the thioether bond formed by bromoacetamide. While stabilized maleimides show significant improvement over traditional ones, the bromoacetamide linkage offers the highest resistance to deconjugation, minimizing the risk of premature payload release and associated off-target toxicities.[][14]
In Vitro Efficacy
While linker stability is paramount, it must not come at the cost of efficacy. The linker must still permit efficient release of the payload once the ADC is internalized by the target cell. Comparative studies show that ADCs made with bromoacetamide linkers retain potent cytotoxic activity, comparable to their maleimide counterparts.
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| Linker Type | ADC Model | Cell Line (Target) | IC50 (nM) | Reference |
| Bromoacetamide | Her-bromoacetamide (Exatecan payload) | SKOV3 (HER2+) | ~1-10 nM (estimated from graph) | [23][24] |
| Maleimide | Her-maleimide (Exatecan payload) | SKOV3 (HER2+) | ~1-10 nM (estimated from graph) | [23][24] |
| Maleamic Methyl Ester | mil40-12b (MMAE payload) | SK-BR-3 (HER2+) | 0.1026 | [9] |
| Traditional Maleimide | mil40-12b' (MMAE payload) | SK-BR-3 (HER2+) | 0.04 | [22] |
Causality: The comparable IC50 values between Her-bromoacetamide and Her-maleimide ADCs suggest that both linkers allow for efficient intracellular release of the exatecan payload.[23][24] Similarly, the high potency of the maleamic methyl ester ADC demonstrates that stabilized maleimide platforms also maintain efficacy.[9] The slight difference in potency between the traditional maleimide and the stabilized maleamic methyl ester ADC may be attributed to various factors, including subtle differences in the final ADC constructs or experimental variability. However, both fall within a highly potent range. The key takeaway is that the enhanced stability of the bromoacetamide linker does not compromise the ultimate cytotoxic potential of the ADC at the target cell.
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is largely driven by the antibody component, but linker stability plays a crucial role.[25] Premature drug deconjugation, as seen with unstable maleimide linkers, can lead to faster clearance of the intact ADC and the generation of multiple drug-related species in circulation, complicating PK analysis.[26] A stable linker, such as the thioether bond from bromoacetamide, is expected to result in a PK profile more closely resembling that of the parent antibody, ensuring longer circulation of the intact, potent ADC and maximizing its opportunity to reach the tumor. While direct head-to-head PK data for bromoacetamide vs. maleimide ADCs is limited, studies on stabilized maleimides show improved PK profiles compared to their less stable counterparts, a benefit that is inherent to the bromoacetamide linkage.[7]
Conclusion and Future Perspectives
The selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. The this compound linker provides a robust and reliable method for conjugating payloads to antibodies via cysteine thiols. The resulting thioether bond is significantly more stable than the thiosuccinimide linkage formed by traditional maleimide chemistry, mitigating the risk of premature drug release and off-target toxicity.
Experimental data confirms that this enhanced stability does not compromise the in vitro potency of the ADC. By ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell, bromoacetamide-based linkers contribute to a wider therapeutic index. While next-generation maleimides have made significant strides in addressing stability issues, the inherent, irreversible nature of the thioether bond makes bromoacetamide an exceptionally strong choice for ADC development. As the field continues to evolve, the rational design of linkers, grounded in a deep understanding of their chemical properties and biological performance, will remain paramount to creating the next generation of highly effective and safe targeted cancer therapies.
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-
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-
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-
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-
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-
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-
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-
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-
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-
PubMed. (2022). One-step synthesis of site-specific antibody-drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates.
-
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-
Benchchem. (2025). Step Synthesis of Antibody-Drug Conjugates (ADCs) using Boc-NH-PEG4-C3-acid.
-
Creative Biolabs. (n.d.). Bromoacetamide-PEG3-alkyne (CAT#: ADC-L-1040).
-
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A Senior Application Scientist's Guide to Cysteine-Specific Modification: Evaluating Alternatives to Bromoacetamido-PEG2-Acid
Introduction: The Central Role of Cysteine in Bioconjugation
In the landscape of protein modification, the cysteine residue stands out as a prime target for precise, site-specific conjugation. Its unique thiol side chain (-SH) possesses a relatively low pKa (~8.5) and high nucleophilicity, making it selectively reactive under physiological conditions where other residues, like the abundant lysines, remain largely protonated and less reactive.[1][2] This unique reactivity is the cornerstone of modern biotherapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for diagnostics.[3][4]
For years, haloacetamide reagents like Bromoacetamido-PEG2-Acid have been staples for cysteine alkylation. This reagent combines a bromoacetyl reactive group, which forms a stable thioether bond, with a hydrophilic PEG linker that enhances solubility and can improve pharmacokinetic properties.[5][6][7] However, the expanding demands of drug development and proteomics necessitate a deeper understanding of the available chemical toolkit. Factors such as reaction kinetics, off-target reactivity, and, most critically, the long-term stability of the resulting conjugate in a biological environment, have driven the development of a diverse array of alternative reagents.
This guide provides a comprehensive comparison of the primary alternatives to bromoacetamide-based linkers for cysteine-specific modification. We will delve into the reaction mechanisms, performance characteristics, and practical applications of each class of reagents, providing the in-depth technical insights required to make informed decisions in your research.
The Benchmark: Haloacetamides (Bromoacetamide vs. Iodoacetamide)
Haloacetamides, including bromoacetamide and iodoacetamide, are classic alkylating agents that react with cysteine's thiol group via a bimolecular nucleophilic substitution (SN2) reaction.[8][9] The deprotonated thiolate anion acts as the nucleophile, attacking the electrophilic carbon adjacent to the halogen, which serves as the leaving group. This process forms a highly stable thioether bond.
Mechanism: SN2 Alkylation
The choice between a bromoacetamide and an iodoacetamide derivative is primarily a matter of reactivity. Iodide is a better leaving group than bromide due to its larger size and weaker basicity, resulting in a faster reaction rate for iodoacetamide under identical conditions.[8]
Performance Comparison: Bromoacetamide vs. Iodoacetamide
While iodoacetamide's higher reactivity can be advantageous for rapid and complete labeling, it also increases the risk of off-target modifications. Residues with nucleophilic potential, such as methionine, lysine, and histidine, can also be alkylated, particularly at higher pH or with prolonged reaction times.[10][11] Chloroacetamide is another alternative that is less reactive but has been reported to result in fewer undesirable side reactions.[11]
| Feature | Bromoacetamide | Iodoacetamide | Rationale & Citations |
| Reaction Mechanism | SN2 | SN2 | Nucleophilic attack by the thiolate anion displaces the halide.[9] |
| Relative Reactivity | High | Very High | Iodide is a superior leaving group compared to bromide, leading to faster kinetics.[8][10] |
| Second-Order Rate Constant | Data not readily available | ~36 M⁻¹ min⁻¹ (at pH 7) | A key quantitative measure of reaction speed.[8] |
| Bond Stability | Very High (Irreversible) | Very High (Irreversible) | The resulting thioether bond is covalent and stable under physiological conditions. |
| Primary Off-Targets | Met, Lys, His, N-terminus | Met, Lys, His, N-terminus | Higher reactivity of iodoacetamide can lead to more off-target labeling.[10][11] |
| Optimal pH Range | 7.0 - 8.5 | 7.0 - 8.5 | Balances thiol deprotonation with minimizing amine reactivity. |
Experimental Protocol: Standard Cysteine Alkylation
This protocol is a standard procedure for alkylating cysteine residues in a purified protein sample.
-
Protein Preparation: Dissolve the protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, pH 8.0) to expose buried cysteine residues.
-
Reduction (if necessary): To modify cysteines involved in disulfide bonds, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer). Add the alkylating agent to the protein solution to a final concentration of 20-25 mM (a ~2-fold molar excess over the DTT). Causality: A molar excess ensures complete reaction with all available thiols. The reaction must be performed in the dark as iodoacetamide is light-sensitive.[9]
-
Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature in the dark.
-
Quenching: Add DTT or L-cysteine to a final concentration of ~50 mM to quench any unreacted iodoacetamide. Causality: This step is critical to prevent the alkylation of other nucleophilic residues (e.g., on trypsin) during downstream steps like proteolytic digestion.[8]
-
Downstream Processing: The alkylated protein is now ready for buffer exchange, dialysis, or enzymatic digestion.
The Workhorse: Maleimides and Their Next-Generation Successors
Maleimides are arguably the most widely used class of reagents for thiol-specific modification. They react with cysteine via a Michael addition mechanism, which is typically faster and more selective for thiols over other nucleophilic residues compared to haloacetamides, especially at neutral pH.[12]
The Challenge: Stability of the Thioether Adduct
Despite their popularity, traditional maleimide conjugates suffer from a critical instability. The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of other thiols (like glutathione in plasma), leading to the transfer of the maleimide-linked payload to other molecules.[13] Furthermore, the succinimide ring itself can undergo hydrolysis, creating a mixture of isomeric products.[14]
The Solution: Next-Generation Maleimides (NGMs) for Disulfide Re-bridging
To overcome these stability issues, "Next-Generation Maleimides" (NGMs) were developed. A leading strategy using NGMs is disulfide re-bridging. This is particularly powerful for modifying antibodies (like IgG1s), which have conserved interchain disulfide bonds.[15][16][17] The process involves:
-
Selective Reduction: Mild reduction of the interchain disulfide bonds to generate a pair of free thiols.
-
Bridging: Addition of a bis-reactive NGM, such as a dibromomaleimide (DBM), which reacts with both thiols simultaneously to "re-bridge" the connection.
This approach not only creates a stable, covalent linkage but also helps maintain the native structure of the protein and produces highly homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[16][18][19]
Experimental Protocol: Disulfide Re-bridging with a Dibromomaleimide (DBM) Reagent
This protocol is adapted for modifying a typical IgG1 antibody.[16]
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.
-
Reduction: Add a fresh solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to a final concentration of ~2.5 molar equivalents per disulfide bond to be reduced. Incubate at 37°C for 1-2 hours. Causality: TCEP is a potent, odorless reducing agent that selectively reduces solvent-accessible interchain disulfides over buried intrachain ones.
-
Conjugation: Dissolve the DBM-payload reagent in a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution at a molar excess (e.g., 5-10 equivalents).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC).
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Confirm the drug-to-antibody ratio (DAR) and homogeneity of the final conjugate using HIC-HPLC and mass spectrometry (LC-MS).
The Robust Alternative: Vinyl Sulfones
Vinyl sulfones are another class of Michael acceptors that react with cysteine thiols.[20] The reaction mechanism involves the nucleophilic addition of the thiolate to the β-carbon of the vinyl group, forming a very stable thioether linkage.[21][22]
Mechanism: Michael Addition
Performance Characteristics
The primary advantage of vinyl sulfones is the exceptional stability of the resulting conjugate; the reaction is essentially irreversible and not prone to the retro-Michael reaction seen with maleimides.[20][23] While their reaction kinetics are generally slower than maleimides, they exhibit excellent selectivity for thiols. This chemistry has found significant use in the development of irreversible enzyme inhibitors, particularly for cysteine proteases.[21][24]
The Bioorthogonal Approach: Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a powerful "click chemistry" tool for bioconjugation. It involves the radical-mediated addition of a thiol to an alkene (the "ene"), such as a norbornene or vinyl group.[25][26] A key feature is that the reaction is bioorthogonal—it does not interfere with or is not interfered by native biological functional groups.[25]
Mechanism and Control
The reaction is typically initiated by UV light in the presence of a photoinitiator, which allows for precise spatial and temporal control over the conjugation process.[27] This is highly advantageous for applications like hydrogel patterning or surface modification.[28]
The thiol-ene reaction is highly efficient and proceeds via a step-growth mechanism, leading to homogeneous products.[25] It is not inhibited by oxygen, which is a significant advantage over many other radical-based polymerizations.
Comparative Summary and Selection Guide
Choosing the right cysteine modification chemistry depends critically on the specific application, the nature of the protein, and the desired properties of the final conjugate. The table below summarizes the key characteristics of the discussed alternatives.
| Feature | Haloacetamide | Traditional Maleimide | NGM (Disulfide Bridging) | Vinyl Sulfone | Thiol-Ene Click |
| Mechanism | SN2 | Michael Addition | Michael Addition | Michael Addition | Radical Addition |
| Relative Rate | Fast to Very Fast | Very Fast | Fast | Moderate | Fast (with initiator) |
| Bond Stability | Very High | Low to Moderate | Very High | Very High | Very High |
| Reversibility | No | Yes (Retro-Michael) | No | No | No |
| Selectivity | Good | High | Very High | Very High | Excellent (Bioorthogonal) |
| Key Advantage | Simplicity, cost | High reactivity | Homogeneity, Stability | Irreversible, stable bond | Bioorthogonal, Controllable |
| Key Disadvantage | Off-target potential | Product instability | Requires reducible disulfide | Slower kinetics | Requires initiator/light |
| Best For... | Proteomics (alkylation) | General protein labeling | ADCs, antibody formats | Irreversible inhibitors | Hydrogels, surface patterning |
To aid in selecting the appropriate reagent, the following decision-making guide can be used.
Conclusion
The field of cysteine bioconjugation has evolved far beyond the use of simple haloacetamides. While this compound and its iodo-analog remain effective tools for basic alkylation, the development of therapeutic proteins and advanced biomaterials demands more sophisticated and reliable chemical strategies. Next-generation maleimides have largely solved the critical stability issues of their predecessors, making disulfide re-bridging a gold standard for producing homogeneous and stable antibody-drug conjugates. For applications requiring absolute stability or spatiotemporal control, vinyl sulfones and thiol-ene chemistry offer robust and elegant solutions, respectively. By understanding the underlying mechanisms, advantages, and limitations of each class of reagent, researchers can select the optimal tool to advance their scientific and therapeutic goals.
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The Balancing Act: How PEG Linker Length Dictates Conjugate Success
<_ _>
A Comparative Guide to Optimizing Bioconjugate Properties
In the intricate world of drug development and bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a cornerstone strategy for enhancing the therapeutic potential of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] The PEG linker, acting as a flexible, hydrophilic spacer, is far more than a simple connector; it is a critical design element that profoundly influences a conjugate's solubility, stability, pharmacokinetics, and immunogenicity.[3][4] The length of this linker is a key variable that researchers can modulate to strike the delicate balance between a long circulation half-life and retained biological activity.[5][6]
This guide offers a technical comparison of how varying PEG linker lengths impact the essential properties of a bioconjugate, supported by experimental insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics.
The Mechanistic Impact of PEG Chain Length
The length of a PEG linker directly influences the physicochemical and biological properties of a conjugate through several key mechanisms. Understanding these principles is fundamental to designing an effective experimental evaluation.
-
Hydrodynamic Radius and Pharmacokinetics: One of the most significant effects of increasing PEG linker length is the expansion of the conjugate's hydrodynamic radius—its effective size in solution.[7][8] This increased size reduces the rate of renal clearance, thereby extending the conjugate's circulation half-life.[1][9] Longer PEG chains create a hydration shell that effectively "shields" the molecule from the immune system and proteolytic enzymes, further enhancing its stability and residence time in the body.[10][11]
-
Solubility and Aggregation: Many therapeutic payloads, particularly cytotoxic drugs used in ADCs, are hydrophobic.[12] The inherent hydrophilicity of PEG can counteract this, improving the overall solubility of the conjugate and preventing aggregation, which is a common cause of reduced efficacy and increased immunogenicity.[12][13] Longer PEG chains generally provide a greater solubilizing effect, enabling higher and more consistent drug-to-antibody ratios (DARs).[6]
-
Steric Hindrance and Biological Activity: While beneficial for stability, the "shielding" effect of a long PEG chain can also be a double-edged sword.[14] A linker that is too long can create a flexible "cloud" that masks the active site or binding domain of the biomolecule, a phenomenon known as steric hindrance.[15][16] This can impede the conjugate's ability to interact with its target receptor, potentially reducing its biological activity and potency.[17][18] Conversely, a linker that is too short may not provide enough separation between the biomolecule and its payload, also leading to steric clashes that can impair function.[15]
-
Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[3][19] The flexible PEG chains can mask immunogenic epitopes on the protein surface, preventing recognition by the immune system.[1] However, it is increasingly recognized that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies that can cause accelerated clearance of the drug upon repeated administration.[1][20] The impact of linker length on this phenomenon is an active area of research.
A Framework for Comparative Evaluation
To empirically determine the optimal PEG linker length for a specific application, a systematic comparison is required. This involves synthesizing a series of conjugates with identical biomolecules and payloads but varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and subjecting them to a battery of analytical and functional tests.
Below is a logical workflow for such an evaluation.
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A Comparative Analysis of Amine-Reactive Linker Stability: Bromoacetamido-PEG2-Acid vs. NHS Esters
A Senior Application Scientist's Guide to Hydrolytic Stability in Bioconjugation
For researchers and professionals in drug development, the stability of crosslinking reagents in aqueous environments is not merely a technical detail—it is a critical determinant of conjugation efficiency, reproducibility, and the ultimate success of a project. Among the vast arsenal of bioconjugation chemistries, N-hydroxysuccinimide (NHS) esters are workhorses for modifying primary amines. However, their utility is fundamentally challenged by their susceptibility to hydrolysis.
This guide provides an in-depth comparison of the hydrolytic stability of the amine-reactive NHS ester functionality against an alternative chemistry, the bromoacetamide group, as presented in the heterobifunctional linker, Bromoacetamido-PEG2-Acid. While these two functional groups target different primary nucleophiles (amines for NHS esters, and thiols for bromoacetamides), understanding their respective stabilities in aqueous buffers is crucial for designing robust conjugation strategies. We will explore the underlying chemical principles, present quantitative data, and provide a detailed experimental protocol for a head-to-head comparison.
The Chemistry of Reactivity and Instability
The effectiveness of any conjugation reagent is governed by the competition between the desired reaction with the target biomolecule and the undesired reaction with the aqueous solvent (hydrolysis).
N-Hydroxysuccinimide (NHS) Esters: High Reactivity at a Price
NHS esters are highly favored for their ability to efficiently react with primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The reaction is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the ester.[3]
However, this activated ester is also highly susceptible to attack by water, which is present in enormous molar excess in aqueous buffers. This competing hydrolysis reaction cleaves the ester, regenerating the original carboxylic acid and rendering the reagent inactive.[4][5] The rate of this hydrolysis is the single most critical parameter limiting the efficiency of NHS ester conjugations.[6]
Bromoacetamide Group: A Stable Alternative for Thiol Conjugation
The this compound linker possesses two distinct functional ends: a carboxylic acid and a bromoacetamide group.[7] The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, forming a stable amide bond. The bromoacetamide group, on the other hand, is primarily used for its high reactivity and specificity towards thiol groups (cysteines) via an SN2 alkylation reaction, forming a very stable thioether bond.[8][9]
While the bromoacetamide group can react with other nucleophiles like amines, this reaction is significantly slower than its reaction with thiols, especially at physiological pH.[10][11] Crucially, the C-Br bond in the bromoacetamide is far less susceptible to direct hydrolysis than an activated NHS ester. The amide bond within the bromoacetamide moiety itself is also exceptionally stable under typical physiological conditions.[8]
Quantitative Comparison of Hydrolytic Stability
The most dramatic difference between these two functionalities lies in their rate of hydrolysis, which is heavily pH-dependent.
NHS Ester Hydrolysis Kinetics
The instability of NHS esters in aqueous solutions is well-documented. Their stability is often expressed as a half-life (t½), the time required for 50% of the reagent to hydrolyze. As pH increases, the concentration of the potent hydroxide ion (OH⁻) nucleophile rises, dramatically accelerating hydrolysis.[5]
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | References |
| 7.0 | 4 | 4 - 5 hours | [12] |
| 7.0 | Ambient | ~7 hours | [3][13] |
| 8.0 | 4 | ~1 hour | [3] |
| 8.5 | Room Temperature | 125 - 180 minutes | [3][14] |
| 8.6 | 4 | 10 minutes | [12] |
| 9.0 | Room Temperature | Minutes | [3][15] |
Expert Insight: The data clearly shows that at the optimal pH for amine coupling (pH 8.3-8.5), the half-life of an NHS ester can be short.[16] This necessitates careful planning: reagents should be dissolved immediately before use, and reaction times must be managed to ensure conjugation occurs before the reagent is consumed by hydrolysis.
Bromoacetamide Stability
In stark contrast, the bromoacetamide group is significantly more stable in aqueous solutions across a wide pH range. While specific kinetic data for the hydrolysis of this compound is not as extensively published as for NHS esters, the general stability of haloacetamides is well-established in organic chemistry. Hydrolysis via nucleophilic substitution by water is a comparatively slow process under typical bioconjugation conditions (pH 7-9, 4-25°C). The primary concern is not rapid hydrolytic decomposition but potential off-target reactions with other nucleophilic residues (e.g., histidine, lysine) at higher pH values (>8.5).[8] For practical purposes in bioconjugation, the bromoacetamide group can be considered hydrolytically stable, allowing for longer reaction times and greater flexibility in experimental design.
Experimental Protocol: HPLC-Based Comparative Stability Assay
To provide a self-validating system for comparing these linkers, a direct, quantitative assay using High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol allows researchers to determine the precise half-life of each reagent under their specific experimental conditions.
Detailed Step-by-Step Methodology
Objective: To determine the hydrolytic half-life (t½) of a representative NHS ester and this compound at pH 7.4 and 8.5.
Materials:
-
Compound 1: A representative NHS ester (e.g., Sulfo-NHS Acetate)
-
Compound 2: this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Phosphate Monobasic and Dibasic
-
HPLC system with UV detector and a C18 reverse-phase column
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Buffer Preparation:
-
Prepare 100 mM sodium phosphate buffers at pH 7.4 and pH 8.5. It is critical to use amine-free buffers, as Tris or glycine will react with the NHS ester.[3]
-
Filter the buffers through a 0.22 µm filter.
-
-
Stock Solution Preparation:
-
Immediately before use, prepare 10 mM stock solutions of each compound in anhydrous DMSO. The use of anhydrous solvent is critical to prevent premature hydrolysis.[4]
-
-
Hydrolysis Reaction Setup:
-
For each compound and each pH condition, label a separate vial.
-
Add 990 µL of the appropriate temperature-equilibrated (e.g., 25°C) phosphate buffer to each vial.
-
Initiate the reaction by adding 10 µL of the 10 mM stock solution to the corresponding buffer vial (final concentration: 100 µM). Mix thoroughly. This moment is time zero (t=0).
-
-
HPLC Analysis:
-
Immediately after initiation, inject the first sample (e.g., 20 µL) for the t=0 time point onto the HPLC.
-
Analytical Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the compounds (e.g., 260 nm for NHS release, or a wavelength specific to the core molecule).[12][15]
-
-
Continue to inject samples at regular intervals (e.g., 10, 30, 60, 120, 240, 480 minutes). The frequency should be higher for the NHS ester at pH 8.5 due to its faster expected degradation.
-
-
Data Processing and Analysis:
-
Integrate the peak area of the parent (unhydrolyzed) compound for each time point.
-
For each condition, plot the natural logarithm of the peak area (ln[Area]) versus time (in minutes).
-
The data should fit a straight line, confirming first-order kinetics. The slope of this line is equal to the negative rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k .
-
Conclusion and Recommendations
The choice between NHS esters and other reactive chemistries must be guided by a thorough understanding of their stability under relevant reaction conditions.
-
NHS Esters are exceptionally effective for targeting primary amines but are highly susceptible to hydrolysis, particularly at the slightly alkaline pH required for efficient conjugation.[5][16] Their use demands precise control over reaction time and immediate preparation of reagents before use.
-
Bromoacetamido-functionalized linkers , while primarily targeting thiols, exhibit far superior hydrolytic stability.[8] This robustness allows for more flexible and prolonged reaction conditions without significant loss of the reactive moiety to hydrolysis. When the goal is to conjugate to an amine, the carboxylic acid end of this compound is used, which requires activation. The stability of the bromoacetamide group ensures this second functionality remains intact for subsequent or orthogonal conjugation steps.
For researchers developing complex bioconjugates, particularly those requiring sequential or multi-step reactions, the superior hydrolytic stability of the bromoacetamide group offers a significant advantage in reliability and experimental design over the transient nature of NHS esters.
References
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A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
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An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
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An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
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Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
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A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. Benchchem.
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A Comparative Guide to Amine-Reactive Cross-linkers for SDS-PAGE Characterization. Benchchem.
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Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
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Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
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Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed.
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Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
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Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. National Library of Medicine.
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How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
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A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. Benchchem.
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Technical Support Center: Enhancing the Stability of Bromoacetamide-Linked Bioconjugates. Benchchem.
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Bromoacetamide PEG. BroadPharm.
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Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bromoacetamido-PEG2-Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. Bromoacetamido-PEG2-Acid, a bifunctional linker commonly used in bioconjugation and the development of therapeutics like PROTACs, requires meticulous handling and disposal due to its inherent chemical properties.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this reagent safely, protecting yourself, your colleagues, and the environment.
Core Directive: Understanding the Hazard Profile
The disposal procedure for this compound is dictated by the reactivity of its bromoacetamide functional group. While the polyethylene glycol (PEG) spacer is generally considered non-toxic and biodegradable, the bromoacetamide moiety classifies this compound as a hazardous material.[3][4][5]
Key hazards associated with the bromoacetamide functional group include:
-
Toxicity: Compounds in this class are considered toxic if swallowed, inhaled, or in contact with skin.[3][6]
-
Corrosivity: Can cause severe skin burns and serious eye damage.[3][7]
-
Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[7]
-
Reactivity: Incompatible with strong acids, bases, and oxidizing agents.[3][8] Thermal decomposition can release highly toxic and corrosive gases, including hydrogen halides and nitrogen oxides.[3][6]
Therefore, all materials containing this compound, including pure compound, reaction mixtures, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the sanitary sewer or in regular solid waste. [8][9]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for any procedure, including disposal, the proper PPE must be worn. The rationale is to create a complete barrier against potential exposure routes. All handling of this compound, especially in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[3][6]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), inspected for integrity before use. | To prevent skin contact, as the compound is toxic and can cause severe burns.[3][7] |
| Eye/Face Protection | Safety glasses with side shields, at a minimum. Chemical goggles are recommended. | To protect eyes from splashes or dust, preventing serious and potentially irreversible damage.[3][6] |
| Body Protection | A standard lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if all handling is performed within a chemical fume hood. | The fume hood provides primary respiratory protection by containing dust and vapors.[3][8] |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and systematically sound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Designate a Waste Stream: Dedicate a specific waste stream for "Halogenated Organic Waste" or, more specifically, "this compound Waste."
-
Collect All Contaminated Materials: This includes:
-
Unused or expired solid this compound.
-
Aqueous and organic solutions containing the compound.
-
Grossly contaminated items such as weighing papers, pipette tips, and spatulas.
-
-
Do Not Mix: Never mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to avoid violent reactions.[3][10]
Step 2: Container Selection and Labeling
The waste container serves as the primary containment vessel until final disposal.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, leak-proof screw cap.[11] The container must be compatible with all components of the waste (e.g., if the waste is in an organic solvent, ensure the container is resistant to that solvent).
-
Label Correctly and Completely: The label is the primary communication tool for safety and compliance. Affix a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[10] The label must include:
Step 3: Secure Interim Storage
Proper storage while awaiting pickup prevents spills and accidental exposures.
-
Keep the Container Closed: The waste container must be sealed at all times, except when adding waste.[10][11]
-
Store in a Designated Area: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab.[11] This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.
-
Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[10]
Step 4: Arrange for Final Disposal
The final step is to transfer the waste to trained professionals for disposal in accordance with federal, state, and local regulations.
-
Contact EHS: Once the container is full or you are discontinuing the project, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a chemical waste pickup.[13]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from use to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require a swift and correct response to mitigate harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill:
-
For Solid Spills: Gently dampen the material with water to prevent dust from becoming airborne.[14] Carefully sweep the dampened material into the designated hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.
-
-
Clean Up: Collect all contaminated absorbent materials and place them in a sealed container or heavy-duty plastic bag for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
In all cases of exposure, report the incident to your supervisor and EHS department and consult the Safety Data Sheet (SDS) for the specific compound.
A Note on In-Lab Neutralization
While protocols exist for neutralizing some chemical classes, attempting to deactivate bromoacetamide compounds in the lab is not recommended as a standard disposal practice. A published method for aqueous N-bromoacetamide involves neutralization with sodium bicarbonate.[3] However, it is critical to understand that even after this procedure, the resulting solution is still considered hazardous chemical waste and must be collected in a halogenated waste container for professional disposal.[3] The process adds handling steps, increasing the risk of exposure, and does not eliminate the need for EHS collection. The most trustworthy and authoritative protocol is to manage all forms of this compound waste directly through your institution's hazardous waste program.
References
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PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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CD Bioparticles. (n.d.). This compound. CD Bioparticles. Retrieved from [Link]
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LookChem. (n.d.). N-BROMOACETAMIDE 79-15-2 wiki. LookChem. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [Video]. YouTube. Retrieved from [Link]
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AxisPharm. (n.d.). This compound, CAS 1415800-44-0. AxisPharm. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Santhanakrishnan, K. R., Koilpillai, J., & Narayanasamy, D. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66763. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Bromoacetamido-PEG2-Acid
As a cornerstone in bioconjugation and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs, Bromoacetamido-PEG2-Acid is an indispensable tool for today's researcher.[1][2] Its heterobifunctional nature, featuring a reactive bromoacetamide group for thiol modification and a carboxylic acid for amine coupling, allows for precise molecular engineering.[3][4] However, the very reactivity that makes this molecule a powerful asset in the lab also necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you, the researcher, with the knowledge to handle this reagent not just safely, but with scientific confidence.
Understanding the Hazard: A Tale of Two Functional Groups
The primary hazards associated with this compound stem from its two key functional groups: the bromoacetamide moiety and the terminal carboxylic acid.
-
Bromoacetamide Moiety: This group is an alkylating agent, designed to react with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3] This inherent reactivity means it can also alkylate biological macromolecules within your own body, making it a potential corrosive and harmful substance. The Safety Data Sheet for the related compound, 2-Bromoacetamide, classifies it as causing severe skin burns and eye damage, and being harmful if swallowed.[5][6] It is crucial to handle this compound with the same level of caution.
-
Carboxylic Acid Moiety: While generally weaker acids, carboxylic acids can still be corrosive and pose hazards.[7] They can cause irritation upon contact with skin and eyes and should not be stored with bases or in metal cabinets which are prone to corrosion.[7]
-
Polyethylene Glycol (PEG) Linker: The PEG portion of the molecule is generally considered to have low toxicity and is even used in FDA-approved pharmaceuticals.[8][9] Its primary role in this context is to enhance the solubility and biocompatibility of the molecule.[4][10] While the PEG component itself is low-risk, it does not mitigate the hazards of the reactive functional groups.
Summary of Chemical Information:
| Property | Value | Source(s) |
| Chemical Name | 3-(2-(2-(2-Bromoacetamido)ethoxy)ethoxy)propanoic acid | [3] |
| CAS Number | 1415800-44-0 | [1][3][4][10] |
| Molecular Formula | C9H16BrNO5 | [3][10] |
| Molecular Weight | 298.13 g/mol | [1][3][4] |
| Primary Hazards | Corrosive, Alkylating Agent, Harmful if Swallowed/Inhaled/Absorbed | [5][6] |
| Storage | Store at -20°C, protected from light and moisture. | [1][4][10] |
The First Line of Defense: Personal Protective Equipment (PPE)
Given the corrosive and alkylating nature of this compound, a comprehensive PPE strategy is non-negotiable. The following provides a minimum standard for handling this reagent.
-
Hand Protection : Double gloving is mandatory.[11] Wear two pairs of nitrile gloves, ensuring the outer glove is disposed of immediately upon any suspected contamination. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[11] For operations with a higher risk of splashing, such as when handling larger quantities or during reaction quenching, the use of a full-face shield over safety goggles is strongly recommended.[11][12]
-
Body Protection : A long-sleeved laboratory coat is the minimum requirement.[13] For procedures with a higher risk of spills, a chemically resistant apron or gown should be worn over the lab coat.[14] Gowns should be disposable and close at the back.[11]
-
Respiratory Protection : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][15] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[16][17]
// Edges Prep -> FumeHood [label="Mandatory"]; FumeHood -> Gown [label="Step 1"]; Gown -> Gloves [label="Step 2"]; Gloves -> Goggles [label="Step 3"]; Goggles -> FaceShield [label="Step 4"]; FaceShield -> Handling [label="Proceed"]; } Personal Protective Equipment (PPE) Donning Sequence.
Operational Plan: From Vial to Waste
A systematic approach to handling this compound minimizes risk and ensures procedural integrity.
Preparation and Weighing
-
Work Area Preparation : Designate a specific area within a chemical fume hood for handling the reagent. Ensure the area is clean and uncluttered. Have spill cleanup materials readily available.[14]
-
Reagent Equilibration : Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Weighing : If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize exposure. Avoid creating dust.[12]
-
Dissolution : If preparing a stock solution, add the solvent to the solid in the fume hood. DMSO is a common solvent for this compound.[1] Ensure the container is securely capped before removing it from the fume hood.
Reaction Setup and Execution
-
Inert Atmosphere : While not always strictly necessary, for reactions sensitive to oxidation or moisture, consider setting up the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Controlled Addition : When adding the reagent to your reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Monitoring : Monitor the reaction progress as per your established protocol. Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.
Quenching Unreacted Reagent
The bromoacetamide group is highly reactive, and it is critical to quench any excess reagent at the end of the reaction to prevent unintended side reactions or hazardous exposure during workup.
-
Rationale for Quenching : Unreacted bromoacetamide can continue to alkylate other molecules in your sample, leading to inaccurate results.[18] More importantly, it remains a hazardous material. Quenching neutralizes this reactivity.
-
Choosing a Quenching Agent : Small molecule thiols are effective quenching agents as they readily react with the bromoacetamide. Common choices include:
-
Dithiothreitol (DTT) : A strong and effective quenching agent.[18]
-
2-Mercaptoethanol (BME) : Also effective, but volatile with a strong odor.[18]
-
L-Cysteine : A milder option that is particularly useful if you need to preserve the activity of certain enzymes, like trypsin, in your downstream processing.[18][19]
-
-
Quenching Protocol :
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
-
Waste Segregation : this compound is a halogenated organic compound due to the presence of bromine.[20] All waste containing this reagent, including unused stock solutions, quenched reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be segregated into a dedicated "Halogenated Organic Waste" container.[20][21][22] Do not mix with non-halogenated waste.
-
Waste Containers : Use clearly labeled, leak-proof containers for all hazardous waste.[23] Ensure containers are kept closed when not in use.[22]
-
Disposal Pathway : Halogenated organic waste is typically disposed of via incineration at a licensed hazardous waste facility.[20][24] Never dispose of this waste down the drain.[23] Follow your institution's specific guidelines for hazardous waste disposal.
-
Empty Containers : Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to your institution's procedures for chemically contaminated glassware or plastic.
Emergency Procedures: Be Prepared
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles of hazard awareness, meticulous planning, and rigorous execution into your laboratory workflow, you can confidently and safely harness the full potential of this compound in your research endeavors.
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Shira, V., et al. (2021). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. PMC - PubMed Central. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
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Webster, R., et al. (2016). PEGylated Proteins: Evaluation of Their Safety in the Absence of Definitive Metabolism Studies. ResearchGate. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (2023). PubMed. Retrieved from [Link]
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Jang, H. J., Shin, C. Y., & Kim, K. B. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. PubMed. Retrieved from [Link]
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University of Utah. (n.d.). SOP - Acid Handling. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Bromoacetamide. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Harnessing Contact-Quenched, Profluorescent Chemical Probes for Sensitive Determination and High-Throughput Measurements of Enzyme Activity. (2023). NIH. Retrieved from [Link]
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Chemistry For Everyone. (2023). Is Polyethylene Glycol Safe To Inject? YouTube. Retrieved from [Link]
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Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
